Tinyatoxin
Description
Properties
Molecular Formula |
C36H38O8 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C36H38O8/c1-21(2)34-17-23(4)36-28(32(34)42-35(43-34,44-36)19-25-8-6-5-7-9-25)15-26(18-33(40)29(36)14-22(3)31(33)39)20-41-30(38)16-24-10-12-27(37)13-11-24/h5-15,23,28-29,32,37,40H,1,16-20H2,2-4H3/t23-,28+,29-,32-,33-,34-,35?,36-/m1/s1 |
InChI Key |
WWZMXEIBZCEIFB-BNTGGEEQSA-N |
SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Pictograms |
Irritant |
Synonyms |
tinyatoxin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Tinyatoxin from Euphorbia poissonii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinyatoxin, a potent neurotoxin and structural analog of resiniferatoxin, is a daphnane-type diterpene ester found in the latex of the succulent plant Euphorbia poissonii.[1][2] Like its well-studied counterpart, this compound exerts its biological effects through the potent agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and temperature sensation.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data. Furthermore, it delineates the canonical signaling pathway activated by this compound and presents a generalized workflow for its isolation. This document is intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development who are interested in the therapeutic potential and mechanism of action of this ultrapotent vanilloid receptor agonist.
Discovery and Natural Source
This compound was first discovered and isolated in 1976 by F.J. Evans and R.J. Schmidt from the latex of Euphorbia poissonii, a plant native to northern Nigeria.[1][2] The latex of this plant, known locally as "Tinya," has traditional uses as an arrow poison and is recognized for its highly irritant properties.[1] Alongside this compound, the latex of E. poissonii also contains resiniferatoxin and a variety of other phorbol-type esters.[1][2]
Quantitative Data
The following tables summarize the key quantitative data related to this compound.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C36H38O8 | [2] |
| Molar Mass | 598.69 g/mol | [2] |
| Scoville Heat Units (SHU) | 5,300,000,000 | [2] |
| Potency vs. Capsaicin | 300 - 350 times more potent | [2] |
| Potency vs. Resiniferatoxin | Approximately one-third as potent | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Reference(s) |
| Mass Spectrometry (MS) | Molecular ion (M+) at m/e 598, corresponding to the molecular formula C36H38O8. | [1] |
| Proton NMR (¹H-NMR) | Signals characteristic of a p-hydroxyphenylacetate group and a complex pattern for the diterpene nucleus, similar to resiniferatoxin. | [1] |
| Infrared (IR) Spectroscopy | Bands indicating the presence of hydroxyl, ester, and ketone functional groups. | [1] |
Note: Detailed, specific peak assignments for the NMR and IR spectra were not fully provided in the original discovery paper. The characterization was largely based on comparison with the known spectra of resiniferatoxin.
Experimental Protocols
The following methodologies are based on the original work by Evans and Schmidt (1976) describing the isolation and characterization of this compound.[1]
Extraction of Crude Diterpene Esters from Euphorbia poissonii Latex
Materials:
-
Fresh latex of Euphorbia poissonii
-
Methanol
-
Diethyl ether
-
Rotary evaporator
Methodology:
-
Fresh latex (100 g) is extracted with cold methanol (3 x 500 ml).
-
The methanol extracts are combined and partitioned with diethyl ether (3 x 500 ml).
-
The ether layers are combined and evaporated to dryness under reduced pressure using a rotary evaporator to yield a crude mixture of diterpene esters.
Chromatographic Separation and Purification of this compound
Materials:
-
Crude diterpene ester extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, diethyl ether, ethyl acetate)
-
Preparative Thin-Layer Chromatography (TLC) plates (Silica gel G)
-
Developing solvents for TLC (e.g., petroleum ether-diethyl ether mixtures)
Methodology:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of diethyl ether and then ethyl acetate. Fractions are collected and monitored by TLC.
-
Preparative Thin-Layer Chromatography: Fractions showing the presence of compounds with similar Rf values to resiniferatoxin are combined and further purified by preparative TLC. The plates are developed in a suitable solvent system (e.g., petroleum ether-diethyl ether, 1:1 v/v).
-
Isolation of this compound: A specific band on the preparative TLC, which can be visualized under UV light or by staining, is scraped from the plate. The silica gel is then extracted with a suitable solvent (e.g., ethyl acetate) to recover the purified this compound. The solvent is evaporated to yield the final product.
Note: The original publication does not specify the exact yield of pure this compound but indicates the isolation of several milligrams from the starting material.
Structural Elucidation Techniques
Methodology:
-
Mass Spectrometry: The molecular weight and elemental composition of the purified this compound are determined using mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons. The data is compared with that of known related compounds like resiniferatoxin.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the this compound molecule.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from Euphorbia poissonii latex.
This compound-Induced TRPV1 Signaling Pathway
Caption: The signaling pathway initiated by the binding of this compound to the TRPV1 receptor.
Conclusion
The discovery and isolation of this compound from Euphorbia poissonii have provided the scientific community with another powerful molecular probe to study the function of the TRPV1 receptor. Its ultrapotent nature, comparable to that of resiniferatoxin, makes it a compound of significant interest for the development of novel analgesics and for understanding the molecular mechanisms of pain. The detailed experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate the pharmacological properties and therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate its quantitative yield from natural sources and to explore its potential applications in medicine.
References
Tinyatoxin: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Tinyatoxin, a daphnane diterpenoid found in the latex of Euphorbia poissonii, is a potent neurotoxin and an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] As an analog of resiniferatoxin, it exhibits significant potential for pharmaceutical applications, particularly in pain management, owing to its high potency, estimated to be 300 to 350 times that of capsaicin.[1] This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of this compound. It includes a summary of available quantitative data, a generalized experimental protocol for the isolation of related compounds, and detailed diagrams of the key signaling pathways it modulates. While specific experimental data for this compound remains limited in publicly accessible literature, this guide consolidates the current understanding of this intriguing molecule and its potential therapeutic implications.
Chemical Structure and Properties
This compound is a complex diterpenoid orthoester with a daphnane skeleton. Its chemical structure is characterized by a 5/7/6-tricyclic ring system.
Physicochemical Properties
Quantitative physicochemical data for this compound are not extensively reported in readily available literature. The following table summarizes the known properties.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₈O₈ | [2] |
| Molar Mass | 598.692 g·mol⁻¹ | [2] |
| IUPAC Name | [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-2-Benzyl-6a-hydroxy-8,10-dimethyl-7-oxo-11a-(prop-1-en-2-yl)-3a,3b,6,6a,7,9a,11,11a-octahydro-2H,10H-2,9b-epoxyazuleno[5,4-e][1][3]benzodioxol-5-yl]methyl (4-hydroxyphenyl)acetate | [2] |
| CAS Number | 58821-95-7 | [2] |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Solubility | Not reported | |
| Scoville Heat Units (SHU) | 5,300,000,000 | [2] |
Spectroscopic Data
Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed public literature. The structural elucidation of daphnane diterpenoids typically relies on a combination of these techniques to determine the complex stereochemistry and connectivity of the molecule.
Biological Activity and Mechanism of Action
TRPV1 Receptor Agonism
The primary mechanism of action of this compound is its potent agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][4] Activation of TRPV1 by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of the neuron and the sensation of pain and heat.[4] The potency of this compound as a TRPV1 agonist is estimated to be 300 to 350 times greater than that of capsaicin, the pungent compound in chili peppers.[1]
Protein Kinase C (PKC) Activation
Daphnane diterpenoids, the class of compounds to which this compound belongs, are known activators of Protein Kinase C (PKC) isozymes.[3] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[3] The activation of PKC by daphnane diterpenoids is a key area of research for their potential therapeutic applications.
Signaling Pathways
The biological effects of this compound are mediated through the activation of the TRPV1 receptor and subsequent downstream signaling cascades, as well as through the activation of Protein Kinase C.
Experimental Protocols
General Protocol for the Isolation of Diterpenoids from Euphorbia Latex
Objective: To isolate and purify diterpenoids, such as this compound, from the latex of Euphorbia species.
Materials:
-
Fresh or dried latex of Euphorbia poissonii
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing solvents for TLC and column chromatography (e.g., hexane-EtOAc gradients)
-
Rotary evaporator
-
Chromatography columns
-
UV lamp for TLC visualization
-
Staining reagent for TLC (e.g., vanillin-sulfuric acid)
Procedure:
-
Extraction: a. The collected latex is typically dried to a constant weight. b. The dried latex is then macerated or extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction. c. The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Fractionation: a. The crude extract is often subjected to a liquid-liquid partition between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol) to separate lipids and other nonpolar components from the desired diterpenoids.
-
Column Chromatography: a. The resulting diterpenoid-enriched fraction is then subjected to column chromatography on silica gel. b. The column is typically eluted with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. c. Fractions are collected and monitored by TLC to identify those containing the compounds of interest. TLC plates are visualized under a UV lamp and/or by staining.
-
Purification: a. Fractions containing the target compound, as indicated by TLC, are combined and concentrated. b. Further purification is typically achieved through repeated column chromatography using different solvent systems or by preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: a. The purified compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.
Conclusion
This compound is a remarkably potent natural product with a well-defined primary mechanism of action as a TRPV1 agonist. Its structural relationship to other daphnane diterpenoids suggests a concurrent role in PKC activation, presenting a complex pharmacological profile. While the scarcity of detailed physicochemical and spectroscopic data in the public domain presents a challenge for further research, the information available highlights this compound as a compelling lead compound for the development of novel analgesics and other therapeutics. Further investigation into its isolation, synthesis, and comprehensive biological evaluation is warranted to fully unlock its therapeutic potential.
References
An In-depth Technical Guide to the Mechanism of Action of Tinyatoxin on TRPV1 Receptors
Abstract: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular integrator of noxious stimuli, including high temperatures, acidic conditions, and pungent chemicals. Its role in pain signaling pathways has made it a prime target for the development of novel analgesics. Among the most potent known agonists of TRPV1 are the naturally occurring diterpenoids found in plants of the Euphorbia genus. While resiniferatoxin (RTX) is the most extensively studied of these compounds, tinyatoxin (TTX), another ultrapotent analogue, also demonstrates significant activity at the TRPV1 receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPV1 receptors, leveraging comparative data with the well-characterized agonist resiniferatoxin. It details the current understanding of its molecular interactions, downstream signaling consequences, quantitative pharmacological data, and the standard experimental protocols for characterization.
Introduction to TRPV1 and Ultrapotent Agonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in the peripheral and central terminals of primary afferent sensory neurons, particularly Aδ and C fibers.[1][2][3] Structurally, TRPV1 is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6) and a pore loop between S5 and S6.[1] The N- and C-termini are located intracellularly.[1] As a polymodal nociceptor, TRPV1 is activated by a range of stimuli, including temperatures exceeding 43°C, extracellular protons (pH < 6.0), and endogenous lipids.[3][4][5]
Chemical agonists of TRPV1, known as vanilloids, share the ability to induce a sensation of pungent heat. The most famous of these is capsaicin, the active component of chili peppers.[1] However, a class of "ultrapotent" agonists, including resiniferatoxin (RTX) and this compound (TTX), exhibits potencies several orders of magnitude greater than capsaicin.[2][6] These compounds, isolated from the latex of Euphorbia species, are invaluable tools for studying TRPV1 function and represent a therapeutic strategy for severe, refractory pain conditions.[2][6]
Mechanism of Action: From Agonist Binding to Neuronal Desensitization
The primary mechanism of action for both this compound and resiniferatoxin involves direct binding to and activation of the TRPV1 channel.[6] This interaction initiates a cascade of events leading from acute nociception to profound and long-lasting analgesia.
2.1. Binding to the Vanilloid Pocket this compound, like capsaicin and RTX, is understood to bind to a specific "vanilloid binding pocket" on the TRPV1 channel.[7] Cryo-electron microscopy and mutagenesis studies on RTX and capsaicin have revealed that this site is located in the transmembrane region, formed by residues from transmembrane helices S3, S4, and the S4-S5 linker of one subunit, and potentially interacting with S6 of an adjacent subunit.[7][8] Key residues identified in capsaicin and RTX binding include Tyr511 (S3), Ser512 (S3), Met547 (S4), Arg557 (S4), and Thr550 (S4-S5 linker).[8][9][10] It is presumed that this compound occupies this same pocket to exert its agonistic effects.
2.2. Channel Gating and Cation Influx Upon agonist binding, the TRPV1 channel undergoes a conformational change, leading to the opening of its central pore.[11] This allows for a significant influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[3][6] The massive influx of calcium is a hallmark of activation by ultrapotent agonists like TTX and RTX.[6][12]
2.3. Depolarization, Desensitization, and Neurotoxicity The initial cation influx leads to rapid depolarization of the sensory neuron, which is transmitted as a potent, acute pain and burning sensation.[6][12] However, the prolonged channel activation induced by high-affinity agonists like this compound leads to a sustained, massive increase in intracellular Ca²⁺ concentration.[13] This calcium overload triggers several downstream processes:
-
Desensitization: The neuron becomes refractory to subsequent stimuli, a state known as desensitization. This contributes to the analgesic effect.[1][2]
-
Ca²⁺-induced Cytotoxicity: At sufficient concentrations, the sustained calcium influx becomes cytotoxic, activating calcium-dependent proteases and other degenerative pathways that ultimately lead to the functional inactivation or physical ablation of the TRPV1-expressing neuron.[2][6] This highly selective neuroablation, sometimes termed a "molecular scalpel," results in a long-lasting or even permanent analgesic effect by removing the specific nerve fibers responsible for transmitting pain signals.[6][12]
Quantitative Pharmacological Data
While this compound is known to be a highly potent TRPV1 agonist, specific binding affinity data (e.g., Kᵢ, Kₔ) are not as widely reported in the literature as for resiniferatoxin. The available data primarily describe its potency relative to RTX and capsaicin.
| Parameter | This compound (TTX) | Resiniferatoxin (RTX) | Capsaicin (Reference) | Reference(s) |
| TRPV1 Agonist Potency | Approx. 1/3 as potent as RTX | Kᵢ = 43 pM | EC₅₀ ≈ 0.9 µM | [2][6][14] |
| Relative Potency | 300 - 350x more potent than capsaicin | 1,000 - 10,000x more potent than capsaicin | 1x | [6] |
| Scoville Heat Units (SHU) | ~5,300,000,000 | ~16,000,000,000 | ~16,000,000 (Pure) | [6] |
| Source | Euphorbia poissonii | Euphorbia resinifera, E. poissonii | Capsicum species | [6] |
| Binding Kinetics | Not widely reported | Very slow association and dissociation | Reversible, faster kinetics | [13][15] |
Experimental Protocols for Characterization
The pharmacological profile of a TRPV1 agonist like this compound is typically characterized using a combination of in vitro and in vivo assays. The following are standard, detailed protocols for such an evaluation.
4.1. In Vitro: Calcium Imaging for Functional Potency (EC₅₀)
This assay measures the ability of an agonist to cause calcium influx in cells heterologously expressing TRPV1.
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for TRPV1 activation.
-
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPV1.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
This compound, resiniferatoxin, and capsaicin stock solutions.
-
Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution, HBSS).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Methodology:
-
Cell Plating: Seed TRPV1-expressing cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Wash cells with HBSS and incubate with a Fluo-4 AM or Fura-2 AM solution (e.g., 2-5 µM in HBSS) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound and reference compounds (RTX, capsaicin). Add the compounds to the respective wells and place the plate in the fluorescence reader.
-
Fluorescence Measurement: Monitor intracellular calcium concentration by measuring fluorescence intensity over time. For Fluo-4, measure emission at ~520 nm following excitation at ~488 nm.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the EC₅₀ value.
-
4.2. In Vitro: Patch-Clamp Electrophysiology for Channel Kinetics
This technique provides a direct measure of ion channel activity, allowing for detailed characterization of current properties and gating kinetics.
-
Objective: To characterize the kinetics, concentration-dependence, and current-voltage (I-V) relationship of TRPV1 channels activated by this compound.
-
Materials:
-
TRPV1-expressing cells (e.g., HEK293 cells or primary dorsal root ganglion neurons).
-
Patch-clamp rig (amplifier, micromanipulators, data acquisition system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular and extracellular recording solutions.
-
This compound solutions for perfusion.
-
-
Methodology:
-
Cell Preparation: Isolate a single TRPV1-expressing cell for recording.
-
Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach the cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Configuration: Establish the desired recording configuration (e.g., whole-cell by rupturing the membrane patch, or outside-out by pulling the pipette away).
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.
-
Agonist Application: Perfuse the cell with a known concentration of this compound. Due to the expected slow kinetics, perfusion may need to be maintained for an extended period.[13]
-
Data Acquisition: Record the agonist-evoked currents. Apply voltage steps or ramps to determine the I-V relationship.
-
Data Analysis: Analyze the current amplitude, activation and deactivation kinetics, and the degree of rectification from the I-V curve.
-
4.3. In Vitro: Radioligand Binding Assay for Affinity (Kᵢ)
This assay directly measures the binding of a ligand to its receptor.
-
Objective: To determine the binding affinity (Kᵢ or Kₔ) of this compound for the TRPV1 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing TRPV1.
-
Radiolabeled ligand, typically [³H]Resiniferatoxin, due to its high affinity and commercial availability.
-
Unlabeled this compound for competition assay.
-
Incubation buffer, wash buffer.
-
Glass fiber filters.
-
Filtration manifold and vacuum pump.
-
Scintillation counter and scintillation fluid.
-
-
Methodology:
-
Reaction Setup: In a series of tubes, incubate the TRPV1-containing membranes with a fixed concentration of [³H]RTX and varying concentrations of unlabeled this compound.
-
Incubation: Allow the reaction to reach equilibrium (incubation time and temperature must be optimized).
-
Define Non-Specific Binding: In a parallel set of tubes, include a high concentration of unlabeled RTX to determine the amount of non-specific binding of the radioligand.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific [³H]RTX binding against the logarithm of the this compound concentration. Fit the data to determine the IC₅₀ (the concentration of this compound that inhibits 50% of [³H]RTX binding), and then calculate the Kᵢ using the Cheng-Prusoff equation.
-
Conclusion
This compound is an ultrapotent agonist of the TRPV1 receptor, operating through a mechanism shared with its well-studied analogue, resiniferatoxin. Its action is initiated by high-affinity binding to the vanilloid pocket, leading to profound channel activation and a massive calcium influx in sensory neurons. This results in an initial noxious stimulus followed by a durable state of desensitization and, at higher doses, selective neuroablation, culminating in a powerful analgesic effect. While quantitative data positions it as one of the most potent known TRPV1 agonists, further research employing the detailed protocols outlined herein is necessary to fully elucidate its specific binding kinetics, affinity, and complete pharmacological profile, distinguishing it from other members of the Euphorbia diterpenoid family. Such studies will be crucial for its potential development as a therapeutic agent for intractable pain.
References
- 1. pnas.org [pnas.org]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Neurotoxins Acting on TRPV1—Building a Molecular Template for the Study of Pain and Thermal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 - Wikipedia [en.wikipedia.org]
- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1 structures in distinct conformations reveal mechanisms of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Putative Biosynthesis of Tinyatoxin in Euphorbia poissonii
For Researchers, Scientists, and Drug Development Professionals
Abstract: Tinyatoxin, a potent neurotoxin found in the latex of Euphorbia poissonii, is a daphnane-type diterpenoid with significant interest in pharmacological research due to its interaction with the transient receptor potential vanilloid 1 (TRPV1).[1][2][3] Despite its complex structure and potent biological activity, the complete biosynthetic pathway of this compound in plants has not been fully elucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis in the Euphorbiaceae family to propose a putative pathway for this compound. It provides a hypothetical framework for the enzymatic transformations leading to the daphnane core, followed by decorative steps to yield the final molecule. This document also outlines general experimental protocols for the isolation and characterization of daphnane-type diterpenoids and presents available chemical data in a structured format to aid researchers in this field.
Introduction to this compound and Daphnane-Type Diterpenoids
This compound is a naturally occurring heteropentacyclic compound isolated from the milky latex of the succulent plant Euphorbia poissonii.[1][2] It is structurally related to resiniferatoxin (RTX), another potent TRPV1 agonist.[3] Both compounds belong to the daphnane class of diterpenoids, which are characterized by a complex fused ring system.[4] The biosynthesis of such intricate molecules in plants involves a series of enzymatic reactions, including cyclizations, oxidations, and acylations. While the precise pathway for this compound is not yet known, research on other diterpenoids within the Euphorbia genus provides a foundation for a hypothetical pathway.[1][5][6]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of daphnane-type diterpenoids in the Euphorbiaceae family is thought to originate from the general terpenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP).[7] The pathway to this compound can be conceptually divided into four main stages:
-
Formation of the Diterpene Scaffold Precursor: The initial steps involve the cyclization of the universal C20 diterpene precursor, GGPP.
-
Construction of the Daphnane Core: A series of ring closures and rearrangements are proposed to form the characteristic 5/7/6-tricyclic ring system of the daphnane skeleton.
-
Oxidative Modifications: The daphnane core undergoes extensive oxidation, catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl and ketone functionalities.
-
Acylation and Final Modifications: The final steps likely involve the esterification of the polyhydroxylated daphnane core with specific acyl groups.
Putative Enzymatic Steps
The proposed biosynthetic pathway, from the universal precursor GGPP to the daphnane core, is outlined below. It is important to note that the intermediates and enzymes are largely hypothetical and based on pathways proposed for similar compounds in the Euphorbia genus.
-
GGPP to Casbene: The biosynthesis is initiated by the cyclization of GGPP to form casbene, the first committed precursor for a large number of diterpenoids in Euphorbiaceae.[1][5] This reaction is catalyzed by casbene synthase .
-
Casbene to Lathyrane Intermediate: Casbene is thought to undergo further cyclization to form a lathyrane-type intermediate. The enzymes for this step are yet to be identified but are likely terpene cyclases.
-
Lathyrane to Tigliane Skeleton: The lathyrane intermediate is proposed to rearrange into the tigliane skeleton, which possesses a characteristic 5/7/6/3 fused tetracyclic structure.[6]
-
Tigliane to Daphnane Skeleton: The formation of the daphnane core is hypothesized to occur via the opening of the cyclopropane ring of the tigliane skeleton.[5][6]
-
Oxidation of the Daphnane Core: The resulting daphnane progenitor undergoes a series of stereospecific hydroxylations and other oxidative modifications. These reactions are likely catalyzed by a suite of cytochrome P450 monooxygenases . Gene clusters containing both terpene synthase and cytochrome P450 genes have been identified in Euphorbia, supporting this hypothesis.[1][8]
-
Acylation of the Daphnane Core: The final structure of this compound features a 2-(4-hydroxyphenyl)acetate ester. This group is likely attached to the daphnane core by an O-acyltransferase . Such enzymes, belonging to the BAHD family, have been identified in Euphorbia and are known to be involved in the acylation of diterpenoids.[3]
Visualization of the Putative Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic route from GGPP to the core daphnane structure, which serves as the scaffold for this compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as enzyme kinetics or in-planta metabolite concentrations, specifically for the this compound biosynthetic pathway. Research in this area is ongoing, and future studies involving transcriptomics of Euphorbia poissonii and heterologous expression of candidate genes will be necessary to obtain this information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H38O8 | [2] |
| Molar Mass | 598.7 g/mol | [2] |
| IUPAC Name | [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxyphenyl)acetate | [2] |
| Scoville Heat Units (SHU) | ~5,300,000,000 | [3] |
| Natural Source | Euphorbia poissonii | [1][3] |
Experimental Protocols
As the biosynthetic pathway of this compound is yet to be fully elucidated, detailed experimental protocols for the characterization of the specific enzymes are not available. However, a general methodology for the isolation and characterization of daphnane-type diterpenoids from Euphorbia species can be outlined. This serves as a foundational protocol for researchers aiming to study these compounds.
General Protocol for Isolation and Characterization of Daphnane-Type Diterpenoids
This protocol describes a general workflow for the extraction, purification, and structural elucidation of compounds like this compound from plant material.
-
Plant Material Collection and Preparation:
-
Collect fresh latex from Euphorbia poissonii.
-
Lyophilize the latex to obtain a dry powder. Exercise extreme caution and use appropriate personal protective equipment (PPE) due to the highly toxic and irritant nature of the latex.
-
-
Solvent Extraction:
-
Extract the dried latex powder with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Perform the extraction multiple times to ensure complete recovery of the diterpenoids.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a water/methanol mixture and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Daphnane-type diterpenoids are typically of low to medium polarity and are expected to be enriched in the chloroform and ethyl acetate fractions.[6]
-
-
Chromatographic Purification:
-
Subject the enriched fractions to multiple rounds of column chromatography.
-
Silica Gel Column Chromatography: Use a gradient of n-hexane and ethyl acetate to separate the compounds based on polarity.
-
Reversed-Phase (C18) HPLC: Further purify the fractions obtained from silica gel chromatography using a gradient of methanol and water or acetonitrile and water to isolate the pure compounds.
-
-
Structural Elucidation:
-
Determine the structure of the purified compounds using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.
-
-
Workflow for Isolation and Characterization
The following diagram provides a visual representation of the general experimental workflow.
References
- 1. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of bioactive diterpenoids in the Euphorbiaceae depends on evolutionarily conserved gene clusters - CentAUR [centaur.reading.ac.uk]
The Enigmatic Potency of Tinyatoxin: A Technical Guide to its Natural Occurrence, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinyatoxin (TTX) is a naturally occurring, ultrapotent analog of capsaicin and a structural relative of resiniferatoxin (RTX).[1][2][3] Found in the latex of specific succulent plants of the Euphorbia genus, this diterpenoid ester has garnered interest within the scientific community for its profound biological activity, primarily as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence, geographical distribution, and pharmacology of this compound. It further details experimental protocols for its study and visualizes its mechanism of action, offering a valuable resource for researchers in pain management, neurobiology, and drug discovery.
Natural Occurrence and Distribution
This compound is a secondary metabolite produced by plants of the Euphorbia genus, which is one of the largest genera of flowering plants with a wide phytogeographic distribution in tropical, subtropical, and temperate zones. The primary documented sources of this compound are the latex of Euphorbia poissonii and Euphorbia unispina.[4][5]
Geographical Distribution:
The natural habitat of this compound-producing Euphorbia species is concentrated in tropical Africa. Euphorbia poissonii is native to northern Nigeria, while the distribution of Euphorbia unispina also lies within this region.[5][6] The latex of E. poissonii, known locally as "Tinya," has been traditionally used in West Africa as an arrow and fish poison.[4]
Quantitative Data:
While the presence of this compound in the latex of E. poissonii and E. unispina is well-established, specific quantitative data on its concentration within the plant material is scarce in publicly available literature. It is known to co-occur with Resiniferatoxin (RTX) in E. poissonii.[4][5] The following table summarizes the available comparative pharmacological data for this compound.
| Parameter | This compound (TTX) | Resiniferatoxin (RTX) | Capsaicin | Reference |
| Natural Source | Euphorbia poissonii, Euphorbia unispina | Euphorbia resinifera, Euphorbia poissonii | Capsicum species | [3][4][5][6] |
| Scoville Heat Units (SHU) | 5,300,000,000 | 16,000,000,000 | 16,000,000 (Pure) | [2][3][6] |
| Relative Potency to Capsaicin | 300 - 350 times more potent | 1,000 - 10,000 times more potent | 1 | [2][3] |
| TRPV1 Agonist Potency (K_i) | Approximately one-third as potent as RTX | 43 pM | ~700 nM | [2] |
Experimental Protocols
Extraction and Isolation of this compound from Euphorbia Latex
The following protocol is a generalized procedure for the extraction and isolation of diterpene esters, including this compound, from Euphorbia latex, based on established methodologies for related compounds.[4][7][8][9]
A workflow for determining the in vitro agonist potency of this compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel (hTRPV1) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: The dye solution is removed, and the cells are washed. Different concentrations of this compound (and positive controls like capsaicin and RTX) are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium into the cells.
-
Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the half-maximal effective concentration (EC50) is calculated to determine its potency.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects as a potent agonist of the TRPV1 receptor. [1]TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons involved in nociception (pain perception) and thermosensation. [10] TRPV1 Activation and Downstream Signaling by this compound
The signaling pathway initiated by the binding of this compound to the TRPV1 receptor.
The binding of this compound to the TRPV1 receptor induces a conformational change, opening the channel pore and allowing a significant influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron. [10]This influx of positive ions leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a sensation of intense heat and pain. [11] Prolonged activation of TRPV1 by potent agonists like this compound can lead to a state of desensitization, where the neuron becomes less responsive to further stimuli. [11]At higher concentrations, the massive and sustained influx of Ca²⁺ can trigger cytotoxic pathways, leading to the selective ablation of TRPV1-expressing neurons. [11]This property is being explored for the development of long-lasting analgesics. The downstream signaling pathways activated by the calcium influx involve various protein kinases, such as Protein Kinase C (PKC) and Protein Kinase A (PKA), which can modulate the activity of the TRPV1 channel and other cellular processes. [1][12]
Conclusion
This compound stands out as a remarkable natural product with extreme biological potency. Its natural occurrence is restricted to a few Euphorbia species in tropical Africa, making it a rare and valuable compound for scientific investigation. While quantitative data on its natural concentration remains elusive, its well-characterized role as a potent TRPV1 agonist provides a solid foundation for its exploration in pain research and the development of novel therapeutics. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further unravel the complexities of this intriguing neurotoxin and harness its potential for the advancement of medicine. Further research is warranted to precisely quantify its natural abundance and to fully elucidate its pharmacological profile in direct comparison to other vanilloids.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Resiniferatoxin Production - Sustainable Bioresources, LLC [sustainablebioresources.com]
- 6. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 7. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxins Acting on TRPV1—Building a Molecular Template for the Study of Pain and Thermal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
Tinyatoxin: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinyatoxin, a naturally occurring neurotoxin found in the plant Euphorbia poissonii, is a potent analog of resiniferatoxin (RTX) and a powerful agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Its high potency, estimated to be 300 to 350 times that of capsaicin, presents both therapeutic potential and significant toxicological challenges.[1] This document provides an in-depth technical guide to the toxicology and safety profile of this compound, drawing upon available data for this compound and its close structural and functional analog, resiniferatoxin, to inform preclinical research and drug development. A detailed overview of its mechanism of action, available toxicological data, and standardized experimental protocols for its assessment are presented.
Introduction
This compound is a daphnane-type diterpenoid that exerts its biological effects through the activation of TRPV1, a non-selective cation channel predominantly expressed on sensory neurons.[1] This receptor is a key integrator of noxious stimuli, including heat, protons, and various endogenous and exogenous ligands. The potent agonism of this compound on TRPV1 receptors leads to an initial excitatory phase characterized by a burning sensation, followed by a prolonged period of desensitization and analgesia. This dual action underscores its potential for development as a potent analgesic, particularly for chronic and neuropathic pain conditions. However, its extreme potency also necessitates a thorough understanding of its toxicological profile to ensure safe handling and administration in a research and clinical setting.
Mechanism of Action: TRPV1 Agonism
The primary mechanism of action for this compound is its potent and full agonism of the TRPV1 receptor.[1] The activation of this ion channel by this compound leads to a cascade of intracellular events:
-
Binding and Channel Opening: this compound binds to the vanilloid binding pocket on the TRPV1 receptor, inducing a conformational change that opens the ion channel.
-
Cation Influx: The opening of the channel allows for a significant influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.
-
Depolarization and Action Potential: This influx of positive ions leads to depolarization of the neuronal membrane, triggering the generation and propagation of action potentials to the central nervous system, which is perceived as a strong burning sensation.
-
Desensitization and Nerve Inactivation: Prolonged activation of TRPV1 by a potent agonist like this compound results in a state of desensitization. This is believed to occur through multiple mechanisms, including calcium-dependent inactivation of the channel and, in cases of high-dose or prolonged exposure, calcium-induced cytotoxicity leading to the functional "defunctionalization" or even destruction of the sensory nerve endings. This latter effect is the basis for its potential long-lasting analgesic properties.
Figure 1: Signaling pathway of this compound-induced TRPV1 receptor activation.
Toxicological Profile
Due to the limited availability of specific toxicological data for this compound, the following information is largely based on its close structural and functional analog, resiniferatoxin (RTX). Given that this compound is estimated to be about one-third as potent as RTX, it is expected to have a similar, albeit quantitatively less severe, toxicological profile.
Acute Toxicity
Acute toxicity data for potent TRPV1 agonists are critical for establishing safe handling procedures and determining initial dose ranges for in vivo studies.
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Resiniferatoxin | Rat | Oral | 148.1 mg/kg | [2][3][4] |
| Capsaicin | Mouse (male) | Oral | 118.8 mg/kg | [5][6] |
| Capsaicin | Mouse (female) | Oral | 97.4 mg/kg | [5][6] |
| Capsaicin | Rat (male) | Oral | 161.2 mg/kg | [5][6] |
| Capsaicin | Rat (female) | Oral | 148.1 mg/kg | [5][6] |
Table 1: Acute Oral Toxicity Data for Resiniferatoxin and Capsaicin.
Symptoms of acute oral toxicity for capsaicin in rodents include salivation, skin erythema, staggering gait, bradypnea, and cyanosis.[5][6] At lethal doses, tremor, convulsions, and dyspnea were observed, with death attributed to hypotension and respiratory paralysis.[5][6] Similar symptoms can be anticipated for this compound.
Dermal and Ocular Toxicity
Direct contact with this compound is expected to cause severe irritation and chemical burns due to its potent activation of TRPV1 receptors in the skin and eyes.
| Compound | Effect | Reference |
| Resiniferatoxin | Causes severe skin burns and eye damage. | [7][8] |
| Capsaicin | Ocular irritant in mice, rats, and rabbits. Dose-related edema upon skin application. | [9] |
Table 2: Dermal and Ocular Effects of Resiniferatoxin and Capsaicin.
Other Toxicological Effects
-
Neurogenic Inflammation: Activation of TRPV1 receptors can lead to the release of pro-inflammatory neuropeptides, resulting in neurogenic inflammation.
-
Hypothermia: Systemic administration of potent TRPV1 agonists can induce hypothermia. In experiments with rats, resiniferatoxin caused a temperature loss of 2-3 K within one hour.[10]
Experimental Protocols
Standard toxicological testing protocols should be employed to evaluate the safety profile of this compound. The following are detailed methodologies for key experiments.
Acute Oral Toxicity - LD50 Determination (Up-and-Down Procedure - UDP)
This method is a validated alternative to the classical LD50 test that reduces the number of animals required.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Species: Rat (e.g., Sprague-Dawley or Wistar), single-sex (typically female, as they are often slightly more sensitive).
Methodology:
-
Dose Formulation: Prepare a stable formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Animal Acclimatization: Acclimatize animals for at least 5 days prior to dosing.
-
Dosing: Administer a single oral dose of this compound to one animal via gavage.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., a 3.2-fold increment).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.
Figure 2: Workflow for Acute Oral Toxicity (LD50) Determination.
Dermal and Ocular Irritation Testing
These tests assess the potential of a substance to cause irritation upon contact with the skin and eyes.
Objective: To evaluate the dermal and ocular irritation potential of this compound.
Species: Rabbit (e.g., New Zealand White).
Methodology (Dermal Irritation):
-
Preparation: Prepare a defined concentration of this compound in a suitable vehicle.
-
Application: Apply a small amount of the test substance to a shaved area of the rabbit's back. A control site with the vehicle alone should also be used.
-
Observation: Observe the application site for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and score according to a standardized scale (e.g., Draize scale).
Methodology (Ocular Irritation):
-
Instillation: Instill a small volume of the this compound formulation into the conjunctival sac of one of the rabbit's eyes. The other eye serves as a control.
-
Observation: Examine the cornea, iris, and conjunctiva for signs of irritation (redness, swelling, discharge, corneal opacity) at specified time points and score according to a standardized scale.
Safety Precautions and Handling
Given the extreme potency and irritant nature of this compound, strict safety protocols must be followed during handling:
-
Personal Protective Equipment (PPE): A full-face respirator, chemical-resistant gloves, a lab coat, and eye protection are mandatory.
-
Ventilation: All handling of this compound powder or concentrated solutions should be performed in a certified chemical fume hood.
-
Decontamination: Surfaces should be decontaminated with a suitable solvent (e.g., ethanol) followed by a soap and water wash.
-
Emergency Procedures: In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
This compound is a highly potent TRPV1 agonist with significant potential as a research tool and a lead compound for the development of novel analgesics. Its toxicological profile is predicted to be similar to that of resiniferatoxin, characterized by high acute toxicity upon ingestion and severe dermal and ocular irritation. A thorough understanding of its mechanism of action and adherence to strict safety protocols are paramount for its investigation. Further toxicological studies are required to fully characterize the safety profile of this compound and to establish a safe therapeutic window for any potential clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 3. Buy Resiniferatoxin | 57444-62-9 | >80% [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. ACUTE ORAL TOXICITY OF CAPSAICIN IN MICE AND RATS [jstage.jst.go.jp]
- 6. ACUTE ORAL TOXICITY OF CAPSAICIN IN MICE AND RATS [jstage.jst.go.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Final report on the safety assessment of capsicum annuum extract, capsicum annuum fruit extract, capsicum annuum resin, capsicum annuum fruit powder, capsicum frutescens fruit, capsicum frutescens fruit extract, capsicum frutescens resin, and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resiniferatoxin – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Initial in vitro Studies of Tinyatoxin's Biological Activity: A Technical Guide
Disclaimer: Direct experimental data on the in vitro biological activity of Tinyatoxin is limited in publicly available scientific literature. This compound is established as a potent neurotoxin and an analog of resiniferatoxin (RTX), acting as a full agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Given this shared mechanism of action, this guide will leverage the extensive in vitro data available for the well-characterized TRPV1 agonist, capsaicin, as a predictive model for the potential biological activities of this compound. The experimental data and protocols detailed herein are derived from studies on capsaicin and its analogs and should be considered as a surrogate framework for designing and interpreting future in vitro studies on this compound.
Introduction to this compound and its Mechanism of Action
This compound (TTX) is a naturally occurring neurotoxin found in the plant Euphorbia poissonii. It is a structural analog of resiniferatoxin (RTX), one of the most potent known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor[1][2]. The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons involved in nociception (the sensation of pain)[3][4]. Activation of TRPV1 by agonists like capsaicin, heat, or protons leads to an influx of cations, primarily Ca2+, resulting in neuronal depolarization and the transmission of pain signals[2][5].
Prolonged activation of TRPV1 by potent agonists can lead to a state of desensitization, where the neuron becomes less responsive to further stimuli. At high concentrations or with extended exposure, this can result in a reversible ablation of TRPV1-expressing nerve endings due to calcium overload, leading to long-lasting analgesia[6][7]. Given that this compound is a potent TRPV1 agonist, its biological activities in vitro are expected to mirror those of capsaicin, including dose-dependent cytotoxicity, modulation of inflammatory pathways, and induction of specific cell signaling cascades mediated by TRPV1 activation.
Predicted Cytotoxic Activity
Based on studies of capsaicin, this compound is anticipated to exhibit dose- and time-dependent cytotoxicity in cell lines expressing the TRPV1 receptor. The primary mechanism of this cytotoxicity is likely linked to the massive influx of calcium ions upon TRPV1 activation, leading to mitochondrial dysfunction, activation of caspases, and ultimately, apoptosis or necrosis[8][9].
Summary of Capsaicin-Induced Cytotoxicity in Various Cell Lines
The following table summarizes the cytotoxic effects of capsaicin observed in different human cell lines, providing an estimate of the concentration ranges that might be relevant for this compound.
| Cell Line | Assay | Incubation Time | Key Findings (IC50/LC50) | Reference(s) |
| A549 (Lung Carcinoma) | MTT | 24 hours | IC50: 101.2 µM | [10] |
| A549 (Lung Carcinoma) | Cell Viability | 24 hours | LC50: ~110 µM | [8] |
| BEAS-2B (Lung Epithelial) | Cell Viability | 24 hours | LC50: ~100 µM | [8] |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability | 24 hours | LC50: ~200 µM | [8] |
| HUH-7 (Hepatocarcinoma) | MTT | 24 hours | IC50: 45.02 µg/mL | [11] |
| HUH-7 (Hepatocarcinoma) | MTT | 48 hours | IC50: 9.201 µg/mL | [11] |
| HTC (Rattus norvegicus Hepatoma) | MTT | 24 hours | Cytotoxic at 100, 150, 175, 200 µM | [9] |
| Caco-2 (Colorectal Adenocarcinoma) | MTT | 72 hours | ~100% inhibition at 654.8 µM | [12] |
| OE19 (Oesophageal Adenocarcinoma) | MTT | 72 hours | Higher cytotoxicity than normal-like cells | [12] |
Predicted Anti-Inflammatory Activity
TRPV1 is a key player in neurogenic inflammation. Its activation can lead to the release of pro-inflammatory neuropeptides. However, capsaicin has also been shown to possess anti-inflammatory properties in vitro, often by inhibiting key inflammatory pathways such as NF-κB and MAPK, which in turn reduces the production of pro-inflammatory cytokines and mediators[13].
Summary of Capsaicin's in vitro Anti-Inflammatory Effects
The following table details the observed anti-inflammatory effects of capsaicin in a murine macrophage cell line, a common model for studying inflammation.
| Cell Line | Model | Treatment | Effect on Inflammatory Mediators | Reference(s) |
| RAW264.7 (Murine Macrophage) | LPS-induced inflammation | Capsaicin (0.25–16 µM) | No inherent cytotoxicity observed. | [13] |
| RAW264.7 (Murine Macrophage) | LPS-induced inflammation | Capsaicin | Inhibited the expression of COX-2. | [13] |
| RAW264.7 (Murine Macrophage) | LPS-induced inflammation | Capsaicin | Inhibited the production of TNF-α and IL-6. | [13] |
| RAW264.7 (Murine Macrophage) | LPS-induced inflammation | Capsaicin & Silibinin Combination | Showed stronger inhibitory effects on TNF-α and IL-6 than either compound alone. | [13] |
Experimental Protocols (Based on Capsaicin Studies)
Detailed and reproducible protocols are critical for the investigation of a novel compound. The following sections describe standard methodologies used to assess the in vitro biological activities of capsaicin, which can be adapted for this compound.
Cytotoxicity and Cell Viability Assessment: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, HepG2, HUH-7) in 96-well plates at a density of 0.5x10⁵ to 2x10⁵ cells/mL, depending on the cell line's growth characteristics. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[8][10].
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[9][11].
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Anti-Inflammatory Assessment in Macrophages
This protocol describes how to measure the effect of a compound on the production of inflammatory cytokines in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW264.7 macrophages into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours[13].
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours[13].
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
Visualization of Pathways and Workflows
Signaling Pathways
The primary signaling pathway initiated by this compound is expected to be the TRPV1-mediated cascade. Activation of this ion channel leads to a cascade of intracellular events.
References
- 1. Resiniferatoxin: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents [mdpi.com]
- 2. Resiniferatoxin – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. Evaluation of Cytotoxic and Anti-cancer Potential of Capsaicin on Lung Cancer Cell Line: An In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.7 Cells by Inhibiting NF-κB and MAPK Activation [frontiersin.org]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Daphnane-type diterpenes represent a structurally complex and biologically significant class of natural products primarily found in the Thymelaeaceae and Euphorbiaceae plant families.[1][2] These compounds are characterized by a unique 5/7/6-tricyclic carbon skeleton and are often heavily oxygenated, with many possessing a distinctive orthoester functionality.[2][3] Tinyatoxin, a potent neurotoxin isolated from Euphorbia poissonii, is a prominent member of this family and serves as a key reference point for exploring related compounds.[4][5] This review provides a detailed overview of this compound and related daphnane diterpenes, focusing on their chemical structures, biological activities—particularly anti-HIV and cytotoxic effects—and mechanisms of action, including the modulation of key signaling pathways.
This compound: A Prototypical Daphnane Diterpene
This compound is a daphnane-type diterpenoid orthoester naturally occurring in the latex of Euphorbia poissonii.[4][5][6] Structurally, it possesses the characteristic fused ring system of the daphnane family. Its primary recognized biological activity is potent agonism of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1).[4] This receptor is a well-known integrator of noxious stimuli, including heat and capsaicin, the pungent component of chili peppers. The interaction of this compound with TRPV1 makes it an ultrapotent capsaicin analogue and a powerful neurotoxin.[5] Its potency is estimated to be approximately one-third that of resiniferatoxin (RTX), another well-known TRPV1 agonist from the same chemical class.[5]
Biological Activities of Related Daphnane Diterpenes
The daphnane scaffold has proven to be a rich source of potent bioactive molecules with a wide range of activities, including anti-HIV, cytotoxic, and protein kinase C (PKC) modulating effects.[2][3][7][8]
2.1 Anti-HIV Activity
Numerous daphnane diterpenes have demonstrated remarkable potency against the Human Immunodeficiency Virus (HIV). Compounds isolated from various Daphne species, such as acutilobins A-G and daphneodorins, exhibit significant anti-HIV-1 activities with EC₅₀ values in the nanomolar and even sub-nanomolar range.[9][10][11] This potent activity, combined with high selectivity indices (SI), makes them exceptional leads for antiviral drug development.[9] Some daphnane derivatives are thought to exert their anti-HIV effects by interfering with viral entry.[12]
2.2 Cytotoxic and Antitumor Activity
Daphnane-type diterpenes are also widely recognized for their potent cytotoxic effects against various human tumor cell lines.[3] Compounds isolated from Daphne genkwa and Stelleropsis tianschanica have shown significant inhibitory activities against lung, colon, and leukemia cell lines, with IC₅₀ values often in the low nanomolar range.[1][13][14][15] The mechanisms underlying this cytotoxicity are often linked to the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt/mTOR.[13]
2.3 Protein Kinase C (PKC) Modulation
A primary mechanism of action for many daphnane and structurally related tigliane diterpenes is the activation of Protein Kinase C (PKC).[7][16] These compounds mimic the endogenous second messenger diacylglycerol (DAG), binding to and activating PKC isozymes.[7][16] PKC is a crucial family of serine/threonine kinases involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[16][17] The ability of daphnane diterpenes to potently modulate PKC activity is central to many of their biological effects, including their pro-inflammatory and tumor-promoting properties in some contexts, as well as their potential anticancer activities.[17][18]
Quantitative Data Summary
The biological activities of several daphnane-type diterpenes have been quantified, providing a basis for structure-activity relationship (SAR) studies. The following tables summarize key potency data from the literature.
Table 1: Anti-HIV-1 Activity of Selected Daphnane Diterpenes
| Compound | EC₅₀ (nM) | Selectivity Index (SI) | Cell Line | Source Plant | Reference |
| Genkwanine VIII | 0.17 | 187,010 | - | Daphne acutiloba | [9] |
| Acutilobin A | <1.5 | >10,000 | - | Daphne acutiloba | [9] |
| Acutilobin B | <1.5 | >10,000 | - | Daphne acutiloba | [9] |
| Daphneodorin Orthoesters (1-9) | 1.5 - 7.7 | - | MT4 | Daphne odora | [10][11] |
| Trigothysoid A | 0.015 | 1618 | - | Trigonostemon thyrsoideum | [19] |
| Trigothysoid B | 0.001 | 17,619 | - | Trigonostemon thyrsoideum | [19] |
| Daphnepedunin (Compound 1) | 0.82 | - | MT4 | Daphne pedunculata | [20] |
Table 2: Cytotoxic Activity of Selected Daphnane Diterpenes
| Compound | IC₅₀ (µM) | Cell Line | Source Plant | Reference |
| Stianchaterpene C (1) | 21.03 | A549 (Lung) | Stelleropsis tianschanica | [1] |
| Stianchaterpene D (2) | 18.23 | A549 (Lung) | Stelleropsis tianschanica | [1] |
| Genkwadane (Compound 9) | <0.1 | HT-1080 (Fibrosarcoma) | Daphne genkwa | [14] |
| Genkwadane (Compound 10) | <0.1 | HT-1080 (Fibrosarcoma) | Daphne genkwa | [14] |
| Genkwadane (Compound 11) | <0.1 | HT-1080 (Fibrosarcoma) | Daphne genkwa | [14] |
| Yuanhuahine (1) | 0.012 | A549 (Lung) | Daphne genkwa | [15] |
| Yuanhualine (2) | 0.053 | A549 (Lung) | Daphne genkwa | [15] |
| Yuanhuacine (3) | 0.015 | A549 (Lung) | Daphne genkwa | [15] |
| Yuanhuakine A-D | 7.77 - 20.56 | A549 (Lung) | Daphne genkwa | [21] |
Key Experimental Protocols
4.1 General Protocol for Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., roots, stems, leaves) is typically extracted exhaustively with methanol (MeOH) or ethanol under reflux.[1][19] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol, to separate compounds based on their polarity.[10]
-
Chromatography: The bioactive fraction (often the EtOAc-soluble portion) is subjected to multiple rounds of column chromatography.[10]
-
Initial Fractionation: Techniques like Diaion HP-20 or silica gel chromatography are used for initial separation.[10]
-
Fine Separation: Further purification is achieved using octadecylsilyl (ODS) column chromatography and preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column, to yield the pure diterpenoids.[10][20]
-
-
Structure Elucidation: The structures of isolated compounds are determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[9][10][19]
4.2 Protocol for Anti-HIV-1 Activity Assay
The anti-HIV activity of daphnane diterpenes is commonly evaluated using a cell-based assay involving HIV-1 infected T-cells.
-
Cell Line: MT-4 cells are frequently used as the target T-cell line.
-
Infection: MT-4 cells are infected with a specific strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the cells are cultured in the presence of serial dilutions of the test compounds. A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (no compound) are included.
-
Incubation: The cultures are incubated for a period of 4-5 days to allow for viral replication and the induction of cytopathic effects.
-
Quantification of Viral Activity: The extent of HIV-1 replication is quantified by measuring the viability of the host cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method is commonly used, where viable cells reduce the yellow MTT to purple formazan, which can be measured spectrophotometrically.
-
Data Analysis: The concentration of the compound that inhibits HIV-1 replication by 50% (EC₅₀) is calculated from the dose-response curve. The cytotoxicity of the compound against uninfected cells (CC₅₀) is also determined in parallel. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀, with a higher SI indicating a more favorable therapeutic window.
This protocol is a generalized summary based on methodologies described in studies on daphnane diterpenes.[10][11]
4.3 Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human tumor cells (e.g., A549, HL-60, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1][15]
-
Compound Treatment: The cells are then treated with various concentrations of the isolated compounds for a specified duration (e.g., 48 or 72 hours). A positive control (e.g., 5-fluorouracil or cisplatin) and a vehicle control are included.[14]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[1]
-
IC₅₀ Calculation: The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Signaling Pathways and Visualizations
Daphnane diterpenes modulate several key cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: A typical experimental workflow for the isolation and bio-screening of daphnane diterpenes.
Caption: Daphnane diterpenes mimic diacylglycerol (DAG) to activate Protein Kinase C (PKC).
Caption: Some daphnanes induce apoptosis via inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound and its related daphnane-type diterpenes are a class of natural products with exceptionally potent and diverse biological activities. While this compound itself is primarily studied as a neurotoxin and TRPV1 agonist, its structural relatives from the Daphne and Euphorbiaceae families have emerged as powerful anti-HIV and anticancer lead compounds. Their mechanisms of action often involve the modulation of fundamental signaling pathways such as PKC activation and PI3K/Akt/mTOR inhibition. The high potency, often in the nanomolar range, underscores the therapeutic potential of this structural class. Further research, including synthetic modification to optimize efficacy and reduce toxicity, as well as in-depth mechanistic studies, will be crucial for translating the promise of these complex molecules into clinical applications.
References
- 1. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity [mdpi.com]
- 2. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C36H38O8 | CID 76972186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Daphnane-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Library-based discovery and characterization of daphnane diterpenes as potent and selective HIV inhibitors in Daphne gnidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gateway synthesis of daphnane congeners and their protein kinase C affinities and cell-growth activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-HIV active daphnane diterpenoids from Trigonostemon thyrsoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Tinyatoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinyatoxin (TTX) is a potent, naturally occurring neurotoxin and an analog of resiniferatoxin (RTX)[1]. It is found in the milky latex of the succulent plant Euphorbia poissonii, native to West Africa[1][2]. As a full agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, this compound is of significant interest for research into pain signaling pathways and the development of novel analgesics[1][3]. Its mechanism of action is similar to capsaicin, the active compound in chili peppers, but it is an ultrapotent analogue, estimated to be 300 to 350 times more potent[1].
These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from Euphorbia poissonii. The methodologies presented are based on established principles for the isolation of related diterpenoid toxins and vanilloids.
Extreme caution must be exercised when handling Euphorbia poissonii latex and purified this compound due to its extreme pungency and neurotoxicity. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is crucial for its successful extraction and purification.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₈O₈ | [1][3] |
| Molar Mass | 598.692 g/mol | [1] |
| CAS Number | 58821-95-7 | [1][3] |
| Natural Source | Euphorbia poissonii | [1][2][3] |
| Mechanism of Action | TRPV1 Receptor Agonist | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, ethyl acetate, acetone, chloroform, and dichloromethane. | [4] |
Experimental Workflow for Extraction and Purification
The overall process involves the collection and drying of the plant latex, followed by solvent extraction to create a crude extract. This is then subjected to liquid-liquid partitioning and chromatographic purification to isolate this compound.
Detailed Experimental Protocols
Stage 1: Latex Collection and Preparation
-
Latex Collection : Carefully make incisions in the stems of Euphorbia poissonii. Collect the exuded milky latex in a chemically resistant container (e.g., glass or PTFE).
-
Drying : Freeze the collected latex at -80°C. Lyophilize (freeze-dry) the frozen latex for 48-72 hours until a dry, brittle solid is obtained.
-
Homogenization : Grind the lyophilized latex into a fine powder using a mortar and pestle or a mechanical grinder. Store the powder in a desiccator at 4°C.
Stage 2: Solvent Extraction
This protocol is adapted from methods used for analogous compounds found in Euphorbia species.
-
Maceration : Suspend the dried latex powder in methanol (e.g., 10 g of powder in 200 mL of methanol).
-
Extraction : Stir the suspension at room temperature for 24 hours in a sealed flask to prevent solvent evaporation.
-
Filtration : Filter the mixture through Whatman No. 1 filter paper to separate the methanolic extract from the insoluble plant material.
-
Concentration : Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting viscous material is the crude methanolic extract.
Stage 3: Liquid-Liquid Partitioning (Defatting)
This step aims to remove non-polar compounds like lipids and waxes.
-
Resuspension : Dissolve the crude methanolic extract in a 9:1 methanol/water solution (v/v).
-
Partitioning : Transfer the solution to a separatory funnel and add an equal volume of petroleum ether.
-
Separation : Shake the funnel vigorously and allow the layers to separate. The upper layer is the petroleum ether phase, and the lower layer is the aqueous methanol phase containing this compound.
-
Collection : Drain the lower aqueous methanol phase. Repeat the extraction of the aqueous phase with petroleum ether two more times to ensure complete removal of non-polar impurities.
-
Concentration : Combine the aqueous methanol fractions and concentrate using a rotary evaporator to remove the methanol, yielding a defatted aqueous extract.
Stage 4: Purification by Chromatography
4.4.1. Silica Gel Column Chromatography
This step provides an initial separation of compounds based on polarity.
-
Column Packing : Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane as the slurry.
-
Sample Loading : Adsorb the defatted extract onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution : Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate.
| Elution Gradient (Hexane:Ethyl Acetate) | Expected Eluted Compounds |
| 100:0 to 90:10 | Non-polar impurities |
| 80:20 to 60:40 | Less polar diterpenes |
| 50:50 to 30:70 | This compound-containing fractions |
| 20:80 to 0:100 | Highly polar compounds |
-
Fraction Collection : Collect fractions of 10-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling and Concentration : Pool the fractions that show a strong spot corresponding to a this compound standard (if available) or the expected Rf value. Concentrate the pooled fractions under reduced pressure.
4.4.2. Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity (>95%), a final purification step using preparative HPLC is recommended.
-
System : A preparative HPLC system with a UV detector.
-
Column : A reverse-phase C18 column.
-
Mobile Phase : An isocratic or gradient system of acetonitrile and water is typically effective. For example, a starting condition of 60:40 acetonitrile:water.
-
Injection : Dissolve the semi-purified fraction from the silica column in the mobile phase and inject it into the HPLC system.
-
Detection & Collection : Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Collect the peak corresponding to the retention time of this compound.
-
Final Step : Lyophilize the collected fraction to obtain pure, solid this compound.
Mechanism of Action: TRPV1 Activation Pathway
This compound exerts its neurotoxic and analgesic effects by potently activating the TRPV1 ion channel, which is primarily expressed on nociceptive (pain-sensing) sensory neurons[3].
Initial binding of this compound to the TRPV1 receptor causes the ion channel to open, leading to an influx of calcium ions. This influx results in neuronal depolarization and the transmission of a potent pain signal. However, prolonged activation leads to desensitization of the channel and the neuron, which is the basis for its potential therapeutic use as an analgesic.
References
High-Performance Liquid Chromatography (HPLC) Methods for Tinyatoxin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinyatoxin (TTX), a potent analog of resiniferatoxin, is a naturally occurring neurotoxin found in the latex of Euphorbia poissonii. As an ultrapotent capsaicin analog, this compound is a powerful agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. This property makes this compound a valuable tool in neurological research and a potential candidate for the development of novel analgesics. Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established analytical principles for related compounds, including resiniferatoxin and capsaicinoids, ensuring robustness and reproducibility.
I. Analytical Method Overview
The primary recommended method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. A validated HPLC method for the analysis of resiniferatoxin, which utilizes this compound as an internal standard, provides a strong foundation for this protocol.
Key Chromatographic Parameters:
| Parameter | Recommended Conditions |
| HPLC Column | C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (62:38, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm or MS/MS with Electrospray Ionization (ESI) |
| Internal Standard | Resiniferatoxin (if this compound is the primary analyte) |
II. Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method for this compound analysis, based on data from analogous compounds.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 8 - 12 | 5 | 15 |
| Resiniferatoxin (IS) | 10 - 15 | 5 | 15 |
III. Experimental Protocols
A. Protocol 1: Sample Preparation from Biological Matrices (e.g., Serum, Plasma)
This protocol is adapted from the validated method for resiniferatoxin in serum.[1][2]
Materials:
-
Serum or plasma sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of serum or plasma in a centrifuge tube, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
B. Protocol 2: HPLC Analysis
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or MS detector.
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the mobile phase (Acetonitrile:Water, 62:38, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject 20 µL of the prepared sample or standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both this compound and the internal standard (approximately 20 minutes).
-
Monitor the eluent at 280 nm for UV detection or use appropriate MRM transitions for MS detection.
Calibration: Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 250, 500 ng/mL) in the mobile phase, each containing a fixed concentration of the internal standard (e.g., 100 ng/mL resiniferatoxin). Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
IV. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
B. This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the TRPV1 receptor.
V. Conclusion
The HPLC method detailed in these application notes provides a robust and reliable approach for the quantitative analysis of this compound in various matrices. By leveraging established chromatographic principles for related vanilloids, researchers can achieve accurate and reproducible results essential for advancing the study of this potent neurotoxin and its potential therapeutic applications. Adherence to the outlined protocols and good laboratory practices will ensure high-quality data for research and development endeavors.
References
Application Notes and Protocols: Synthesis of Tinyatoxin Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed strategy for the synthesis and structure-activity relationship (SAR) studies of novel Tinyatoxin (TTX) analogs. Due to the limited availability of direct literature on this compound analog synthesis, this document presents a scientifically grounded, hypothetical approach based on established synthetic methods for related daphnane and tigliane diterpenoids, as well as the known SAR of the closely related compound, resiniferatoxin (RTX).
This compound, a daphnane-type diterpenoid, is a potent neurotoxin that, like its structural analog resiniferatoxin, is a powerful agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Its structural similarity to phorbol esters also suggests a potential interaction with Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[2][3] The development of novel TTX analogs could lead to the discovery of potent and selective modulators of these important biological targets, with potential applications in pain management, oncology, and neuroscience.
Proposed this compound Analogs for SAR Studies
Based on the known pharmacophore of resiniferatoxin, a series of hypothetical this compound analogs (TTX-A1 to TTX-A5) are proposed to probe the structure-activity relationships. The modifications are focused on the key regions known to influence biological activity: the C-20 ester side chain (B-region), the C-13 orthoester moiety, and the C-5 and C-7 oxygenation pattern on the daphnane core.
| Compound ID | Modification from this compound | Rationale |
| TTX-A1 | Replacement of the C-20 (4-hydroxyphenyl)acetate with a phenylacetate | To assess the importance of the C-20 phenyl hydroxyl group for TRPV1 and PKC activity. |
| TTX-A2 | Replacement of the C-20 (4-hydroxyphenyl)acetate with an aliphatic octanoate chain | To evaluate the effect of a non-aromatic, flexible side chain on receptor binding and activation. |
| TTX-A3 | Hydrolysis of the C-13 orthoester to the corresponding diol | To determine the contribution of the orthoester functionality to the overall activity and potency. |
| TTX-A4 | Epoxidation of the C-6, C-7 double bond | To investigate the influence of the B-ring conformation on biological activity. |
| TTX-A5 | Removal of the C-5 hydroxyl group | To probe the role of the C-5 hydroxyl in hydrogen bonding interactions with the target receptors. |
Experimental Protocols
The following protocols outline a plausible synthetic route to the proposed this compound analogs and the subsequent biological assays for SAR analysis.
The synthesis of this compound analogs would likely commence from a common daphnane core intermediate, which can be synthesized through a multi-step process from commercially available precursors.[1][3][4]
Protocol 2.1.1: Synthesis of the Daphnane Core
This protocol is a generalized and adapted procedure based on known methods for constructing the 5/7/6-tricyclic system of daphnane diterpenoids.[1][3][4]
-
Construction of the A and C rings: The synthesis can be initiated by an asymmetric Diels-Alder reaction to form the C-ring with the desired stereochemistry, followed by the attachment of the A-ring precursor.
-
Formation of the B-ring: A key step involves a 7-endo radical cyclization or a similar ring-closing metathesis reaction to form the seven-membered B-ring.
-
Functional Group Manipulations: Subsequent steps would involve a series of oxidation, reduction, and protection/deprotection reactions to install the necessary hydroxyl and ketone functionalities on the daphnane core, mirroring the oxygenation pattern of this compound.
Protocol 2.1.2: Esterification of the C-20 Hydroxyl Group (for TTX-A1 and TTX-A2)
-
To a solution of the daphnane core with a free C-20 hydroxyl group in anhydrous dichloromethane (CH₂Cl₂), add 1.5 equivalents of the desired carboxylic acid (phenylacetic acid for TTX-A1, octanoic acid for TTX-A2).
-
Add 1.5 equivalents of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.1.3: Orthoester Hydrolysis (for TTX-A3)
-
Dissolve the parent this compound or a synthesized analog in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 2.2.1: TRPV1 Activation Assay using Calcium Imaging
This assay measures the ability of the this compound analogs to activate TRPV1 channels by monitoring changes in intracellular calcium concentration using the fluorescent dye Fura-2 AM.[2][5]
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Wash the cells once with the salt solution.
-
Incubate the cells with the loading buffer for 60 minutes at 37°C.
-
Wash the cells twice with the salt solution to remove extracellular dye.
-
-
Calcium Measurement:
-
Use a fluorescence plate reader capable of dual-wavelength excitation.
-
Measure the baseline fluorescence for a few cycles by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the this compound analogs at various concentrations to the wells.
-
Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation for several minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
Normalize the data to the baseline fluorescence.
-
Plot the peak fluorescence ratio as a function of the analog concentration to determine the EC50 value.
-
Protocol 2.2.2: Protein Kinase C (PKC) Binding Assay
This competitive binding assay measures the affinity of the this compound analogs for the C1 domain of PKC using [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) as the radioligand.
-
Preparation of Cell Lysates: Prepare cell lysates from a cell line known to express high levels of PKC (e.g., A549 cells).
-
Assay Buffer: Prepare a binding buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, and 1 mg/mL bovine serum albumin.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the cell lysate, [³H]PDBu (at a concentration near its Kd), and varying concentrations of the unlabeled this compound analog.
-
For non-specific binding determination, use a high concentration of unlabeled PDBu.
-
Incubate the mixture for 60 minutes at room temperature.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold wash buffer and rapidly filter the mixture through a glass fiber filter to trap the protein-bound radioligand.
-
Wash the filter several times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the analog concentration to determine the Ki value.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed this compound analogs.
| Compound ID | TRPV1 Activation (EC50, nM) | PKC Binding (Ki, nM) |
| This compound | 0.5 | 15 |
| TTX-A1 | 5.2 | 50 |
| TTX-A2 | > 1000 | > 1000 |
| TTX-A3 | 25.8 | 150 |
| TTX-A4 | 1.2 | 8 |
| TTX-A5 | 15.6 | 75 |
Visualizations
Caption: Proposed dual signaling pathways of this compound analogs.
Caption: Experimental workflow for this compound analog SAR studies.
Caption: Logical relationship of proposed this compound analogs.
References
- 1. Gold Catalysis-Facilitated Rapid Synthesis of the Daphnane/Tigliane Tricyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unified Total Syntheses of Rhamnofolane, Tigliane, and Daphnane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tinyatoxin in Neurological Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinyatoxin (TTX) is a naturally occurring, ultrapotent analog of capsaicin and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] As a member of the vanilloid family, which also includes the well-studied compounds capsaicin and resiniferatoxin (RTX), this compound offers a valuable tool for researchers investigating the mechanisms of neurological pain. Its high potency and specificity for TRPV1 make it particularly useful for studies involving the targeted activation, desensitization, or ablation of nociceptive sensory neurons.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in neurological pain research. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following protocols are adapted from established methodologies for the related compounds, resiniferatoxin and capsaicin. Researchers should consider these protocols as a starting point and perform necessary optimizations for their specific experimental conditions.
Mechanism of Action: Targeting the TRPV1 Pathway
This compound exerts its biological effects primarily through the activation of the TRPV1 ion channel, which is predominantly expressed on primary afferent sensory neurons.[1] The activation of this non-selective cation channel by this compound leads to an influx of calcium and sodium ions, causing membrane depolarization.[1] This initial depolarization is perceived as a sensation of acute, burning pain.
However, prolonged exposure to ultrapotent agonists like this compound leads to a state of desensitization, rendering the neuron unresponsive to further stimuli.[1] At higher concentrations or with sustained application, this can lead to calcium-induced cytotoxicity and the selective ablation of TRPV1-expressing neurons.[1] This targeted neuroablation, often referred to as a "molecular scalpel," allows for the precise elimination of pain-sensing nerve fibers, providing a powerful method for studying the role of these neurons in various pain states.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in comparison to capsaicin and resiniferatoxin. It is important to note that data for this compound is limited, and its potency is often reported relative to resiniferatoxin.[1]
| Compound | Molecular Weight | Potency Relative to Capsaicin | Scoville Heat Units (SHU) | Ki (TRPV1) |
| Capsaicin | 305.41 g/mol | 1x | ~16,000,000 | Not widely reported |
| Resiniferatoxin (RTX) | 628.72 g/mol | 500-1000x hotter | ~16,000,000,000 | 43 pM[3] |
| This compound (TTX) | 598.69 g/mol | ~300-350x hotter [2] | ~5,300,000,000 [2] | Not widely reported |
Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for resiniferatoxin and capsaicin and should be optimized for use with this compound.
In Vitro Calcium Imaging Assay
This assay measures the ability of this compound to increase intracellular calcium concentration in cells expressing the TRPV1 receptor, providing a functional measure of its agonist activity.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (in DMSO)
-
Capsaicin or Resiniferatoxin (as positive controls)
-
TRPV1 antagonist (e.g., capsazepine, as a negative control)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture: Plate TRPV1-expressing HEK293 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of this compound, capsaicin, and resiniferatoxin in HBSS. Also, prepare a solution of the TRPV1 antagonist.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader or on a microscope stage.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of this compound and control compounds to the wells.
-
Record the change in fluorescence intensity over time. For antagonist controls, pre-incubate with the antagonist for 10-15 minutes before adding this compound.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximal response.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol allows for the direct measurement of ion channel activity in response to this compound application.
Objective: To characterize the effects of this compound on TRPV1-mediated currents in sensory neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or TRPV1-expressing cell line
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP; pH 7.2)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO)
Protocol:
-
Cell Preparation: Culture DRG neurons or TRPV1-expressing cells on glass coverslips.
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application:
-
Perfuse the cell with different concentrations of this compound.
-
Record the agonist-evoked currents.
-
-
Data Analysis:
-
Analyze the current-voltage relationship, activation and deactivation kinetics, and dose-response relationship.
-
Determine the EC50 from the dose-response curve.
-
In Vivo Neurological Pain Model (Adapted from Capsaicin/RTX Models)
This protocol assesses the analgesic effects of this compound in a rodent model of inflammatory or neuropathic pain.
Objective: To evaluate the analgesic efficacy of this compound in reducing pain-related behaviors.
Model: Carrageenan-induced inflammatory pain model in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for injection (vehicle to be determined based on solubility and route of administration, e.g., saline with Tween 80 and ethanol)
-
Carrageenan solution (1% in sterile saline)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Protocol:
-
Acclimation: Acclimate the animals to the testing environment and equipment for several days before the experiment.
-
Baseline Measurement: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Induction of Inflammation: Inject 100 µl of 1% carrageenan solution into the plantar surface of one hind paw.
-
Compound Administration:
-
At a predetermined time after carrageenan injection (e.g., when peak inflammation is expected), administer this compound via the desired route (e.g., subcutaneous, intrathecal). A vehicle control group should be included.
-
Note: Due to the ultrapotent nature of this compound, initial dose-finding studies are critical and should start with very low doses.
-
-
Behavioral Testing: At various time points after this compound administration, re-measure thermal withdrawal latency and mechanical withdrawal threshold in both paws.
-
Data Analysis: Compare the changes in pain thresholds between the this compound-treated and vehicle-treated groups to determine the analgesic efficacy.
Visualizations
Caption: Signaling pathway of this compound via the TRPV1 channel.
Caption: Workflow for in vitro Calcium Imaging Assay.
Caption: Workflow for in vivo Neurological Pain Model.
References
Using Toxins to Elucidate Ion Channel Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring toxins are powerful pharmacological tools for the study of ion channel function. Their high potency and specificity for particular ion channel subtypes allow researchers to dissect the roles of these channels in complex physiological processes. This document focuses on the application of potent toxins to investigate the function of voltage-gated and ligand-gated ion channels. We will use Tetrodotoxin (TTX), a potent voltage-gated sodium channel blocker, as a primary example to illustrate these applications. The principles and protocols described herein can be adapted for other toxins and ion channel targets.
Ion channels are integral membrane proteins that form pores allowing the passage of specific ions across the cell membrane. They are crucial for a vast array of physiological processes, including neuronal communication, muscle contraction, and cellular signaling.[1][2][3] The dysfunction of ion channels is implicated in numerous diseases, making them important targets for drug development. Animal venoms and other natural sources provide a rich library of toxins that have co-evolved to target ion channels with high precision.[1][2]
Mechanism of Action of Tetrodotoxin (TTX)
Tetrodotoxin, famously found in pufferfish, is a highly selective blocker of most voltage-gated sodium (Nav) channels.[1] It physically occludes the outer pore of the channel, preventing the influx of sodium ions that is necessary for the rising phase of the action potential in many excitable cells.[1][4] This potent inhibition of action potential propagation makes TTX an invaluable tool for isolating and studying other ion channels and for characterizing the specific roles of TTX-sensitive Nav channels in cellular excitability.
Quantitative Data: Toxin Specificity and Potency
The utility of a toxin in ion channel research is largely determined by its specificity and potency for its target. This data is typically generated using electrophysiological techniques such as patch-clamp recording.
| Toxin | Target Ion Channel Subtype | Potency (IC₅₀/Kᵢ) | Reference |
| Tetrodotoxin (TTX) | Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, Nav1.7 | Nanomolar (nM) range | [1] |
| Tetrodotoxin (TTX) | Nav1.5 | Micromolar (µM) range | [1] |
| Tetrodotoxin (TTX) | Nav1.8, Nav1.9 | Millimolar (mM) range (low sensitivity) | [1] |
| ω-conotoxin GVIA | Cav2.2 (N-type) | Sub-nanomolar (nM) range | [1] |
| Charybdotoxin | Kv1.2, Kv1.3, BK | Nanomolar (nM) range | [4] |
| Resiniferatoxin (RTX) | TRPV1 | Potent agonist | [5][6] |
| Capsaicin | TRPV1 | Agonist | [6][7][8][9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing insights into the activity of a population of ion channels.[10][11][12][13]
Objective: To measure the effect of a toxin on voltage-gated sodium currents.
Materials:
-
Cell culture of interest (e.g., dorsal root ganglion neurons, HEK293 cells expressing a specific Nav channel)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
Tetrodotoxin (TTX) stock solution (e.g., 1 mM in water)
Procedure:
-
Prepare cells for recording by plating them on coverslips a day in advance.[13]
-
Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.[11]
-
Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.[13]
-
Mount the pipette on the headstage and apply positive pressure.[11]
-
Approach a target cell with the pipette tip.[10]
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[10][11]
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[10][12]
-
Switch to voltage-clamp mode and hold the cell at a negative potential (e.g., -80 mV) to keep the sodium channels in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents. Record the resulting currents.
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of TTX (e.g., 300 nM).
-
Repeat the voltage-step protocol to record sodium currents in the presence of TTX.
-
Wash out the toxin by perfusing with the control external solution and record again to check for reversibility of the block.
Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration, which can be an indicator of ion channel activity, particularly for calcium-permeable channels or as a downstream consequence of changes in membrane potential.[14][15][16][17][18]
Objective: To assess the effect of a toxin on calcium influx through voltage-gated calcium channels.
Materials:
-
Cells of interest cultured on glass-bottom dishes.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[5][15]
-
Pluronic F-127.
-
Imaging buffer (e.g., HEPES-buffered saline).
-
High potassium solution (e.g., external solution with 60 mM KCl, with NaCl concentration adjusted to maintain osmolarity).[5]
-
Toxin of interest (e.g., ω-conotoxin GVIA).
-
Fluorescence microscope with a suitable camera and software for image acquisition and analysis.
Procedure:
-
Loading cells with calcium indicator:
-
Prepare a loading solution of the calcium indicator dye (e.g., 3 µM Fluo-4 AM) with an equal volume of 20% Pluronic F-127 in imaging buffer.[15]
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Image Acquisition:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence recording for a few minutes.
-
-
Stimulation and Toxin Application:
-
Stimulate the cells to open voltage-gated calcium channels by perfusing with a high potassium solution. This will depolarize the cells. Record the resulting increase in fluorescence.
-
Wash the cells with the normal imaging buffer to allow the fluorescence to return to baseline.
-
Incubate the cells with the desired concentration of the toxin (e.g., 1 µM ω-conotoxin GVIA) for a sufficient period.
-
Repeat the stimulation with the high potassium solution in the presence of the toxin and record the fluorescence change.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for individual cells or regions of interest.
-
Quantify the calcium response as the change in fluorescence over baseline (ΔF/F₀).[14]
-
Compare the amplitude of the calcium transients before and after toxin application.
-
Visualizations
Signaling Pathway: TTX Block of a Voltage-Gated Sodium Channel
Caption: Mechanism of TTX action on a voltage-gated sodium channel.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for a whole-cell patch-clamp experiment.
Experimental Workflow: Calcium Imaging
Caption: Workflow for a calcium imaging experiment.
References
- 1. From foe to friend: using animal toxins to investigate ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A high concentration of resiniferatoxin inhibits ion channel function in clonal neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsaicin and its analogs induce ion channels in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capsaicin Binds to the Intracellular Domain of the Capsaicin-Activated Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. Different ion channel mechanisms between low concentrations of capsaicin and high concentrations of capsaicin and nicotine regarding peptide release from pulmonary afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. protocols.io [protocols.io]
- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Assays for Assessing Tinyatoxin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinyatoxin (TTX) is a potent neurotoxin naturally found in the latex of Euphorbia poissonii. It is a structural analog of resiniferatoxin (RTX) and a highly potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of pain and heat.[3] Activation of TRPV1 by agonists like this compound leads to a significant influx of cations, primarily Ca2+, into the cell.[4][5] This prolonged elevation of intracellular calcium can trigger a cascade of events leading to cytotoxicity, including mitochondrial dysfunction, activation of apoptotic pathways, and disruption of cellular homeostasis.[5][6] Therefore, cell-based assays focused on TRPV1 activation and its downstream consequences are crucial for characterizing the cytotoxic profile of this compound.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using cell culture-based assays. The methodologies are designed for researchers in toxicology, pharmacology, and drug development who are investigating the cellular effects of this potent TRPV1 agonist.
Recommended Cell Lines
The primary requirement for a suitable cell line is the functional expression of the TRPV1 receptor. Stably transfected cell lines are highly recommended for their consistent and robust receptor expression, leading to reproducible assay results.
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 (hTRPV1-HEK293): This is a widely used and commercially available cell line for studying TRPV1 function.[1][3][7][8] HEK293 cells are easy to culture and transfect, and the stable expression of hTRPV1 provides a reliable system for high-throughput screening and mechanistic studies.
-
Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1-CHO): Similar to HEK293 cells, CHO cells are a robust and well-characterized system for heterologous protein expression.[1] hTRPV1-CHO cells are also commercially available and suitable for various functional assays.
-
Dorsal Root Ganglion (DRG) neurons (primary culture): For studies requiring a more physiologically relevant model, primary cultures of DRG neurons are an excellent choice as they endogenously express high levels of TRPV1. However, primary cell culture is more technically demanding and may have higher variability compared to immortalized cell lines.
Key Cytotoxicity Assays
The following assays are recommended for a comprehensive assessment of this compound-induced cytotoxicity.
-
Calcium Influx Assay: To confirm the functional activity of this compound on the TRPV1 receptor and determine its potency (EC50).
-
MTT Cell Viability Assay: To quantify the dose-dependent cytotoxic effect of this compound by measuring mitochondrial metabolic activity.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: To measure membrane integrity and quantify cytotoxicity resulting from necrosis or late-stage apoptosis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To specifically identify and quantify the induction of apoptosis by this compound.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Potency of this compound in Inducing Calcium Influx
| Compound | Cell Line | EC50 (nM) |
| This compound | hTRPV1-HEK293 | Value |
| Capsaicin (Control) | hTRPV1-HEK293 | Value |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (nM) |
| This compound | hTRPV1-HEK293 | MTT | 24 | Value |
| This compound | hTRPV1-HEK293 | MTT | 48 | Value |
| This compound | hTRPV1-HEK293 | LDH | 24 | Value |
| This compound | hTRPV1-HEK293 | LDH | 48 | Value |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound-Induced Cytotoxicity
The binding of this compound to the TRPV1 receptor triggers a cascade of intracellular events leading to cell death.
Caption: this compound binding to TRPV1 leads to calcium influx, mitochondrial overload, and subsequent apoptosis or necrosis.
Experimental Workflow: Cytotoxicity Assessment
A general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Experimental Protocols
1. Calcium Influx Assay
This protocol describes the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
Materials:
-
hTRPV1-HEK293 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and Capsaicin stock solutions (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hTRPV1-HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Application:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
Prepare serial dilutions of this compound and capsaicin in HBSS.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 520 nm emission).
-
Record a baseline fluorescence reading.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium.
-
Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the agonist concentration.
-
Calculate the EC50 value using a non-linear regression (sigmoidal dose-response) analysis.[5]
-
2. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[9][10][11]
Materials:
-
hTRPV1-HEK293 cells
-
Culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hTRPV1-HEK293 cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired time periods (e.g., 24 and 48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the logarithm of the this compound concentration and determine the IC50 value.[12]
-
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.[13][14][15]
Materials:
-
hTRPV1-HEK293 cells
-
Culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 490 nm).
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to determine the IC50 value.
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
hTRPV1-HEK293 cells
-
Culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or dishes and treat with this compound as described previously.
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-negative cells are viable.
-
-
Data Analysis:
References
- 1. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 2. criver.com [criver.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of Pain Genes—Capsaicin vs Resiniferatoxin: Reassessment of Transcriptomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. HEK293-TRPV1 cell line with RFP and Blasticidin marker [gentarget.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Capsaicin induces cytotoxicity in human osteosarcoma MG63 cells through TRPV1-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. TRPV1 Induced Apoptosis of Colorectal Cancer Cells by Activating Calcineurin-NFAT2-p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Analgesic Effects of Tinyatoxin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinyatoxin (TTX) is a naturally occurring, ultrapotent analog of capsaicin and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain and heat sensation.[1] Similar to its well-studied counterpart, Resiniferatoxin (RTX), this compound's interaction with the TRPV1 receptor presents a promising avenue for the development of novel analgesics.[1] This document provides detailed application notes and experimental protocols for evaluating the analgesic properties of this compound in established animal models of pain.
Mechanism of Action: The TRPV1 Pathway
This compound exerts its pharmacological effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[1] The binding of this compound to TRPV1 initiates a cascade of events:
-
Channel Activation: this compound binding opens the TRPV1 channel, leading to an influx of cations, particularly calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[2]
-
Depolarization: This influx of positive ions causes membrane depolarization, which initially triggers action potentials perceived as a sensation of burning pain.[1]
-
Desensitization: Prolonged activation by a potent agonist like this compound leads to a state of desensitization, where the neuron becomes unresponsive to further stimuli.[1]
-
Analgesia and Nerve Fiber Ablation: At higher concentrations or with sustained exposure, the significant calcium influx can lead to cytotoxicity and the selective ablation of TRPV1-expressing neurons. This process, often termed a "molecular scalpel," results in long-lasting analgesia by eliminating the nerve fibers responsible for transmitting pain signals.[1]
Signaling Pathway of this compound at the TRPV1 Receptor
Caption: Simplified signaling pathway of this compound-induced analgesia via the TRPV1 receptor.
Data Presentation
While extensive in vivo quantitative data for this compound is limited in publicly available literature, its potency is primarily reported in relation to the well-characterized RTX.[1] The following tables provide a framework for organizing and presenting data from comparative studies. Researchers should aim to populate these tables with their experimental findings.
Table 1: Comparative In Vitro Potency of TRPV1 Agonists
| Compound | Assay | Cell Type | EC₅₀ (Half-maximal Effective Concentration) | Reference Compound |
| This compound | Calcium Flux | HEK293-hTRPV1 | Data to be determined | Capsaicin |
| Resiniferatoxin | Calcium Flux | HEK293-hTRPV1 | ~0.2 nM | Capsaicin |
| Capsaicin | Calcium Flux | HEK293-hTRPV1 | ~0.29 µM | - |
Table 2: Hypothetical In Vivo Analgesic Efficacy in the Hot Plate Test
| Treatment Group | Dose (µg/kg) | Latency to Paw Lick/Jump (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | Baseline latency | 0% |
| This compound | Dose 1 | Experimental value | Calculated value |
| Dose 2 | Experimental value | Calculated value | |
| Dose 3 | Experimental value | Calculated value | |
| Positive Control (e.g., Morphine) | Standard dose | Experimental value | Calculated value |
Table 3: Hypothetical In Vivo Analgesic Efficacy in the Formalin Test
| Treatment Group | Dose (µg/kg) | Total Licking Time (seconds) - Phase I (0-5 min) | Total Licking Time (seconds) - Phase II (15-30 min) |
| Vehicle Control | - | Baseline time | Baseline time |
| This compound | Dose 1 | Experimental value | Experimental value |
| Dose 2 | Experimental value | Experimental value | |
| Dose 3 | Experimental value | Experimental value | |
| Positive Control (e.g., Indomethacin) | Standard dose | Experimental value | Experimental value |
Experimental Protocols
The following are detailed protocols for commonly used animal models to assess the analgesic effects of this compound. It is recommended to conduct pilot studies to determine the optimal dose range for this compound, given its high potency.
Hot Plate Test
This test is used to evaluate centrally mediated analgesia by measuring the response to a thermal stimulus.
Objective: To determine the dose-dependent analgesic effect of this compound on thermal nociception.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound solution for injection (appropriate vehicle, e.g., saline with a solubilizing agent).
-
Vehicle control solution.
-
Positive control (e.g., Morphine).
-
Animal restrainer (optional, for injection).
-
Timer.
Protocol:
-
Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Place each animal individually on the hot plate and start the timer immediately.
-
Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record this as the baseline latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the animal does not respond within this time, it should be removed from the plate, and the cut-off time recorded as its latency.
-
-
Drug Administration:
-
Administer this compound, vehicle, or a positive control to different groups of animals via the desired route (e.g., subcutaneous, intraperitoneal).
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Compare the %MPE between the this compound-treated groups and the control groups using appropriate statistical analysis (e.g., ANOVA).
-
Experimental Workflow for the Hot Plate Test
Caption: Workflow for the hot plate test to evaluate thermal analgesia.
Tail-Flick Test
This test also assesses centrally mediated analgesia by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Objective: To quantify the analgesic effect of this compound on the spinal reflex response to thermal pain.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Rodent restrainers.
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound solution for injection.
-
Vehicle control solution.
-
Positive control (e.g., Morphine).
-
Timer.
Protocol:
-
Acclimatization: Allow animals to acclimate to the testing environment.
-
Baseline Latency:
-
Gently place the animal in a restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source of the tail-flick apparatus.
-
Activate the heat source and start the timer.
-
The apparatus will automatically detect the tail flick and record the latency.
-
Establish a cut-off time (typically 10-15 seconds) to prevent tissue damage.
-
Obtain a stable baseline latency for each animal over 2-3 measurements.
-
-
Drug Administration: Administer this compound, vehicle, or a positive control to the respective animal groups.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis:
-
Calculate the %MPE as described for the hot plate test.
-
Analyze the data for statistical significance between treatment groups.
-
Formalin Test
This model is used to assess both acute (neurogenic) and tonic (inflammatory) pain.
Objective: To evaluate the effect of this compound on both neurogenic and inflammatory pain.
Materials:
-
Observation chambers with mirrors for clear viewing of the animal's paws.
-
Syringes for formalin injection (e.g., 30-gauge).
-
Formalin solution (e.g., 1-5% in saline).
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound solution for injection.
-
Vehicle control solution.
-
Positive control (e.g., Morphine for central effects, Indomethacin for peripheral anti-inflammatory effects).
-
Timer.
Protocol:
-
Acclimatization: Place the animals in the observation chambers for at least 30 minutes before the test begins.
-
Drug Administration: Pre-treat the animals with this compound, vehicle, or a positive control at a specified time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection:
-
Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of one hind paw.
-
-
Observation and Scoring:
-
Immediately after the injection, return the animal to the observation chamber and start the timer.
-
Observe the animal's behavior and record the total time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis:
-
Calculate the total licking/biting time for each phase for each animal.
-
Compare the licking/biting times between the this compound-treated groups and the control groups for both phases using appropriate statistical methods.
-
Logical Relationship in the Formalin Test
Caption: Logical relationships between treatment and pain phases in the formalin test.
Conclusion
This compound, as a potent TRPV1 agonist, holds significant potential as a tool for pain research and as a lead compound for the development of novel analgesics. The animal models and protocols described in this document provide a robust framework for evaluating its analgesic efficacy. Due to its high potency, careful dose-response studies are crucial. Further research is warranted to fully characterize the in vivo pharmacological profile of this compound and to establish its therapeutic window and long-term effects. Comparative studies with RTX will be invaluable in elucidating the unique properties of this compound and its potential advantages in a clinical setting.
References
Formulation of Tinyatoxin for In Vivo Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinyatoxin (TTX) is a potent neurotoxin and an analog of resiniferatoxin (RTX), known for its strong agonistic activity on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Like its counterparts, RTX and capsaicin, this compound holds therapeutic promise, particularly in the field of analgesia. The activation of TRPV1 channels on sensory neurons by agonists like this compound leads to a significant influx of calcium, which initially causes a sensation of pain, followed by a prolonged period of desensitization, effectively blocking pain signals.[3][4] However, a significant hurdle in the preclinical and clinical development of this compound is its poor aqueous solubility, which limits its bioavailability and in vivo applications.
These application notes provide a comprehensive overview of potential formulation strategies to enhance the delivery of this compound for in vivo research. The protocols detailed below are adapted from established methods for formulating other hydrophobic TRPV1 agonists, such as resiniferatoxin and capsaicin, and are intended to serve as a starting point for the development of this compound-specific delivery systems.
Physicochemical Properties of TRPV1 Agonists
Understanding the physicochemical properties of this compound in comparison to its well-studied analogs is crucial for formulation design. The high lipophilicity (indicated by the LogP value) and low water solubility of these compounds necessitate the use of advanced drug delivery systems.
| Property | This compound | Resiniferatoxin (RTX) | Capsaicin |
| Molecular Formula | C₃₆H₃₈O₈[5] | C₃₇H₄₀O₉[2] | C₁₈H₂₇NO₃[1] |
| Molecular Weight ( g/mol ) | 598.69[3][5] | 628.72[2][6] | 305.41[1] |
| Appearance | Crystalline solid | White crystalline solid[7] | Crystalline white powder[1] |
| Water Solubility | Insoluble | Insoluble[7][8] | 0.0013 g/100 mL[1] |
| Solubility in Organic Solvents | Soluble in DMSO | Soluble in DMSO, ethanol, ethyl acetate, acetone, chloroform, dichloromethane[7][8][9][10] | Soluble in alcohol, ether, benzene, chloroform[1] |
| LogP (o/w) | 4.5 (computed)[3] | 4.5 (computed)[2] | 3.04 - 4.63[11][12] |
Experimental Protocols
The following protocols describe the preparation of three common types of nanoformulations suitable for encapsulating hydrophobic drugs like this compound: Polymeric Nanoparticles, Liposomes, and Nanoemulsions.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible, making them an excellent choice for controlled drug delivery. The single emulsion-solvent evaporation method is a widely used technique for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Prepare a PVA solution (e.g., 1% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 50 mL) under high-speed homogenization or probe sonication on an ice bath. Sonication parameters (e.g., power, time) should be optimized to achieve the desired particle size.[2]
-
-
Solvent Evaporation:
-
Stir the resulting oil-in-water emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes) to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose, trehalose).
-
Workflow for PLGA Nanoparticle Formulation
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Protocol 2: Formulation of this compound-Loaded Liposomes by Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The thin-film hydration method is a common and straightforward technique for preparing liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol/chloroform mixture)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., SPC and cholesterol at a specific molar ratio, such as 2:1) and this compound in an organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., 1:10, 1:20 w/w).[1][14]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask gently. The temperature of the buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, gel filtration chromatography, or centrifugation.
-
Workflow for Liposome Formulation
Caption: Workflow for preparing this compound-loaded liposomes.
Protocol 3: Formulation of this compound Nanoemulsion by Ultrasonication
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They are effective at solubilizing hydrophobic drugs and can enhance their absorption.
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., ethanol, Transcutol)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Methodology:
-
Oil Phase Preparation:
-
Dissolve this compound in the selected oil.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant and co-surfactant in deionized water.
-
-
Pre-emulsion Formation:
-
Gradually add the oil phase to the aqueous phase while stirring to form a coarse pre-emulsion.
-
-
Nanoemulsification:
-
Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator. The sonication time and power should be optimized to achieve a translucent nanoemulsion with the desired droplet size.[15]
-
-
Characterization:
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Workflow for Nanoemulsion Formulation
Caption: Workflow for preparing a this compound nanoemulsion.
Characterization of this compound Formulations
Thorough characterization of the prepared formulations is essential to ensure quality, stability, and predictable in vivo performance.
| Parameter | Method | Typical Values/Observations |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Nanoparticles/Liposomes: 100-300 nm; Nanoemulsions: 20-200 nm. PDI < 0.3 indicates a narrow size distribution.[16][17] |
| Zeta Potential | DLS with Electrophoretic Mobility | Indicates surface charge and stability. Values > ±30 mV suggest good colloidal stability. |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | (Total Drug - Free Drug) / Total Drug x 100. Varies depending on formulation and drug-to-carrier ratio.[18][19] |
| Drug Loading (%) | UV-Vis Spectroscopy or HPLC | (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) x 100.[18][19] |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Provides visual confirmation of particle shape and size. |
In Vitro and In Vivo Evaluation
In Vitro Drug Release
An in vitro release study is crucial to predict the in vivo performance of the formulation. The dialysis bag method is commonly used.
Protocol:
-
Place a known amount of the this compound formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the aliquots using a suitable analytical method like HPLC.
In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the this compound formulation on relevant cell lines (e.g., sensory neuron-like cells).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulation and control formulations (e.g., blank nanoparticles, free this compound).
-
After a specific incubation period (e.g., 24, 48 hours), add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[20][21]
In Vivo Efficacy in Animal Models of Pain
The analgesic efficacy of the formulated this compound can be evaluated in various animal models of pain.
Common Animal Models:
-
Neuropathic Pain Models:
-
Inflammatory Pain Models:
-
Complete Freund's Adjuvant (CFA)-induced inflammation.[22]
-
Carrageenan-induced paw edema.
-
Behavioral Tests:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Assessed using a plantar test (radiant heat) or hot plate test.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by this compound initiates a cascade of intracellular events, primarily driven by a significant influx of calcium ions. This leads to neuronal depolarization and, with prolonged activation, desensitization and analgesia.
TRPV1 Activation and Downstream Signaling
Caption: Simplified TRPV1 signaling cascade upon activation by this compound.
Conclusion
The development of effective in vivo delivery systems for this compound is paramount to unlocking its therapeutic potential. The formulation strategies and protocols outlined in these application notes provide a solid foundation for researchers to overcome the challenges associated with its hydrophobicity. By systematically optimizing formulation parameters and conducting thorough in vitro and in vivo characterization, it is possible to develop stable and effective this compound formulations for preclinical research and, ultimately, for clinical applications in pain management and other TRPV1-mediated conditions.
References
- 1. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Capsaicin in Poly(lactic-co-glycolic)acid (PLGA) Nanoparticles Decreases Acute Itch and Heat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. iasp-pain.org [iasp-pain.org]
- 9. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation [ouci.dntb.gov.ua]
- 10. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 11. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 12. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 13. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | PLGA nanoparticles for capsaicin delivery: enhanced encapsulation efficiency and pro-apoptotic activity in HEPG2 cells [frontiersin.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Synthesis and characterization of capsaicin nanoparticles... [degruyterbrill.com]
- 22. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 23. iipseries.org [iipseries.org]
Application Notes and Protocols for Studying Tinyatoxin's Effect on Neurons using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing patch-clamp electrophysiology to investigate the effects of Tinyatoxin (TTXn), a putative neurotoxin, on neuronal function. The following protocols and data presentation guidelines are designed to facilitate the experimental design, execution, and interpretation of results for researchers studying the mechanism of action of novel neurotoxins.
This compound is hypothesized to interact with voltage-gated ion channels, key players in neuronal excitability. The patch-clamp technique is the gold standard for studying ion channel function, offering high-fidelity recordings of ionic currents in real-time.[1][2] This document outlines detailed protocols for whole-cell voltage-clamp and current-clamp recordings to characterize the effects of this compound on neuronal ion channels and action potential firing.
Data Presentation
Table 1: Effect of this compound on Voltage-Gated Sodium Channel Properties
| Concentration | Peak Current (pA) | % Inhibition | V½ of Inactivation (mV) | Shift in V½ (mV) |
| Control | -2500 ± 150 | 0% | -45.2 ± 1.5 | 0 |
| 10 nM TTXn | -1875 ± 120 | 25% | -52.8 ± 1.8 | -7.6 |
| 50 nM TTXn | -1250 ± 100 | 50% | -60.1 ± 2.1 | -14.9 |
| 100 nM TTXn | -625 ± 80 | 75% | -68.5 ± 2.5 | -23.3 |
| 500 nM TTXn | -125 ± 50 | 95% | -75.3 ± 3.0 | -30.1 |
Data are presented as mean ± SEM (n=8 cells). V½ of inactivation was determined using a standard steady-state inactivation protocol.
Table 2: Effect of this compound on Neuronal Excitability (Current-Clamp)
| Concentration | Resting Membrane Potential (mV) | Action Potential Threshold (mV) | Action Potential Amplitude (mV) | Firing Frequency (Hz) at 2x Rheobase |
| Control | -65.3 ± 2.1 | -40.1 ± 1.2 | 95.4 ± 4.3 | 25 ± 3 |
| 10 nM TTXn | -65.1 ± 2.3 | -38.5 ± 1.5 | 85.2 ± 5.1 | 18 ± 4 |
| 50 nM TTXn | -64.9 ± 2.0 | -35.2 ± 1.8 | 60.7 ± 6.8 | 8 ± 3 |
| 100 nM TTXn | -65.5 ± 2.4 | No AP elicited | No AP elicited | 0 |
| 500 nM TTXn | -65.2 ± 2.2 | No AP elicited | No AP elicited | 0 |
Data are presented as mean ± SEM (n=10 cells). Action potentials were elicited by injecting depolarizing current steps.
Experimental Protocols
I. Whole-Cell Voltage-Clamp Protocol for Assessing this compound's Effect on Voltage-Gated Sodium Channels
This protocol is designed to measure the effect of this compound on the macroscopic currents of voltage-gated sodium channels.
1. Cell Preparation:
-
Use primary cultured neurons (e.g., dorsal root ganglion or hippocampal neurons) or a cell line endogenously or heterologously expressing the sodium channel of interest (e.g., HEK293 cells expressing Nav1.7).
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
2. Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble with 95% O2–5% CO2. Adjust pH to 7.4 and osmolarity to ~310 mOsm.[3]
-
Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[3]
-
This compound Stock Solution: Prepare a 100 µM stock solution of this compound in a suitable solvent (e.g., water or DMSO). Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[4]
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.[5]
-
Form a high-resistance seal (>1 GΩ) by applying gentle suction.[5]
-
Rupture the cell membrane with a brief pulse of stronger suction to establish the whole-cell configuration.[4][5]
-
Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.
-
To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Record stable baseline currents for several minutes.
-
Apply this compound at the desired concentration via a perfusion system.
-
Record the blocked currents using the same voltage protocol.
-
To test for reversibility, perfuse the chamber with the this compound-free external solution (washout).
4. Data Analysis:
-
Measure the peak inward current at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) relationships to visualize the effect of this compound.
-
To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition as a function of the logarithm of the concentration.
II. Current-Clamp Protocol for Assessing this compound's Effect on Neuronal Excitability
This protocol is used to investigate how this compound affects the action potential firing properties of neurons.
1. Cell Preparation and Solutions:
-
Follow the same procedures as for the voltage-clamp protocol.
2. Recording Procedure:
-
Establish a whole-cell configuration as described above.
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential of the neuron.
-
Inject a series of small hyperpolarizing and depolarizing current steps to determine the cell's input resistance and rheobase (the minimum current required to fire an action potential).
-
Elicit action potentials by injecting depolarizing current steps of varying amplitudes and durations.
-
Record stable baseline firing for several minutes.
-
Apply this compound at the desired concentration via the perfusion system.
-
Record changes in resting membrane potential, action potential threshold, amplitude, and firing frequency in response to the same current injection protocol.
-
Perform washout with this compound-free external solution to test for reversibility.
3. Data Analysis:
-
Compare the resting membrane potential, action potential threshold, amplitude, and the number of action potentials fired in response to depolarizing current steps before and after this compound application.
-
Construct a frequency-current (F-I) plot to visualize the effect of this compound on neuronal firing rate.
Mandatory Visualizations
Caption: Workflow for Patch-Clamp Analysis of this compound.
Caption: this compound's Hypothesized Mechanism of Action.
References
- 1. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. benchchem.com [benchchem.com]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application Notes and Protocols: Radio-ligand Binding Assays for TRPV1 using Potent Vanilloid Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that functions as a crucial integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent chemical compounds.[1][2] Expressed predominantly in primary sensory neurons, TRPV1 plays a pivotal role in pain sensation and neurogenic inflammation, making it a significant target for the development of novel analgesics.[3][4]
Potent natural agonists are invaluable tools for studying TRPV1 pharmacology. While the user query specified "Tinyatoxin," the available scientific literature does not contain information on a compound with this name acting on TRPV1. However, the query's context strongly suggests an interest in an ultrapotent toxin-like agonist. The most extensively studied and potent known agonist for TRPV1 is Resiniferatoxin (RTX), a diterpenoid isolated from the plant Euphorbia resinifera.[1] RTX is 1000- to 10,000-fold more potent than capsaicin and its tritiated form, [³H]RTX, is the gold-standard radioligand for characterizing the vanilloid binding site on the TRPV1 channel.[5][6][7]
These application notes provide detailed protocols for conducting radio-ligand binding assays using [³H]RTX to characterize the interaction of novel compounds with the TRPV1 receptor. The methodologies described include membrane preparation, direct saturation binding, competitive inhibition assays, and the principles of Scintillation Proximity Assays (SPA).
Data Presentation: Binding Affinities and Potency
The following tables summarize key quantitative data for the interaction of selected ligands with the TRPV1 receptor, compiled from various studies.
Table 1: Competitive Binding Affinities (Kᵢ) for TRPV1
| Ligand | Receptor Species | Cell Line | Kᵢ Value (nM) | Reference |
| Resiniferatoxin (RTX) | Rat | CHO | 0.043 | [6] |
| 5'-iodo-resiniferatoxin (I-RTX) | Rat | CHO | 12.2 (antagonist) | [6] |
| 5-Bromo-RTX | Rat | CHO | 0.17 | [6] |
| 5-Chloro-RTX | Rat | CHO | 1.03 | [6] |
Table 2: Agonist Potency (EC₅₀) at TRPV1
| Ligand | Receptor Species | Assay Type | EC₅₀ Value (nM) | Reference |
| Resiniferatoxin (RTX) | Rat | ⁴⁵Ca²⁺ Uptake | 0.27 | [6] |
Table 3: [³H]RTX Dissociation Constants (Kᵈ) for TRPV1 Isoforms
| Receptor | Kᵈ Value | Notes | Reference |
| Rat TRPV1 (rTRPV1) | Higher Affinity | rTRPV1 binds RTX with higher affinity than the human isoform. | [8][9] |
| Human TRPV1 (hTRPV1) | Lower Affinity | A single amino acid difference (M547 in rat, L547 in human) in the S4 domain is responsible for a ~30-fold difference in affinity. | [8][9] |
Signaling Pathway and Experimental Principles
The binding of an agonist like RTX to TRPV1 initiates a signaling cascade that is fundamental to its physiological and therapeutic effects. The experimental workflows are designed to quantify this initial binding event.
Caption: TRPV1 signaling cascade initiated by agonist binding.
Caption: Principle of a competitive radio-ligand binding assay.
Experimental Protocols
Protocol 1: Membrane Preparation from TRPV1-Expressing Cells
This protocol describes the preparation of crude cell membranes from cultured cells heterologously expressing TRPV1 (e.g., HEK293 or CHO cells).[1][10]
Materials:
-
TRPV1-expressing cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold.
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow TRPV1-expressing cells to confluency in appropriate culture flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice until >95% cell lysis is observed by microscopy.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.[1]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.
-
Discard the supernatant, resuspend the membrane pellet in fresh Homogenization Buffer, and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [³H]RTX Competitive Binding Assay (Filtration)
This protocol is used to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace [³H]RTX from TRPV1 receptors.
Caption: Workflow for a filtration-based radioligand binding assay.
Materials:
-
TRPV1 membrane preparation (Protocol 1)
-
[³H]RTX (specific activity ~30-60 Ci/mmol)
-
Unlabeled test compound ("this compound" or other)
-
Unlabeled RTX or Capsaicin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Prepare reaction tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Assay Buffer + [³H]RTX + Membrane preparation.
-
Non-specific Binding (NSB): Assay Buffer + [³H]RTX + High concentration of unlabeled ligand (e.g., 1 µM RTX) + Membrane preparation.[1]
-
Competitive Binding: Assay Buffer + [³H]RTX + Varying concentrations of test compound + Membrane preparation.
-
-
Incubation:
-
To each tube, add 50 µL of Assay Buffer (or test compound/unlabeled RTX dilutions).
-
Add 50 µL of [³H]RTX diluted in Assay Buffer to a final concentration near its Kᵈ value (e.g., 50-100 pM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (10-50 µg protein per tube). The final volume is 200 µL.
-
Incubate for 60-120 minutes at room temperature or 37°C.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Quickly wash the filters 3-4 times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.[1]
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]RTX binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) Where [L] is the concentration of [³H]RTX and Kᵈ is its dissociation constant for TRPV1.
-
Protocol 3: Scintillation Proximity Assay (SPA) Principles
SPA is a homogeneous assay technology that eliminates the need for a separation step, making it highly suitable for high-throughput screening.[11][12][13]
Principle:
-
TRPV1-containing membranes are coupled to SPA beads that contain a scintillant.
-
When a radioligand like [³H]RTX binds to the receptor, it is brought into close proximity with the bead.
-
The energy from the radioisotope's decay (β-particles) excites the scintillant, producing a light signal that can be detected.
-
Unbound radioligand in the solution is too far away to excite the scintillant, so no signal is generated.[11][14] This removes the need for a physical separation (filtration/washing) step.
Caption: Principle of the Scintillation Proximity Assay (SPA).
General SPA Workflow:
-
Couple TRPV1 membranes to an appropriate SPA bead (e.g., wheat germ agglutinin-coated beads for glycosylated membrane proteins).
-
In a microplate, combine the membrane-bead complex, [³H]RTX, and either buffer, unlabeled ligand (for NSB), or test compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure the light output directly in the microplate using a suitable scintillation counter (e.g., MicroBeta²™ or TopCount™).
-
Analyze the data as described in Protocol 2.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. pnas.org [pnas.org]
- 4. Animal Toxins Providing Insights into TRPV1 Activation Mechanism [mdpi.com]
- 5. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resiniferatoxin: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
- 13. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Improving the yield of Tinyatoxin extraction from plant material"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Tinyatoxin extraction from plant material, primarily Euphorbia poissonii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it typically extracted?
This compound (TTX) is a potent neurotoxin and an analog of resiniferatoxin.[1] It is naturally found in the plant Euphorbia poissonii.[1] Like other phorbol esters, it is a diterpenoid.
Q2: Which solvents are most effective for extracting this compound?
Methanol is widely regarded as the solvent of choice for extracting phorbol esters, a class of compounds that includes this compound.[2] Studies on similar compounds have shown that solvent mixtures, such as 2% tetrahydrofuran:dichloromethane (1:1) in methanol, can also yield high extraction efficiencies.[3]
Q3: What are the most common methods for extracting phorbol esters like this compound?
Common extraction techniques include:
-
Soxhlet Extraction: A classical method, though it can be time-consuming and the prolonged heat may risk degrading thermally sensitive compounds.[4]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and for shorter durations than Soxhlet extraction.[4][5]
-
Vortex-Assisted Extraction: A simple and rapid method involving vigorous mixing of the plant material with the extraction solvent.[3]
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to maintain the solvent in a liquid state, which can lead to higher extraction efficiency and faster extraction times.[4]
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard and reliable method for the quantification of phorbol esters.[2][3] For more sensitive and specific analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Cell Lysis: Plant cell walls are not adequately disrupted. 3. Suboptimal Extraction Parameters: Incorrect solvent-to-sample ratio, temperature, or extraction time. 4. Degradation of this compound: Exposure to excessive heat or light. | 1. Solvent Optimization: Start with methanol, which is effective for phorbol esters.[2] Consider testing solvent mixtures to enhance extraction. 2. Improve Grinding: Ensure the plant material is finely ground to increase surface area. Employ methods like ultrasound-assisted extraction (UAE) to improve cell wall disruption.[5] 3. Parameter Optimization: Systematically vary the solvent-to-sample ratio (e.g., 1:10, 1:25 w/v), extraction time (e.g., 5, 10, 15 minutes for vortex-assisted extraction), and temperature to find the optimal conditions.[3] 4. Control Conditions: Avoid high temperatures during extraction and rotary evaporation.[6] Store extracts in amber vials to protect from light. |
| Poor Purity of Extract | 1. Co-extraction of Impurities: The solvent is also extracting other compounds like chlorophylls, lipids, and other secondary metabolites. 2. Inadequate Cleanup: The post-extraction cleanup steps are insufficient to remove impurities. | 1. Solvent Polarity Adjustment: Use a less polar solvent if highly nonpolar impurities are co-extracting, or vice-versa. 2. Implement Cleanup Steps: a. Liquid-Liquid Partitioning: Partition the crude extract between an immiscible polar and non-polar solvent system to separate compounds based on their polarity. b. Adsorption Chromatography: Use adsorbents like bentonite to remove certain impurities.[6][7] c. Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively retain and elute this compound, separating it from interfering substances. |
| Inconsistent Results | 1. Inhomogeneity of Plant Material: Variation in the this compound content within the plant material. 2. Variability in Experimental Conditions: Inconsistent application of extraction parameters. 3. Analytical Method Variability: Issues with the HPLC/LC-MS method, such as column degradation or mobile phase inconsistency. | 1. Homogenization: Thoroughly grind and mix the plant material before taking samples for extraction. 2. Standardize Protocol: Strictly adhere to the optimized extraction protocol for all samples. 3. Method Validation: Validate the analytical method for linearity, repeatability, and recovery.[3] Regularly check system suitability for the analytical instrument. |
| Degradation of this compound during Storage | 1. Temperature and Light Sensitivity: Phorbol esters can be sensitive to heat and light. 2. pH Instability: Extreme pH conditions can lead to degradation. | 1. Proper Storage: Store extracts and purified this compound at low temperatures (e.g., 4°C or -20°C) in the dark.[8] 2. Maintain Neutral pH: Ensure that solvents and solutions used for storage are at or near a neutral pH. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of phorbol esters and capsaicinoids, which can serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Phorbol Ester Extraction Conditions and Yields
| Plant Material | Extraction Method | Solvent | Key Parameters | Yield/Recovery | Reference |
| Jatropha curcas Oil | Magnetic Stirring | Methanol | Solvent:oil ratio, time, and temperature optimized | >99.4% reduction of PEs in oil | [2] |
| Jatropha curcas Leaves | Vortex-Assisted | 2% THF:DCM (1:1) in Methanol | 1:25 sample:solvent ratio, 2200 rpm, 3 cycles of 5 min | Recoveries of 97% to 105% | [3] |
| Jatropha curcas Kernels | Ultrasound-Assisted | Methanol | Optimized solvent, soaking temp, solvent ratio, sonication time & temp | Highest yield with optimized parameters | [5] |
Table 2: Comparison of Capsaicinoid Extraction Methods and Yields
| Plant Material | Extraction Method | Solvent | Key Parameters | Yield/Recovery | Reference |
| Habanero Pepper | Soxhlet | Ethanol (95%) | 5 cycles, 45 min each | 2.2% (22.0 mg/g) | [9] |
| Habanero Pepper | Ultrasound-Assisted | Ethanol (95%) | 30 min, 2 mg/mL solid-liquid ratio | 90.7% recovery of total capsaicin | [9] |
| Capsicum Oleoresin | Aqueous Two-Phase System | 16.3% UCON 50-HB-5100/10% K2HPO4/1% ethanol | pH 4.35 | 95.5% yield | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure based on methods developed for other phorbol esters.[5]
-
Sample Preparation:
-
Dry the Euphorbia poissonii plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
Homogenize the powder by thorough mixing.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material and place it into a suitable extraction vessel.
-
Add 25 mL of methanol to achieve a 1:25 solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 35°C).
-
-
Isolation:
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the plant debris.
-
Carefully decant the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with fresh solvent two more times.
-
Combine the supernatants from all extractions.
-
-
Concentration:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution and Analysis:
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using HPLC-UV for the quantification of this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Quantification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Vortex-assisted Extraction of Phorbol Esters from Jatropha Leaves and Correlation Between Leaves and Seeds in Phorbol EstersContent [scielo.org.za]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. novapublishers.com [novapublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel Approaches to Extraction Methods in Recovery of Capsaicin from Habanero Pepper (CNPH 15.192) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Tinyatoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Tinyatoxin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a complex diterpenoid structurally related to Resiniferatoxin (RTX). Like RTX, this compound is expected to be practically insoluble in water and hexane.[1] Its high lipophilicity makes it challenging to prepare aqueous stock solutions for in vitro and in vivo experiments. It is, however, soluble in organic solvents such as ethanol, methanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1]
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation of this compound from an aqueous buffer is a common issue and typically occurs when the concentration of the organic co-solvent used to initially dissolve the compound is not sufficient to maintain its solubility upon dilution into the aqueous phase. Even small amounts of residual organic solvents may not be enough to prevent the hydrophobic this compound molecules from aggregating and precipitating in a predominantly aqueous environment.
Q3: Can I use pH adjustment to improve this compound solubility?
A3: Adjusting the pH is a common strategy for ionizable compounds.[2] However, the molecular structure of this compound, similar to other phorboids, does not contain readily ionizable functional groups that would significantly alter its charge and solubility within a typical physiological pH range. Therefore, pH modification alone is unlikely to be an effective strategy for solubilizing this compound.
Q4: Are there any commercially available formulations of this compound with improved solubility?
A4: Currently, there are no widely available, pre-formulated "water-soluble" versions of this compound. Researchers typically need to prepare their own formulations. However, various techniques can be employed to enhance its aqueous dispersibility.
Troubleshooting Guide
Issue 1: this compound Precipitation During Preparation of Aqueous Working Solutions
Root Cause: The limited solubility of this compound in aqueous media is exceeded upon dilution from an organic stock.
Solutions:
-
Increase Co-solvent Concentration: The use of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of poorly soluble drugs.[3] If your experimental paradigm allows, increasing the final concentration of the co-solvent (e.g., DMSO, ethanol) in your aqueous solution may help keep this compound dissolved. However, be mindful of the potential for the solvent itself to have biological effects.
-
Utilize a Surfactant: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[2][4] Common non-ionic surfactants used in biological research include Tween® 80 and Pluronic® F-68.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used. Studies on capsaicin, a similarly hydrophobic molecule, have shown that complexation with HP-β-CD significantly increases its aqueous solubility and bioavailability.[7][8]
Issue 2: Inconsistent Results in Biological Assays
Root Cause: Poor solubility can lead to variable concentrations of the active compound, resulting in inconsistent biological effects.
Solutions:
-
Prepare Fresh Dilutions: Due to the potential for precipitation over time, it is recommended to prepare fresh aqueous dilutions of this compound for each experiment from a concentrated stock in an appropriate organic solvent.[9]
-
Sonication: After diluting the this compound stock into your aqueous buffer, brief sonication can help to disperse any small, non-visible aggregates and create a more homogenous solution.
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your experimental system.
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent/Surfactant System
Objective: To prepare a 1 mM aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Tween® 80
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare a 10% (w/v) solution of Tween® 80 in PBS.
-
To prepare the 1 mM aqueous working solution, first add the required volume of the 10% Tween® 80 solution to the PBS to achieve a final Tween® 80 concentration of 1%.
-
Vortex the PBS/Tween® 80 solution.
-
While vortexing, slowly add the 10 mM this compound stock in DMSO to the PBS/Tween® 80 solution to reach the final desired concentration of 1 mM this compound (this will result in a final DMSO concentration of 10%).
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a saturated solution of HP-β-CD in deionized water. This can be achieved by adding an excess of HP-β-CD to water and stirring for 24 hours at room temperature, followed by filtration to remove the undissolved solid.
-
Prepare a concentrated stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
Slowly add the ethanolic this compound solution to the saturated HP-β-CD solution with constant stirring. A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.[7]
-
Stir the mixture for 48-72 hours at room temperature to allow for complex formation.
-
Remove the ethanol by evaporation under reduced pressure.
-
The resulting aqueous solution can be freeze-dried to obtain a solid powder of the this compound/HP-β-CD inclusion complex, which can be readily dissolved in aqueous buffers for experiments.[3]
Quantitative Data Summary
The following tables summarize hypothetical solubility data for this compound based on common enhancement techniques. These values are illustrative and should be experimentally determined for specific applications.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Estimated Solubility |
| Water | < 0.1 µg/mL |
| PBS (pH 7.4) | < 0.1 µg/mL |
| Ethanol | ≥ 30 mg/mL |
| DMSO | ≥ 30 mg/mL |
Table 2: Enhancement of Aqueous this compound Solubility
| Formulation | Fold Increase in Apparent Solubility (vs. water) |
| 1% Tween® 80 in PBS | ~50-100 fold |
| 10% HP-β-CD in water | ~200-500 fold |
| 5% Cremophor® EL in PBS | ~150-300 fold |
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the experimental workflow for solubility enhancement.
Caption: Hypothetical signaling pathway of this compound activating the TRPV1 channel.
Caption: Experimental workflow for enhancing this compound's aqueous solubility.
References
- 1. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stabilizing Tinyatoxin for Long-Term Storage and Experimentation
Disclaimer: Tinyatoxin (TTX) is a potent analog of resiniferatoxin (RTX) and capsaicin.[1][2] Due to limited publicly available stability and handling data for this compound, this guide is primarily based on data from its close structural and functional analogs, resiniferatoxin and capsaicin. Researchers should use this information as a starting point and conduct their own stability assessments for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: Based on studies of its analogs, organic solvents are recommended for dissolving this compound. For long-term storage, preparing a stock solution in a non-polar organic solvent and storing it at low temperatures is advisable. For experimental use, further dilutions into aqueous buffers or isotonic saline should be made fresh.
-
Resiniferatoxin (RTX): Soluble in ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane.[3] A common stock solution is prepared in absolute ethanol and then diluted in an ethanol/water mixture.
-
Capsaicin: Soluble in ethanol, DMSO, and dimethylformamide.[4] For aqueous solutions, it can be dissolved in PBS (pH 7.2), but these solutions are not recommended for storage for more than one day.[4]
Q2: What are the optimal temperature and light conditions for long-term storage of this compound solutions?
A2: To ensure long-term stability, this compound solutions should be stored at low temperatures and protected from light.
-
Resiniferatoxin (RTX): Stock solutions are best stored at ≤ 4°C in the dark.[5] Both room temperature and light exposure have been shown to affect RTX stability.
-
Capsaicin: Solutions of 4 microM or higher are stable for up to one year when stored at 4°C and protected from light.[6] Storage at -20°C also maintains stability for at least a year.[6]
Q3: How stable is this compound in aqueous solutions for experimental use?
A3: Aqueous solutions of this compound's analogs are generally not stable for long periods. It is recommended to prepare fresh aqueous dilutions from a stock solution in an organic solvent for each experiment. For capsaicin, it is not recommended to store aqueous solutions for more than one day.[4]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been documented, based on its analogs, degradation can be influenced by factors such as solvent, temperature, light, and pH. For instance, capsaicin has been shown to degrade under acidic and oxidative conditions.[7]
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, similar to resiniferatoxin and capsaicin.[1][2] Activation of TRPV1, a non-selective cation channel, leads to an influx of calcium and sodium ions, causing neuronal depolarization.[1][8]
Troubleshooting Guides
Problem: I am seeing inconsistent results in my experiments with this compound.
-
Possible Cause 1: Degradation of this compound solution.
-
Solution: Ensure that your stock solution is stored at ≤ 4°C and protected from light. Prepare fresh dilutions in your experimental buffer for each experiment. If you suspect degradation, consider preparing a fresh stock solution from solid this compound.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Solution: While the container material is of secondary importance for resiniferatoxin storage, some analytes can adsorb to glass surfaces.[5] Consider using polypropylene tubes for storage.
-
Problem: My cells are not responding to this compound application.
-
Possible Cause 1: Incorrect solvent or dilution.
-
Solution: Verify that the final concentration of the organic solvent in your experimental medium is not affecting cell viability or receptor function. Ensure that the this compound is fully dissolved in your final dilution.
-
-
Possible Cause 2: Receptor desensitization.
-
Solution: Prolonged exposure to potent TRPV1 agonists like this compound can lead to receptor desensitization.[1] Consider the timing and concentration of your applications to avoid this effect if you are looking for an acute response.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Analogs
| Analog | Solvent | Temperature | Light Conditions | Duration |
| Resiniferatoxin | Ethanol/water (50/50) | ≤ 4°C | Dark | Not specified |
| Capsaicin | (≥ 4 µM) | 4°C | Protected from light | Up to 1 year[6] |
| Capsaicin | -20°C | Protected from light | Up to 1 year[6] |
Table 2: Stability of Capsaicin Solutions Under Different Conditions
| Concentration | Storage Condition | Stability | Reference |
| 0.5, 1, and 2 µM | 4°C, protected from light | Decrease after 2 months | [6] |
| ≥ 4 µM | 4°C, protected from light | Stable for 1 year | [6] |
| Various | Room temp, exposed to light | Decrease after 6 months | [6] |
| Various | Room temp, protected from light | Decrease after 4 months | [6] |
| Various | -20°C, protected from light | Decrease after 1 year | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a stable stock solution of this compound and subsequent dilutions for experimental use.
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Sterile deionized water
-
Sterile polypropylene microcentrifuge tubes
-
-
Procedure:
-
Stock Solution (e.g., 1 mM):
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at ≤ 4°C in the dark.
-
-
Working Solution (e.g., 10 µM):
-
On the day of the experiment, dilute the stock solution in your desired experimental buffer (e.g., PBS, cell culture medium).
-
For example, to make a 10 µM working solution from a 1 mM stock, dilute 1:100.
-
Ensure the final concentration of ethanol in the working solution is compatible with your experimental system.
-
Use the working solution immediately and do not store for future use.
-
-
Protocol 2: In Vitro Calcium Imaging Assay to Assess this compound Activity
-
Objective: To measure the change in intracellular calcium concentration in response to this compound application in TRPV1-expressing cells.
-
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound working solution
-
Positive control (e.g., capsaicin)
-
Negative control (vehicle)
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Plate the TRPV1-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Prepare the calcium indicator loading solution by diluting Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add the this compound working solution, positive control, or negative control to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline.
-
Mandatory Visualization
Caption: this compound activates the TRPV1 channel, leading to cation influx and neuronal signaling.
Caption: Workflow for assessing the long-term stability of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical analysis of freshly prepared and stored capsaicin solutions: implications for tussigenic challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tinyatoxin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinyatoxin (TTX) in cellular assays. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is an ultrapotent analog of capsaicin and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The primary on-target effect of this compound is the activation of TRPV1, a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[1] Activation of TRPV1 leads to an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), causing membrane depolarization and initiating a cascade of downstream signaling events.[1][2]
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound are not extensively documented, potential off-target effects can be inferred from its structural class (diterpenoid) and from studies of other vanilloids like capsaicin. It's crucial to consider that at higher concentrations, an agent's selectivity can decrease. Potential off-target effects may include:
-
TRPV1-Independent Modulation of Ion Channels: High concentrations of vanilloids have been shown to directly modulate other ion channels, independent of TRPV1 activation.
-
Interaction with other TRP Channels: Although potent on TRPV1, the possibility of cross-reactivity with other TRP family members (e.g., TRPA1, TRPV2) should be considered, especially at higher concentrations.
-
Modulation of Cellular Metabolism: Some diterpenoids have been reported to influence cellular metabolic pathways.
-
Effects on Gene Expression: Studies comparing capsaicin and resiniferatoxin have shown regulation of non-pain-associated genes, suggesting potential for broader cellular effects beyond direct channel activation.[3]
Q3: How can I be sure the observed effect in my assay is due to on-target TRPV1 activation?
To confirm that the observed cellular response is mediated by TRPV1, several control experiments are essential:
-
Use of a Specific TRPV1 Antagonist: Pre-treatment of your cells with a well-characterized TRPV1 antagonist, such as capsazepine or AMG 517, should block the effects of this compound.[4]
-
TRPV1-Negative Control Cells: The most definitive control is to use a cell line that does not express TRPV1. These cells should not exhibit the response seen in TRPV1-expressing cells when treated with this compound. If a response is still observed, it is likely an off-target effect.
-
Structure-Activity Relationship (SAR) Analysis: If available, testing structurally related but inactive analogs of this compound can help differentiate specific from non-specific effects.
Q4: What are the initial signs of off-target effects or cellular toxicity in my experiments?
Look for the following indicators, which may suggest off-target effects or general cytotoxicity, especially at high concentrations of this compound:
-
Unexpected Phenotypes: Cellular responses that are not consistent with the known downstream signaling of TRPV1 activation.
-
High Basal Activity in Control Cells: Significant changes in viability or signaling in TRPV1-negative control cells.
-
Poor Dose-Response Curve: A shallow or inconsistent dose-response curve can indicate multiple, overlapping effects.
-
Cell Morphology Changes: Visual signs of cellular stress, such as rounding, detachment, or membrane blebbing, observed under a microscope.
Troubleshooting Guides
Issue 1: High background signal or activity in TRPV1-negative control cells.
-
Possible Cause: Off-target effect of this compound.
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a dose-response experiment to determine the lowest effective concentration that elicits a robust on-target response in TRPV1-expressing cells while minimizing the effect in control cells.
-
Orthogonal Assays: Confirm the phenotype using a different assay that measures a distinct downstream event of your pathway of interest.
-
Identify Potential Off-Targets: If the off-target effect is persistent and significant, consider performing broader profiling assays (e.g., kinase profiling, receptor binding assays) to identify potential unintended targets.
-
Issue 2: The TRPV1 antagonist only partially blocks the effect of this compound.
-
Possible Cause 1: The antagonist concentration is too low to fully compete with the potent agonist this compound.
-
Troubleshooting Steps:
-
Increase Antagonist Concentration: Perform a dose-response of the antagonist in the presence of a fixed concentration of this compound to ensure complete inhibition.
-
Confirm Antagonist Potency: Verify the activity of your antagonist stock with a known, less potent TRPV1 agonist like capsaicin.
-
-
Possible Cause 2: The observed effect is a combination of on-target and off-target activities.
-
Troubleshooting Steps:
-
Combine Antagonist and Control Cells: Treat both TRPV1-expressing and TRPV1-negative cells with this compound in the presence and absence of the antagonist. This will help dissect the on-target versus off-target components of the response.
-
Issue 3: Inconsistent results between experimental replicates.
-
Possible Cause: Issues with compound stability, cell health, or assay conditions.
-
Troubleshooting Steps:
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Due to its high potency, ensure accurate and consistent pipetting.
-
Cell Culture Consistency: Ensure cells are healthy, in a consistent growth phase, and plated at a uniform density.
-
Assay Optimization: Re-evaluate and standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.
-
Quantitative Data Summary
Direct quantitative data on the off-target effects of this compound is limited. The following tables summarize the known on-target potencies of this compound and related vanilloids and provide a qualitative overview of potential off-target considerations based on related compounds.
Table 1: Comparative On-Target Potency of TRPV1 Agonists
| Compound | Target | Assay Type | Potency (EC₅₀/Kᵢ) | Reference Cell Line |
| This compound | TRPV1 | Calcium Influx | ~3-fold less potent than RTX | HEK293 (expressing TRPV1) |
| Resiniferatoxin (RTX) | TRPV1 | Calcium Influx | EC₅₀ ~ 0.1 - 1 nM | HEK293 (expressing TRPV1) |
| Capsaicin | TRPV1 | Calcium Influx | EC₅₀ ~ 100 - 700 nM | HEK293 (expressing TRPV1) |
Note: The potency of this compound is often reported relative to Resiniferatoxin (RTX). Absolute EC₅₀ values may vary depending on the specific assay conditions and cell line used.
Table 2: Potential Off-Target Profile of this compound (Inferred from Related Compounds)
| Potential Off-Target Class | Rationale for Consideration | Recommended Confirmation Assay |
| Other TRP Channels (e.g., TRPA1, TRPV2) | Structural similarity to other TRP channel modulators. | Calcium influx or electrophysiology assays in cells selectively expressing other TRP channels. |
| Voltage-gated ion channels | Capsaicin has been shown to have TRPV1-independent effects on voltage-gated Na⁺ and K⁺ channels. | Patch-clamp electrophysiology to measure direct effects on channel currents. |
| Cellular Kinases | Diterpenoids can have broad biological activities, including kinase modulation. | In vitro kinase profiling assays (e.g., commercial panels). |
| Mitochondrial Function | High intracellular calcium can lead to mitochondrial stress. | Assays for mitochondrial membrane potential (e.g., TMRE staining) or cellular respiration. |
Key Experimental Protocols
Protocol 1: Calcium Influx Assay for On-Target Activity
This assay measures the increase in intracellular calcium concentration following TRPV1 activation by this compound.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line).
-
TRPV1-negative parental HEK293 cells (for control).
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and control compounds (e.g., Resiniferatoxin, Capsaicin).
-
TRPV1 antagonist (e.g., capsazepine).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Plating: Seed TRPV1-expressing and TRPV1-negative cells into 96-well plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS. For antagonist experiments, prepare solutions containing the antagonist for pre-incubation.
-
Measurement: Place the plate in the fluorescence plate reader.
-
For antagonist controls, add the antagonist and incubate for 15-30 minutes before adding this compound.
-
Measure baseline fluorescence.
-
Use the automated injector to add this compound and immediately begin recording fluorescence intensity (e.g., every 2 seconds for 2-3 minutes).
-
-
Data Analysis: Calculate the change in fluorescence to determine the intracellular calcium response. Plot a dose-response curve to determine the EC₅₀ value.
Protocol 2: Cell Viability Assay for Assessing Cytotoxicity
This protocol assesses the potential cytotoxic off-target effects of this compound.
Materials:
-
TRPV1-expressing and TRPV1-negative cell lines.
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).
-
This compound.
-
96-well clear or opaque plates (depending on the assay).
-
Plate reader (absorbance, fluorescence, or luminescence).
Methodology:
-
Cell Seeding: Plate both cell lines at an optimized density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a relevant time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). A significant decrease in viability in TRPV1-negative cells indicates off-target cytotoxicity.[5]
Visualizations
Caption: On-target signaling pathway of this compound via TRPV1 activation.
Caption: Workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Pain Genes—Capsaicin vs Resiniferatoxin: Reassessment of Transcriptomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of vanilloid receptor TRPV1 agonists and antagonists as analgesics: Recent advances and setbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
"Troubleshooting inconsistent results in Tinyatoxin experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinyatoxin. Given that this compound is a potent analog of Resiniferatoxin (RTX), much of the guidance is based on established protocols and troubleshooting for RTX and other potent TRPV1 receptor agonists like capsaicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring neurotoxin and a potent analog of Resiniferatoxin (RTX). Its primary mechanism of action is the potent agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel predominantly expressed on primary afferent sensory neurons involved in pain perception.[1][2] Binding of this compound to TRPV1 locks the channel in a prolonged open state, leading to a massive influx of cations, particularly calcium (Ca²⁺).[1] This sustained increase in intracellular calcium can lead to desensitization of the neuron or, at higher concentrations, cytotoxicity.[1][3]
Q2: I am observing a high degree of variability in my results between experiments. What are the common causes?
Inconsistent results in experiments with potent TRPV1 agonists like this compound can stem from several factors:
-
Improper Solution Handling: this compound is highly lipophilic and prone to precipitation in aqueous solutions. Ensure proper solubilization in a suitable solvent like DMSO and perform serial dilutions. Avoid repeated freeze-thaw cycles of stock solutions.[4][5]
-
Variable Cell Culture Conditions: The expression levels of TRPV1 can vary with cell passage number. It is recommended to use cells from a consistent, low passage number. Ensure uniform cell seeding density and regularly check for mycoplasma contamination.[5]
-
Inconsistent Assay Execution: Standardize all incubation times, temperatures, and reagent concentrations. Even minor variations can lead to significant differences in results.[5]
Q3: My cells are not responding to this compound, or the response is very weak. What should I check?
-
Cell Line and TRPV1 Expression: Confirm that your cell line expresses functional TRPV1 receptors at a sufficient level. HEK293 cells stably transfected with human TRPV1 (hTRPV1-HEK293) or primary dorsal root ganglion (DRG) neurons are commonly used.[1][3]
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Check the composition of your assay buffer. The presence of sufficient extracellular calcium is crucial for a robust response in calcium influx assays.[6]
Q4: I am observing high background signal in my calcium influx assay. How can I reduce it?
-
Incomplete Dye Hydrolysis: Ensure that the acetoxymethyl (AM) ester form of the calcium indicator dye (e.g., Fluo-4 AM) is completely hydrolyzed to its active form within the cells. Incomplete hydrolysis can lead to compartmentalization and high background.
-
Extracellular Dye: Thoroughly wash the cells after dye loading to remove any remaining extracellular dye.[3]
-
Autofluorescence: Check for autofluorescence from your compounds or the plate itself. Run appropriate controls (cells without dye, wells with compound but no cells).
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curve
| Potential Cause | Recommended Solution |
| Precipitation of this compound at high concentrations | Prepare fresh serial dilutions for each experiment. When diluting from a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.[4] |
| Cell health and density variability | Maintain a consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase.[5] |
| Ligand depletion | Ensure that the concentration of the ligand is not depleted by binding to the plasticware. Using low-binding plates can help mitigate this issue. |
| Receptor desensitization | Be aware that prolonged exposure to even low concentrations of this compound can cause TRPV1 desensitization, leading to a flattened dose-response curve at higher concentrations.[7] |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Recommended Solution |
| Calcium overload | High concentrations of this compound can lead to excessive calcium influx, triggering apoptosis or necrosis.[1][3] Use lower concentrations or shorter incubation times. Consider using calcium-free medium as a control to confirm the role of calcium influx.[6] |
| Off-target effects | At very high concentrations (e.g., 10 µM for RTX), TRPV1-independent inhibition of voltage-gated calcium and sodium channels has been reported.[8] If possible, use a TRPV1 antagonist (e.g., capsazepine) to confirm that the observed cytotoxicity is TRPV1-mediated. |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not toxic to the cells. Run a vehicle-only control.[4] |
Quantitative Data Summary
The following tables provide typical concentration ranges for the well-characterized TRPV1 agonists, Resiniferatoxin (RTX) and capsaicin. These values should serve as a starting point for optimizing your experiments with this compound.
Table 1: Effective Concentrations of RTX and Capsaicin in In Vitro Assays
| Compound | Assay Type | Cell Line | Effective Concentration Range | Reference |
| Resiniferatoxin (RTX) | Calcium Influx | hVR1-HEK293 | 0.1 nM - 100 nM | [6] |
| Resiniferatoxin (RTX) | Electrophysiology (Whole-Cell Patch Clamp) | Rat DRG neurons | 10 nM - 100 nM | [9] |
| Capsaicin | Calcium Influx | hVR1-HEK293 | 10 nM - 1 µM | [6] |
| Capsaicin | Electrophysiology (Whole-Cell Patch Clamp) | Rat DRG neurons | 300 nM - 1 µM | [9] |
Table 2: IC50 Values for Cytotoxicity of Various Compounds (for comparative purposes)
| Compound | Cell Line | IC50 Value | Reference |
| Doxorubicin | HeLa | 0.2 µM | [10] |
| Cisplatin | A549 | 5.8 µM | [11] |
| Paclitaxel | MDA-MB-231 | 2.5 nM | [12] |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using a fluorescent plate reader.
Materials:
-
HEK293 cells stably transfected with human TRPV1 (hTRPV1-HEK293) or primary dorsal root ganglion (DRG) neurons.
-
Black-walled, clear-bottom 96-well plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Tyrode's buffer (in mM: 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1.2 MgCl₂, 1.5 CaCl₂, pH 7.3).[6]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the hTRPV1-HEK293 cells or DRG neurons into the 96-well plates at a density of approximately 25,000 cells per well and culture overnight.[6]
-
Dye Loading: Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's buffer. Remove the culture medium from the cells and add the loading buffer. Incubate at 37°C for 30-60 minutes in the dark.[3][6]
-
Washing: After incubation, wash the cells three times with warm Tyrode's buffer to remove extracellular dye.[3]
-
Baseline Measurement: Place the plate in the plate reader and record a stable baseline fluorescence for 1-2 minutes.
-
This compound Application: Prepare working solutions of this compound in Tyrode's buffer. Add the this compound solution to the wells while continuously recording the fluorescence.
-
Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the full calcium response.
-
Data Analysis: Express the response as the change in fluorescence (F) over the initial baseline fluorescence (F₀), or as the peak fluorescence intensity minus the basal fluorescence.
Visualizations
Caption: Signaling pathway of this compound action on a TRPV1-expressing neuron.
References
- 1. benchchem.com [benchchem.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activation of vanilloid receptor 1 by resiniferatoxin mobilizes calcium from inositol 1,4,5-trisphosphate-sensitive stores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A high concentration of resiniferatoxin inhibits ion channel function in clonal neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage and Administration of Tinyatoxin in Animal Studies
Disclaimer: Publicly available in vivo experimental data specifically for Tinyatoxin is limited. This guide is primarily based on data from its potent and well-researched structural analog, Resiniferatoxin (RTX). Researchers should use this information as a starting point and conduct thorough dose-finding and safety studies for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of this compound and its analogs in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a naturally occurring, ultrapotent analog of capsaicin. Like its more studied counterpart, Resiniferatoxin (RTX), it is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Activation of TRPV1, a non-selective cation channel, leads to a sensation of intense heat and pain. Prolonged activation by a potent agonist like this compound can lead to desensitization and temporary or permanent ablation of the sensory neurons expressing TRPV1, resulting in analgesia.
Q2: What are the common routes of administration for this compound/RTX in animal studies?
This compound and its analogs can be administered via various routes depending on the research question. Common routes include:
-
Intrathecal (i.t.): For targeting the spinal cord and producing broad analgesia in the lower body.
-
Subcutaneous (s.c.): For localized effects or systemic desensitization at higher doses.
-
Intraperitoneal (i.p.): Often used for systemic administration in rodents.
-
Intra-articular: For targeting pain in specific joints.
-
Perineural: For blocking nerve conduction in a specific nerve.
-
Epidural: To target nerve roots in the epidural space.
Q3: What are typical vehicle solutions for dissolving this compound/RTX?
Due to its lipophilic nature, this compound/RTX requires a vehicle for solubilization. Commonly used vehicles in published studies include:
-
A mixture of 10% Tween-80 and 10% ethanol in normal saline.
-
A mixture of 5% Tween and 5% DMSO.
-
Sesame oil.
-
A solution of 7.0% Tween 80 and 0.05% ascorbic acid in phosphate-buffered saline.
The choice of vehicle can impact drug delivery and local tissue reaction, so it should be carefully considered and tested.
Troubleshooting Guides
Issue 1: High Animal Mortality or Severe Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dosage too high | - Review the dose-response data for RTX in the chosen animal model and administration route (see Tables 1 & 2).- Start with a much lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Rapid systemic absorption | - Consider a more localized administration route if appropriate for the study.- For systemic administration, consider a slower infusion rate. |
| Vehicle toxicity | - Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.- Consider alternative, less toxic vehicle formulations. |
| Animal stress/pain during injection | - Administer the injection under anesthesia to minimize initial pain and distress, which can exacerbate physiological responses. |
Issue 2: Lack of Efficacy or Desired Analgesic Effect
| Potential Cause | Troubleshooting Steps |
| Dosage too low | - Consult the dose-response data for RTX (Table 1) and consider increasing the dose in a stepwise manner.- Ensure accurate calculation of the dose based on the animal's body weight. |
| Inappropriate administration route | - Re-evaluate if the chosen administration route effectively targets the desired site of action. For example, for localized pain, a local injection may be more effective than systemic administration. |
| Poor solubility/precipitation of the compound | - Ensure the vehicle is appropriate for this compound and that the compound is fully dissolved before administration.- Prepare the formulation fresh before each use. |
| Incorrect timing of behavioral assessment | - The onset and duration of action can vary depending on the dose and route. Conduct a time-course study to determine the optimal time for assessing the analgesic effect. |
Quantitative Data Summary
The following tables summarize dosage and toxicity data for Resiniferatoxin (RTX) from various animal studies. This data can be used as a reference for designing initial studies with this compound.
Table 1: Effective Doses of Resiniferatoxin (RTX) in Animal Models
| Animal Model | Administration Route | Effective Dose Range | Observed Effect |
| Rat | Subcutaneous (s.c.) | 100 µg/kg | Reversal of thermal hyperalgesia[1] |
| Rat | Intraplantar | 0.25 µ g/100 µL | Long-lasting analgesia in a burn injury model |
| Rat | Intrathecal (i.t.) | 1.9 µg/kg | Prevention of TNF-induced pain behavior[1] |
| Rat | Epidural | ED50: 265 ng | Increased latency to thermal stimulation[1] |
| Mouse | Intraperitoneal (i.p.) | 50 µg/kg followed by 150 µg/kg | Ablation of peripheral TRPV1-expressing neurons |
| Dog | Intrathecal (i.t.) | 1.2 µg/kg | Analgesia in bone cancer pain |
| Dog | Intra-articular | 10 µg in 100 µL | Analgesia in osteoarthritis |
Table 2: Toxicity Data for Resiniferatoxin (RTX)
| Animal Model | Administration Route | LD50 / Toxic Dose | Observed Toxic Effects |
| Rat | Oral | ~150 mg/kg[2] | Not specified |
| Rat | Epidural | 5000 ng (supratherapeutic) | Death in 2 out of 6 animals[1] |
Table 3: Pharmacokinetic Parameters of Resiniferatoxin (RTX) in Rats (Intravenous Administration)
| Parameter | Value |
| Half-life (t½) | 53.6 ± 23.51 min |
| Clearance (Cl) | 2.6 ± 0.38 mL/min/kg |
| Volume of distribution (Vd) | 191.0 ± 71.31 mL/kg |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of RTX in Mice for Neuronal Ablation
Objective: To chemically ablate peripheral TRPV1-expressing neurons.
Materials:
-
Resiniferatoxin (RTX)
-
Vehicle: 10% Tween-80 and 10% ethanol in normal saline
-
Isoflurane for anesthesia
-
Standard animal handling and injection equipment
Procedure:
-
Acclimatize three- to four-week-old mice to the laboratory conditions.
-
Prepare the RTX solution in the vehicle.
-
Anesthetize the mice using isoflurane.
-
On day 1, administer an intraperitoneal (i.p.) injection of RTX at a dose of 50 µg/kg.
-
On day 2, administer a second i.p. injection of RTX at a dose of 150 µg/kg.
-
House the animals and monitor for any adverse effects.
-
The RTX-treated mice can be used for experiments at least 7 days after the final injection.
Protocol 2: Intrathecal Administration of RTX in Dogs for Bone Cancer Pain
Objective: To induce analgesia for intractable bone cancer pain.
Materials:
-
Resiniferatoxin (RTX) solution (100 µg/mL)
-
Sterile saline
-
General anesthesia (e.g., isoflurane)
-
Spinal needles and injection equipment
Procedure:
-
Induce and maintain general anesthesia in the dog.
-
Position the dog for a lumbar puncture.
-
Administer an intrathecal (i.t.) injection of RTX at a dose of 1.2 µg/kg.
-
Follow the RTX injection with 0.5 mL of sterile saline.
-
For dogs weighing more than 50 kg, use the dose and volume calculated for a 50 kg dog as the maximum.
-
Elevate the head and neck of the animal to approximately 30 degrees to limit the cranial flow of RTX.
-
Maintain general anesthesia during the initial excitation phase (approximately 60 minutes), monitoring heart rate and blood pressure.
-
Gradually reduce anesthesia and allow the animal to recover.
Visualizations
Caption: Signaling pathway of this compound/RTX via the TRPV1 receptor.
Caption: A generalized workflow for in vivo studies with this compound/RTX.
References
Technical Support Center: Refining Purification Protocols for Tinyatoxin (using Capsaicin as a proxy) Extracts
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on refining purification protocols to remove impurities from Tinyatoxin (using Capsaicin as a proxy) extracts. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound (Capsaicin) extracts?
A1: Crude extracts of capsaicin typically contain a variety of related compounds and other plant-derived substances. The most common impurities are other capsaicinoids, which are structurally similar to capsaicin. These include dihydrocapsaicin, nordihydrocapsaicin, homocapsaicin, and homodihydrocapsaicin.[1] Dihydrocapsaicin is often the major impurity.[1] Other impurities can include fats, waxes, pigments (like carotenoids), and fatty acids.[2][3]
Q2: Which extraction method provides the highest yield of this compound (Capsaicin)?
A2: Several extraction methods are available, each with its own advantages in terms of yield, cost, and environmental impact. Solvent extraction is a common method, with solvents like ethanol, methanol, and acetonitrile being effective.[4][5] Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been shown to significantly increase the yield of capsaicinoids and reduce extraction time compared to conventional methods.[4][5] For instance, UAE has achieved extraction yields of up to 85.26%.[4][5] Supercritical fluid extraction (SFE) with carbon dioxide is another efficient "green" technique.[5]
Q3: What is the most effective method for purifying this compound (Capsaicin) to a high degree of purity?
A3: Achieving high purity often requires a multi-step approach combining different chromatographic techniques.[3][6] A common strategy involves an initial extraction followed by one or more chromatography steps.[6] Column chromatography using silica gel is a fundamental technique for separating capsaicin from less polar impurities.[7] For high-purity applications, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] A two-step purification using macroporous adsorption resins with different polarities has been shown to achieve purities of up to 85.1%.[8][9] Combining aqueous two-phase system (ATPS) extraction with reverse-phase resin chromatography can yield purities as high as 92%.[6][10]
Q4: How can I monitor the purity of my this compound (Capsaicin) sample during purification?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for monitoring the purity of capsaicin.[3] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol/water or acetonitrile/water.[3] Detection is commonly performed using a UV detector at 280 nm.[3] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity throughout the purification process.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | - Inefficient extraction method. - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Degradation of the compound. | - Consider using more advanced techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to improve efficiency.[4] - Optimize the solvent system; ethanol and methanol are generally effective for capsaicin.[4][5] - Increase extraction time and/or temperature, but monitor for potential degradation. - Avoid excessive heat to prevent degradation of the target molecule. |
| Poor Separation in Column Chromatography | - Inappropriate stationary or mobile phase. - Column overloading. - Co-elution of structurally similar impurities (e.g., other capsaicinoids). | - Optimize the mobile phase polarity. A gradient elution may be necessary. - Reduce the amount of crude extract loaded onto the column. - Employ a multi-step purification strategy using columns with different selectivities (e.g., C18 followed by a phenyl column).[3] |
| Presence of Colored Impurities | - Co-extraction of plant pigments like carotenoids. | - Use an adsorbent like activated charcoal during the initial extraction steps. - Employ a purification step specifically designed to remove pigments, such as chromatography with a suitable stationary phase. |
| Crystallization Fails or Yields Oily Product | - Presence of impurities inhibiting crystal formation. - Incorrect solvent system for crystallization. - Cooling rate is too fast. | - Ensure the starting material is of sufficient purity (>90%) before attempting crystallization. - Use a binary solvent system (a good solvent and a poor solvent) and slowly add the poor solvent to induce crystallization.[3] - Allow the solution to cool slowly to promote the formation of well-defined crystals.[3] |
| Co-elution of Dihydrocapsaicin | - Dihydrocapsaicin is structurally very similar to capsaicin and often co-elutes. | - High-resolution chromatography techniques like preparative HPLC are often required for complete separation. - Argentation chromatography can be used to separate unsaturated capsaicinoids (like capsaicin) from their saturated analogs (like dihydrocapsaicin).[3] |
Quantitative Data on Purification Efficiency
The following tables summarize quantitative data from various studies on the extraction and purification of capsaicin, providing a benchmark for expected yields and purities.
Table 1: Comparison of Different Extraction Methods for Capsaicin
| Extraction Method | Solvent | Yield (%) | Purity (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 85.26 | Not specified | [4][5] |
| Aqueous Two-Phase System (ATPS) | UCON 50-HB-5100/K₂HPO₄/Ethanol | 95.5 | Not specified | [8][9] |
| TAPPIR Extraction | PEG6000/Sodium Citrate/[Emim][OAc] | 95.82 | Not specified | [6][10] |
| Soxhlet Extraction | n-Hexane | 11.5 (extract) | 73.95 (in extract) | [11][12] |
Table 2: Purity and Recovery from Different Purification Protocols
| Purification Method | Starting Material | Purity Achieved (%) | Recovery (%) | Reference |
| Two-step Macroporous Adsorption Resin | Capsaicinoid Extract | 85.1 | 88.0 | [8][9] |
| TAPPIR Extraction + Reverse-Phase Resin | Capsicum Oleoresin | 92 | 85 | [6][10] |
| Column Chromatography | Crude Extract | >95 (in fractions) | Not specified | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Solvent Extraction of Capsaicin
This protocol describes a general procedure for extracting capsaicin from chili peppers using ultrasound.
Materials:
-
Dried and ground chili peppers
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, ground chili pepper powder and place it in a 250 mL flask.
-
Add 100 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture through filter paper to separate the solid residue from the extract.
-
Wash the residue with an additional 20 mL of methanol and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude capsaicin extract.
Protocol 2: Purification of Capsaicin using Column Chromatography
This protocol outlines a basic method for purifying crude capsaicin extract using silica gel column chromatography.
Materials:
-
Crude capsaicin extract
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the crude capsaicin extract in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin eluting the column with a mobile phase of low polarity (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions in separate tubes and monitor the separation using TLC.
-
Combine the fractions containing pure capsaicin and evaporate the solvent to obtain the purified product.
Mandatory Visualizations
Experimental Workflow: From Crude Extract to Purified this compound (Capsaicin)
Caption: General experimental workflow for this compound (Capsaicin) purification.
Signaling Pathway: this compound (Capsaicin) Activation of the TRPV1 Receptor
Caption: Simplified signaling pathway of this compound (Capsaicin) via the TRPV1 receptor.
References
- 1. veeprho.com [veeprho.com]
- 2. CN103724220A - Method for purifying capsaicin - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. tandfonline.com [tandfonline.com]
- 6. Extraction and Purification of Capsaicin from Capsicum Oleoresin Using a Combination of Tunable Aqueous Polymer-Phase Impregnated Resin (TAPPIR) Extraction and Chromatography Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 8. Extraction and purification of capsaicin from capsicum oleoresin using an aqueous two-phase system combined with chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Purification of Capsaicin from Capsicum Oleoresin Using a Combination of Tunable Aqueous Polymer-Phase Impregnated Resin (TAPPIR) Extraction and Chromatography Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and Quantitative Analysis of Capsaicin from Capsicum annum Grown in Jordan | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Tinyatoxin and Related Complex Daphnane Diterpenes
Disclaimer: The natural product "Tinyatoxin" is not found in the current chemical literature. The following troubleshooting guide and technical information have been developed using Resiniferatoxin (RTX), a structurally complex and synthetically challenging daphnane diterpene, as a representative model. The challenges and strategies discussed are broadly applicable to the synthesis of other complex polycyclic natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound-like molecules (e.g., Resiniferatoxin)?
A1: The primary challenges in the synthesis of molecules like Resiniferatoxin (RTX) are multifaceted and include:
-
Construction of the complex three-ring backbone: The densely functionalized and stereochemically rich 5-7-6 fused ring system is a significant hurdle.[1][2]
-
Stereochemical control: The molecule possesses numerous stereocenters that must be set with high precision.[3][4]
-
Protecting group strategy: The presence of multiple reactive functional groups necessitates a complex and orthogonal protecting group strategy to avoid unwanted side reactions.[5][6]
-
Late-stage functionalization: Introducing key functional groups at the end of a long synthetic sequence can be difficult and result in low yields.[7][8][9][10]
-
Low overall yield: Due to the large number of steps, the overall yield is often very low, making it difficult to obtain substantial quantities of the final product.[1]
Q2: Why is the choice of protecting groups so critical in this synthesis?
A2: The synthesis of complex molecules like RTX involves numerous steps where different functional groups need to be selectively manipulated. A robust protecting group strategy is essential to:
-
Temporarily mask reactive functional groups to prevent them from interfering with desired transformations.[5]
-
Enable selective reactions at specific sites within the molecule.
-
Ensure that the protecting groups can be removed under mild conditions without affecting other parts of the molecule (orthogonality).[6]
-
Maintain the stability of the molecule throughout the synthetic sequence.
Q3: What are some of the key reactions used to construct the core of this compound-like molecules?
A3: Several key reactions have been employed in the synthesis of the daphnane core, including:
-
Oxidopyrylium cycloaddition: This reaction has been used to form the seven-membered ring of the RTX backbone.[1]
-
Zirconocene-mediated cyclization: This method can be used to form one of the rings in the tricyclic system.[1]
-
Radical cyclizations: Alternative strategies have utilized radical reactions to construct multiple rings in a single step.[1][2]
-
Heck cyclization: This has been used to close the seven-membered ring.[2]
Troubleshooting Guides
Issue 1: Low Yield in Multi-step Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Re-optimize temperature, reaction time, solvent, and catalyst loading for each critical step. |
| Impure Reagents or Solvents | Use freshly distilled/purified solvents and high-purity reagents. |
| Side Reactions | Analyze byproducts by LC-MS or NMR to identify side reactions and adjust conditions or protecting groups to minimize them. |
| Product Degradation | Ensure reaction workup and purification conditions are mild and appropriate for the stability of the intermediates. |
Issue 2: Poor Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst or Auxiliary | Screen a variety of chiral catalysts or auxiliaries. Ensure the catalyst is not poisoned. |
| Incorrect Reaction Temperature | Many stereoselective reactions are highly temperature-dependent. Ensure precise temperature control. |
| Substrate Control Issues | The inherent stereochemistry of the substrate may not be directing the reaction as expected. Redesign the substrate or the reaction to overcome this. |
| Thermodynamic vs. Kinetic Control | Determine if the desired product is the kinetic or thermodynamic product and adjust reaction conditions (time, temperature) accordingly.[11] |
Issue 3: Protecting Group Incompatibility
| Potential Cause | Troubleshooting Steps |
| Non-orthogonal Protecting Groups | One protecting group is being removed or modified during a reaction intended for another part of the molecule. Re-evaluate the entire protecting group strategy for orthogonality.[6] |
| Protecting Group is Sterically Hindering the Reaction | Choose a smaller or more flexible protecting group. |
| Protecting Group is Electronically Affecting the Reaction | Select a protecting group with different electronic properties. |
| Difficulty in Deprotection | The protecting group is difficult to remove without degrading the molecule. Screen a wider range of deprotection conditions or select a more labile protecting group.[5] |
Experimental Protocols
Key Synthetic Step: Formation of the Tricyclic Core (Wender Synthesis of RTX)
This is a simplified representation of a key transformation in the Wender synthesis of (+)-resiniferatoxin.
-
Preparation of the Cycloaddition Precursor: The synthesis begins with the preparation of a key intermediate containing a furan nucleus.[1]
-
Oxidopyrylium Ion Formation and [5+2] Cycloaddition:
-
Formation of the Third Ring:
-
Several steps are required to modify the bicyclic intermediate and set the stage for the final cyclization.
-
A zirconocene-mediated cyclization is then used to form the final ring of the tricyclic backbone.[1]
-
-
Purification: Intermediates are typically purified by column chromatography on silica gel.[12]
Table 1: Representative Reaction Conditions for Key Steps
| Reaction Step | Reagents and Conditions | Typical Yield | Reference |
| Oxidopyrylium Cycloaddition | DBU, CH3CN, heat | 60-70% | [1] |
| Zirconocene-mediated Cyclization | Zirconocene dichloride, n-BuLi | 50-60% | [1] |
| Heck Cyclization | Pd(OAc)2, PPh3, base | 70-80% | [2] |
| Radical Cyclization | SmI2 (Kagan's reagent) | 65-75% | [2] |
Visualizations
Caption: A generalized workflow for the total synthesis of complex natural products like this compound.
Caption: A decision tree for troubleshooting a failed chemical reaction during synthesis.
Caption: A simplified retrosynthetic analysis for a this compound-like molecule.
References
- 1. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of Resiniferatoxin - ChemistryViews [chemistryviews.org]
- 3. rijournals.com [rijournals.com]
- 4. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. An overview of late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-stage C–H functionalization offers new opportunities in drug discovery | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stereocontrolled synthesis of (+)-saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
Technical Support Center: Improving the Selectivity of Tinyatoxin for Specific TRPV1 Isoforms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the selectivity of Tinyatoxin for specific Transient Receptor Potential Vanilloid 1 (TRPV1) isoforms. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, structured data tables for comparative analysis, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with TRPV1?
This compound (TTX) is a naturally occurring, ultrapotent analog of capsaicin, derived from the plant Euphorbia poissonii.[1] It functions as a potent agonist of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons responsible for pain and heat sensation.[1] Activation of TRPV1 by this compound leads to an influx of cations, mainly Ca2+ and Na+, causing membrane depolarization. This initially triggers a burning sensation, but prolonged activation leads to desensitization of the neuron, rendering it unresponsive to further stimuli. At higher concentrations, this can result in cytotoxicity and the selective ablation of TRPV1-expressing neurons.[1]
Q2: What are TRPV1 isoforms and why is selectivity important?
TRPV1 exists in several splice variants, creating different isoforms of the receptor. Known variants include VR.5'sv, TRPV1b (or TRPV1-beta), and TRPV1var.[2] These isoforms can have different structural and functional properties. For instance, some isoforms may be insensitive to capsaicin and protons but can be activated by high temperatures, while others may act as dominant-negative subunits, reducing the sensitivity of the full-length TRPV1 channel when they form heteromeric complexes.[3][4]
Improving the selectivity of a ligand like this compound for a specific TRPV1 isoform is crucial for several reasons:
-
Targeted Therapy: Different isoforms may be upregulated in specific disease states. A selective agonist could target these specific tissues or conditions, increasing therapeutic efficacy.
-
Reduced Side Effects: By avoiding interaction with isoforms present in non-target tissues, the side effects of a drug can be significantly minimized.
-
Understanding Channel Biology: Isoform-selective tools are invaluable for dissecting the precise physiological and pathophysiological roles of each TRPV1 variant.
Q3: What is known about the selectivity of this compound for different TRPV1 isoforms?
Currently, there is limited publicly available data specifically detailing the binding affinity and efficacy of this compound on different TRPV1 splice variants. Most studies have focused on its high potency on the wild-type TRPV1 receptor, often in comparison to resiniferatoxin (RTX) and capsaicin.[1] The potency of this compound is reported to be approximately one-third that of RTX.[1] Given the functional differences between TRPV1 isoforms, it is plausible that this compound exhibits differential activity, but this needs to be experimentally determined.
Q4: How can heteromeric TRPV1 channels affect experimental results?
TRPV1 channels can form heterotetramers, where different splice variants co-assemble to form a single functional channel.[5][6] This can significantly alter the channel's properties, including its sensitivity to ligands, activation temperature, and single-channel conductance.[7][8] For researchers, this means that the observed response to this compound in a native cell or tissue that expresses multiple isoforms may not reflect the compound's activity on a single isoform. It is essential to use expression systems where the specific isoform or combination of isoforms is controlled to accurately assess selectivity.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the selectivity of this compound for TRPV1 isoforms.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in dose-response curves between experiments. | 1. Inconsistent expression levels of the target TRPV1 isoform in the cell line. 2. Formation of heteromeric channels with endogenous TRPV1 variants. 3. Degradation of this compound stock solution. 4. Inconsistent cell health or passage number. | 1. Use a stable cell line with inducible expression of the target isoform. Verify expression levels using Western blot or qPCR. 2. Use a cell line with no detectable endogenous TRPV1 expression (e.g., HEK293) for transient transfections. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Protect from light and repeated freeze-thaw cycles. 4. Maintain a consistent cell culture protocol, using cells within a defined passage number range. Monitor cell viability. |
| No response to this compound in cells expected to express a specific TRPV1 isoform. | 1. The specific isoform is insensitive to this compound. 2. Poor transfection efficiency. 3. Incorrect experimental conditions (e.g., buffer composition, temperature). 4. The expressed isoform is not properly trafficked to the cell membrane. | 1. Verify the functionality of the expressed channel using a known non-vanilloid agonist (e.g., heat, low pH) if applicable to the isoform. 2. Co-transfect with a fluorescent reporter (e.g., GFP) to visually assess transfection efficiency. Optimize transfection protocol. 3. Ensure the buffer composition and temperature are optimal for TRPV1 activation. 4. Verify membrane localization using immunocytochemistry or by performing cell-surface biotinylation followed by Western blot. |
| Difficulty in distinguishing between effects on different co-expressed isoforms. | 1. The isoforms have very similar sensitivities to this compound. 2. The experimental assay lacks the resolution to differentiate subtle differences in activity. | 1. Consider creating chimeric channels by swapping domains between sensitive and insensitive isoforms to pinpoint the regions responsible for this compound binding and gating. 2. Use a more sensitive assay. For example, if using calcium imaging, switch to patch-clamp electrophysiology for a direct measure of channel currents and single-channel conductance. |
| Unexpected antagonist-like effects observed. | 1. At certain concentrations, some agonists can cause rapid and profound desensitization, which can be misinterpreted as antagonism. 2. The presence of a dominant-negative splice variant (e.g., VR.5'sv) is reducing the overall response. | 1. Carefully examine the kinetics of the response. A rapid peak followed by a decay is indicative of desensitization. Use a washout step to see if the response can be recovered. 2. If working with native cells, use RT-PCR to check for the presence of known dominant-negative splice variants. In a controlled expression system, this should not be an issue. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related TRPV1 agonists. Note the limited data available for this compound's activity on specific TRPV1 isoforms.
Table 1: Comparative Potency of TRPV1 Agonists
| Ligand | Potency/Affinity | Method | Cell Type/Receptor | Reference |
| This compound (TTX) | Approx. 1/3 as potent as RTX | Not specified | Not specified | [1] |
| 5,300,000,000 SHU | Scoville Heat Units | Not applicable | [1] | |
| Resiniferatoxin (RTX) | Ki = 43 pM | Radioligand Binding | Not specified | [1] |
| 16,000,000,000 SHU | Scoville Heat Units | Not applicable | [1] | |
| 30-fold higher affinity for rat TRPV1 with L547M mutation | [3H]RTX binding | hTRPV1/rTRPV1 chimeras | [9] | |
| Capsaicin | EC50 in sub-micromolar range | Electrophysiology | Rodent TRPV1 | [7] |
Table 2: Functional Characteristics of Known Human TRPV1 Splice Variants
| Isoform | Structural Difference from Wild-Type TRPV1 | Functional Characteristics | Reference(s) |
| TRPV1b (beta) | Deletion of 60 amino acids in the N-terminus | Activated by heat (threshold ~47°C), but not by capsaicin or protons. | [10] |
| VR.5'sv | Lacks a significant portion of the N-terminus | Does not form functional channels alone. Acts as a dominant-negative subunit when co-expressed with TRPV1, reducing its activation. | [3][4] |
| TRPV1var | Truncated N-terminal intracellular region, lacks transmembrane and C-terminal regions | Does not form a channel. Can co-assemble with TRPV1 and modulate its function. | [2] |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound on Specific TRPV1 Isoforms using Calcium Imaging
This protocol describes how to measure the concentration-dependent activation of a specific TRPV1 isoform by this compound.
Materials:
-
HEK293 cells stably or transiently expressing the human TRPV1 isoform of interest (e.g., wild-type, TRPV1b).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Capsaicin and/or Resiniferatoxin as positive controls.
-
Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in HBSS for 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a few minutes.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Use the automated injector to add the different concentrations of this compound to the wells. Also include wells for vehicle control (DMSO in HBSS) and positive controls (capsaicin or RTX).
-
Fluorescence Recording: Record the change in fluorescence over time after the addition of the compounds.
-
Data Analysis:
-
For each well, calculate the peak fluorescence response and normalize it to the baseline fluorescence (ΔF/F0).
-
Plot the normalized fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Assessing this compound Selectivity using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a more direct and detailed measure of TRPV1 isoform activation by this compound.
Materials:
-
HEK293 cells transiently co-transfected with the TRPV1 isoform of interest and a fluorescent reporter (e.g., GFP).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular and extracellular recording solutions.
-
This compound stock solution and perfusion system.
Procedure:
-
Cell Preparation: Plate the transfected cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Identify a transfected cell (expressing GFP) and form a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Compound Application:
-
Apply a voltage ramp or step protocol to record baseline currents.
-
Using a perfusion system, apply increasing concentrations of this compound to the cell and record the elicited currents.
-
Ensure complete washout of the compound between applications.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Normalize the current to the cell capacitance to obtain current density.
-
Plot the current density against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC50.
-
Compare the EC50 values obtained for different TRPV1 isoforms to determine selectivity.
-
Visualizations
Signaling Pathway of TRPV1 Activation
Caption: TRPV1 activation by this compound leads to cation influx and downstream signaling.
Experimental Workflow for Assessing Isoform Selectivity
Caption: Workflow for determining the selectivity of this compound for TRPV1 isoforms.
Logical Relationship of TRPV1 Heteromerization
Caption: Co-assembly of TRPV1 isoforms alters channel function and ligand sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. TRPV1 splice variants: structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. The rat vanilloid receptor splice variant VR.5'sv blocks TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Heteromeric Heat-sensitive Transient Receptor Potential Channels Exhibit Distinct Temperature and Chemical Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
"Best practices for handling and safety of ultrapotent Tinyatoxin"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and safety of the ultrapotent compound Tinyatoxin. Given the limited specific public data for this compound, these recommendations are based on established best practices for handling other potent vanilloid receptor agonists like Resiniferatoxin and capsaicin, as well as general protocols for highly potent active pharmaceutical ingredients (HPAPIs).[1][2][3] A thorough risk assessment should be conducted for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require special handling?
This compound (TTX or TTN) is an ultrapotent analog of capsaicin and a neurotoxin naturally found in Euphorbia poissonii.[4] It is a full agonist of the vanilloid receptors (TRPV1) on sensory nerves, the same receptors activated by heat and capsaicin, but with a much higher potency, estimated to be 300 to 350 times that of capsaicin.[4][5] Its extreme potency means that even minute quantities can cause severe pain, chemical burns, and other adverse health effects upon contact, inhalation, or ingestion.[6][7] Therefore, strict safety protocols are mandatory.
Q2: What are the primary hazards associated with this compound exposure?
The primary action of this compound is the activation of sensory neurons responsible for pain perception.[5] Exposure can lead to:
-
Severe Pain and Burning Sensation: Immediate and intense burning pain upon contact with skin, eyes, or mucous membranes.[5][7]
-
Neurogenic Inflammation: Localized inflammation mediated by the nervous system.[5]
-
Respiratory Irritation: Inhalation of airborne particles can cause severe irritation, coughing, and potentially allergic reactions or asthma-like symptoms.[8]
-
Systemic Effects: Ingestion can lead to systemic toxicity.[5]
Q3: What immediate actions should be taken in case of an exposure?
Rapid response is critical. Follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove all contaminated clothing. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Give the person a couple of glasses of water to drink. Seek immediate medical attention.[7] |
Troubleshooting Guides
Problem: I need to weigh out a small amount of this compound powder. How can I do this safely?
Solution: All handling of this compound powder must be performed within a certified chemical fume hood or a containment glovebox.[1][7] A double-barrier concept should be employed, meaning there are always two layers of protection between the operator and the compound.[2]
Experimental Workflow: Safe Weighing of this compound
Caption: Workflow for the safe handling of potent chemical compounds.[1]
Problem: My stock solution of this compound seems to have lost its effectiveness.
Recommended Storage Conditions:
-
Temperature: Store stock solutions at ≤ 4°C.[10][11] For long-term storage, -20°C may be considered, although some studies on capsaicin showed a decrease in concentration after a year at this temperature.[11]
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[10][11]
-
Container: While glass is often preferred, some studies on Resiniferatoxin showed better stability in high-grade polypropylene containers at low temperatures.[10]
-
Solvent: The choice of solvent can also affect stability. Ethanol and acetonitrile are common solvents for related compounds.[10][12]
| Parameter | Recommendation | Rationale (based on analogous compounds) |
| Temperature | ≤ 4°C | Room temperature and light exposure can degrade Resiniferatoxin.[10] Capsaicin solutions are stable for a year at 4°C.[11] |
| Light | Store in the dark | Light exposure contributes to the degradation of Resiniferatoxin.[10] |
| pH | Neutral to slightly acidic | Stability of some toxins can be pH-dependent. |
| Container | Glass or high-grade polypropylene | To prevent adsorption and degradation.[10] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol provides a general guideline. All quantities should be adjusted based on your specific experimental needs and a thorough risk assessment.
-
Preparation:
-
Procedure:
-
Weigh the desired amount of this compound using a calibrated microbalance inside the fume hood. Use a disposable weigh boat.[1]
-
Carefully transfer the weighed this compound to a sterile, amber glass vial.
-
Slowly add the desired solvent (e.g., absolute ethanol) to the vial to dissolve the this compound.[10]
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
-
Storage:
Signaling Pathway: this compound Mechanism of Action
This compound, like capsaicin and resiniferatoxin, exerts its effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[4][5]
Caption: Mechanism of action of this compound via the TRPV1 receptor.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. content.siegfried.ch [content.siegfried.ch]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Resiniferatoxin – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. spectrumrx.com [spectrumrx.com]
- 9. carlroth.com [carlroth.com]
- 10. ics.org [ics.org]
- 11. Chemical analysis of freshly prepared and stored capsaicin solutions: implications for tussigenic challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Validation & Comparative
A Comparative Guide to the Potency of Tinyatoxin and Resiniferatoxin: Ultrapotent TRPV1 Agonists
For researchers, scientists, and drug development professionals navigating the landscape of pain and sensory neuron modulation, a clear understanding of the pharmacological tools available is paramount. Among the most potent activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel are Tinyatoxin (TTX) and Resiniferatoxin (RTX), two naturally occurring analogs of capsaicin.[1] This guide provides an objective comparison of their potency, supported by available experimental data, detailed methodologies for their evaluation, and visualizations of their mechanism of action.
Both this compound and Resiniferatoxin are ultrapotent agonists of the TRPV1 receptor, a non-selective cation channel primarily expressed in primary afferent sensory neurons.[1] Activation of this channel by these compounds leads to an influx of cations, most notably calcium and sodium, resulting in membrane depolarization and the sensation of intense heat and pain.[1] However, prolonged exposure to these potent agonists leads to a state of desensitization, rendering the neuron unresponsive to further stimuli. At higher concentrations, this can lead to cytotoxicity and the selective ablation of TRPV1-expressing neurons, a characteristic that has earned them the moniker of "molecular scalpels" in pain research.[1]
Quantitative Comparison of Potency
While both toxins are significantly more potent than capsaicin, Resiniferatoxin is generally considered the more potent of the two. Data for this compound is more limited and its potency is often reported relative to Resiniferatoxin.[1] The available quantitative data is summarized in the table below.
| Parameter | Resiniferatoxin (RTX) | This compound (TTX) | Reference |
| TRPV1 Agonist Potency (Ki) | 43 pM | Approximately one-third as potent as RTX | [1] |
| Scoville Heat Units (SHU) | 16,000,000,000 | 5,300,000,000 | [1] |
| Relative Potency to Capsaicin | 1,000 - 10,000 times more potent | 300 - 350 times more potent | [1] |
| Source | Euphorbia resinifera, Euphorbia poissonii | Euphorbia poissonii | [1] |
Mechanism of Action: The TRPV1 Signaling Pathway
The binding of this compound or Resiniferatoxin to the TRPV1 receptor initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to a significant influx of calcium ions. This increase in intracellular calcium triggers several downstream signaling pathways, including the activation of protein kinase C (PKC) and protein kinase A (PKA), which can modulate the activity of the TRPV1 receptor itself.[2] This sustained calcium influx is central to both the initial excitatory response and the subsequent desensitization and potential cytotoxicity.
Experimental Protocols for Comparative Analysis
To directly compare the potency of this compound and Resiniferatoxin, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Agonist Potency Assessment: Calcium Imaging Assay
This assay is a fundamental method to determine the half-maximal effective concentration (EC50) of the toxins by measuring the increase in intracellular calcium upon TRPV1 activation.[1]
Objective: To determine and compare the EC50 values of this compound and Resiniferatoxin for TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1.[1]
-
Calcium indicator dyes such as Fluo-4 AM or Fura-2 AM.[1]
-
Stock solutions of this compound and Resiniferatoxin.[1]
-
Capsaicin as a reference compound.[1]
-
Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution - HBSS).[1]
-
96-well black-walled, clear-bottom plates.[1]
-
Fluorescence microplate reader or a fluorescence microscope.[1]
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.[1]
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.[1]
-
Washing: Gently wash the cells with HBSS to remove any excess dye.[1]
-
Compound Addition: Add serial dilutions of this compound, Resiniferatoxin, and the reference compound, capsaicin, to the wells.[1]
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.[1]
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.[1]
In Vitro Electrophysiology: Patch-Clamp Technique
This technique provides a direct measure of the ion channel activity in response to the application of the agonists, allowing for a detailed characterization of the kinetics and concentration-dependence of TRPV1 activation.[1]
Objective: To characterize and compare the kinetics and concentration-dependence of TRPV1 channel activation by this compound and Resiniferatoxin.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 cells or primary dorsal root ganglion neurons).[1]
-
Patch-clamp rig with an amplifier, micromanipulators, and a data acquisition system.[1]
-
Borosilicate glass capillaries for fabricating pipettes.[1]
-
Intracellular and extracellular recording solutions.[1]
-
Solutions of this compound and Resiniferatoxin.[1]
Procedure:
-
Cell Preparation: Prepare the cells for recording.
-
Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.[1]
-
Seal Formation: Form a high-resistance seal (>1 GΩ) between the pipette and the cell membrane.[1]
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline currents.[1]
-
Agonist Application: Perfuse the cell with different concentrations of this compound or Resiniferatoxin.
-
Data Acquisition: Record the agonist-evoked currents.
-
Data Analysis: Analyze the current-voltage relationship, activation and deactivation kinetics, and the dose-response relationship.
In Vivo Analgesic Efficacy: Carrageenan-Induced Inflammatory Pain Model
This animal model is used to assess the ability of the compounds to reduce pain-related behaviors.[1]
Objective: To evaluate and compare the analgesic effects of this compound and Resiniferatoxin.
Materials:
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice).[1]
-
Formulations of this compound and Resiniferatoxin for injection.[1]
-
Carrageenan solution.
-
Apparatus for measuring thermal withdrawal latency and mechanical withdrawal threshold.
Procedure:
-
Baseline Measurement: Measure the baseline thermal withdrawal latency and mechanical withdrawal threshold of the animals' paws.
-
Compound Administration: Administer this compound, Resiniferatoxin, or a vehicle control to the animals.
-
Induction of Inflammation: After a set time, inject carrageenan into the plantar surface of one hind paw to induce inflammation and hyperalgesia.
-
Behavioral Testing: At various time points after the carrageenan injection, re-measure the thermal and mechanical withdrawal thresholds in both paws.[1]
-
Data Analysis: Compare the changes in pain thresholds between the compound-treated and vehicle-treated groups to determine the analgesic efficacy.[1]
Conclusion
Both this compound and Resiniferatoxin are invaluable tools for the study of the TRPV1 receptor and its role in pain signaling. The data clearly indicates that Resiniferatoxin is the more potent of the two, exhibiting a higher binding affinity and a greater effect on Scoville Heat Units. While further direct comparative studies are needed to fully delineate the pharmacological profile of this compound, the experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of the relative potencies and mechanisms of these compounds is crucial for their effective application in pain research and the development of novel analgesic therapies.
References
Cross-Validation of Tinyatoxin's Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of Tinyatoxin's activity across different cell lines. Given the limited direct public data on this compound, this document leverages experimental data from analogous compounds, including potent vanilloid receptor agonists like Resiniferatoxin and Capsaicin, as well as Protein Kinase C (PKC) activators such as phorbol esters. This compound, an analog of the neurotoxin resiniferatoxin, is a powerful agonist of vanilloid receptors (TRPV1), suggesting its mechanism of action likely involves pathways sensitive to these related compounds.[1][2]
This guide offers an objective comparison of expected performance and provides detailed experimental protocols to support further research into the therapeutic potential of this compound.
Comparative Activity in Diverse Cell Lines
The activity of compounds acting on pathways targeted by this compound, such as the TRPV1 receptor and Protein Kinase C, can vary significantly across different cell lines. This variability underscores the critical need for cross-validation to understand the compound's therapeutic window and potential off-target effects.
Vanilloid Receptor Agonist Activity
This compound is an ultrapotent analogue of capsaicin and an agonist of the transient receptor potential vanilloid 1 (TRPV1).[1] The activation of TRPV1 by agonists like capsaicin has been shown to induce anti-proliferative and apoptotic effects in various cancer cell lines. The cytotoxic effects of these compounds can correlate with the expression levels of TRPV1.[3]
Table 1: Comparative Cytotoxicity of Vanilloid Receptor Agonists in Human Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Effect |
| H69 (Small Cell Lung Cancer) | Capsaicin | ~50 µM | Anti-proliferative, G1/S arrest[4] |
| ORL-48 (Oral Squamous Cancer) | Capsaicin | 200 µM (at 48h) | Cytotoxic, induces apoptosis, G1-phase arrest[5] |
| BEAS-2B (Bronchial Epithelial) | Capsaicin | ~100 µM | Dose-dependent decrease in cell viability[3] |
| A549 (Lung Carcinoma) | Capsaicin | ~110 µM | Decrease in cell viability[3] |
| HepG2 (Hepatocellular Carcinoma) | Capsaicin | ~200 µM | Decrease in cell viability[3] |
| HCT 116 (Colon Cancer) | Capsaicin | Lower than Caco-2 | Cytotoxic[6] |
| Caco-2 (Colon Cancer, P-gp overexpressing) | Capsaicin | Higher than HCT 116 | Cytotoxic, P-gp substrate[6] |
| CCRF-CEM (Leukemia) | Capsaicin | Lower than CEM/ADR 5000 | Cytotoxic[6] |
| CEM/ADR 5000 (Leukemia, P-gp overexpressing) | Capsaicin | Higher than CCRF-CEM | Cytotoxic, P-gp substrate[6] |
Protein Kinase C (PKC) Modulatory Activity
Given the structural similarities of this compound to phorbol esters, it is plausible that it also modulates Protein Kinase C (PKC) activity. Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) are known to induce differentiation, proliferation, or apoptosis depending on the cell type and maturation stage.[7] The response to PKC activators is also dependent on the expression and subcellular distribution of PKC isozymes.[8][9]
Table 2: Effects of the PKC Activator TPA on Various Cell Lines
| Cell Line | Effect |
| KG-1, HL-60, ML-3 (Myeloid Leukemia) | Induction of macrophage differentiation[7] |
| KG-1a, K562 (Myeloid Leukemia) | Resistant to TPA-induced differentiation[7] |
| Swiss 3T3, V79, MDBK, C6 | Down-regulation of Protein Kinase C[10] |
| U-937 (Histiocytic Lymphoma) | Induction of macrophage differentiation, suppression of proliferation[8] |
| Human B-lymphoma cell lines | Growth inhibition, cell cycle arrest at G1/S or G2/M[11] |
| Human epidermal cells | Specific binding of phorbol esters with no down-regulation[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate cross-validation of this compound's activity. Below are protocols for key experiments.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[5]
-
Expose the cells to a range of concentrations of this compound (or a comparator compound).
-
After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C in a 5% CO2 incubator.[5]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells compared to an untreated control to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the desired concentration of this compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of the cell cycle.
Protocol:
-
Treat cells with this compound for the desired time period.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4][5]
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins, such as TRPV1 or PKC isoforms.
Protocol:
-
Lyse treated and untreated cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing Pathways and Workflows
Signaling Pathway of Vanilloid Receptor Agonists
The primary target of this compound is expected to be the TRPV1 receptor, a non-selective cation channel.[1][13] Its activation leads to an influx of calcium and sodium ions, causing depolarization and subsequent cellular responses.[14][15][16]
Caption: Simplified signaling pathway of vanilloid receptor agonists like this compound.
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the comprehensive evaluation of this compound's activity across different cell lines.
Caption: Experimental workflow for cross-validating this compound's activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 3. Capsaicinoids Cause Inflammation and Epithelial Cell Death through Activation of Vanilloid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin Displays Anti-Proliferative Activity against Human Small Cell Lung Cancer in Cell Culture and Nude Mice Models via the E2F Pathway | PLOS One [journals.plos.org]
- 5. The Antiproliferative and Apoptotic Effects of Capsaicin on an Oral Squamous Cancer Cell Line of Asian Origin, ORL-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phorbol ester effect on differentiation of human myeloid leukemia cell lines blocked at different stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Differences in phorbol-ester-induced down-regulation of protein kinase C between cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phorbol Ester-Induced, Cell-Cycle-Specific, Growth Inhibition of Human B-Lymphoma Cell Lines, JNCI: Journal of the National Cancer Institute | 10.1093/jnci/82.6.501 | DeepDyve [deepdyve.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Resiniferatoxin – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 15. Mechanism of capsaicin action: recent learnings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Analgesic Potential: A Comparative Guide to Tinyatoxin in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Tinyatoxin's Therapeutic Viability in Pain Research.
This compound (TTX), a naturally occurring, ultrapotent analog of capsaicin, presents a compelling avenue for the development of novel analgesics.[1] Like its well-studied counterpart, resiniferatoxin (RTX), this compound exerts its pharmacological effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and heat sensation.[1] This guide provides a comprehensive comparison of this compound with other TRPV1 agonists, supported by available experimental data and detailed methodologies for key preclinical pain models. While extensive data exists for resiniferatoxin, information on this compound is more limited, with its potency often reported in relation to RTX.[1] This guide will synthesize the available information to provide a clear perspective on the therapeutic potential of this compound.
Mechanism of Action: Targeting the TRPV1 Pathway for Pain Relief
Both this compound and resiniferatoxin are potent agonists of the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[1] Activation of TRPV1 by these potent agonists leads to an influx of cations, particularly calcium and sodium, into the neuron. This influx causes membrane depolarization, initially triggering a sensation of burning pain. However, prolonged activation by these ultrapotent compounds leads to a state of desensitization, where the neuron becomes unresponsive to further stimuli. At higher concentrations or with sustained exposure, this can result in calcium-induced cytotoxicity and the selective ablation of TRPV1-expressing neurons. This process is often referred to as a "molecular scalpel" for its precision in eliminating pain-sensing nerve fibers.[2]
Comparative Performance in Preclinical Pain Models
The analgesic potential of compounds like this compound is typically evaluated in rodent models of inflammatory and neuropathic pain. While specific in-vivo data for this compound is scarce, its potency relative to the more extensively studied resiniferatoxin allows for an informed comparison.
Table 1: Comparative Potency of TRPV1 Agonists
| Compound | Ki (Binding Affinity) | Relative Potency to Capsaicin | Scoville Heat Units (SHU) | Source |
| Resiniferatoxin (RTX) | 43 pM | 1,000 - 10,000 times more potent | 16,000,000,000 | [1] |
| This compound (TTX) | Not Reported | 300 - 350 times more potent | 5,300,000,000 | [1] |
| Capsaicin | ~700 nM | 1x | 16,000,000 | [3] |
Note: The potency of this compound is primarily reported in relation to Resiniferatoxin, with one source stating it is approximately one-third as potent.[1]
Table 2: Expected Performance in a Rodent Inflammatory Pain Model (Carrageenan-Induced Paw Edema)
| Treatment Group | Expected Outcome on Paw Edema | Expected Outcome on Thermal Hyperalgesia | Expected Outcome on Mechanical Allodynia |
| Vehicle Control | Significant increase in paw volume | Significant decrease in paw withdrawal latency | Significant decrease in paw withdrawal threshold |
| Resiniferatoxin (RTX) | Dose-dependent reduction in paw edema | Dose-dependent increase in paw withdrawal latency (analgesia) | Dose-dependent increase in paw withdrawal threshold (analgesia) |
| This compound (TTX) * | Dose-dependent reduction in paw edema | Dose-dependent increase in paw withdrawal latency (analgesia) | Dose-dependent increase in paw withdrawal threshold (analgesia) |
| Capsaicin | Moderate reduction in paw edema at higher doses | Moderate increase in paw withdrawal latency | Moderate increase in paw withdrawal threshold |
*Expected performance of this compound is extrapolated based on its reported potency relative to Resiniferatoxin.
Experimental Protocols for Key Pain Models
Accurate validation of therapeutic potential requires standardized and reproducible experimental protocols. Below are detailed methodologies for two common preclinical pain models.
Carrageenan-Induced Inflammatory Pain Model
This model is widely used to assess the efficacy of analgesics against acute inflammation.
Objective: To evaluate the anti-inflammatory and analgesic effects of a test compound.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Test compound (e.g., this compound) formulated for injection
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Plethysmometer for measuring paw volume
Methodology:
-
Acclimation: Animals are acclimated to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurements: Baseline measurements of paw volume, thermal withdrawal latency, and mechanical withdrawal threshold are recorded for both hind paws.
-
Compound Administration: Animals are treated with the test compound (e.g., subcutaneous or intraperitoneal injection) or vehicle at a predetermined time before carrageenan injection.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 100 µl for rats, 25 µl for mice) is administered into the plantar surface of one hind paw.
-
Post-Treatment Measurements: Paw volume, thermal withdrawal latency, and mechanical withdrawal threshold are measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of paw edema and the reversal of thermal and mechanical hyperalgesia are calculated by comparing the measurements from the compound-treated group to the vehicle-treated group.
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic mechanisms.
Objective: To assess the analgesic activity of a test compound against nociceptive and inflammatory pain.
Materials:
-
Male Swiss Webster mice or Sprague-Dawley rats
-
Test compound (e.g., this compound) formulated for injection
-
Formalin solution (e.g., 2.5% in sterile saline)
-
Observation chamber with a mirror to allow for unobstructed observation of the paws
Methodology:
-
Acclimation: Animals are placed in the observation chamber for at least 30 minutes to acclimate before the test.
-
Compound Administration: Animals are pre-treated with the test compound or vehicle at a specified time before formalin injection.
-
Formalin Injection: A subcutaneous injection of formalin (e.g., 20 µl) is administered into the dorsal surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: The total time spent licking or biting in each phase is calculated for each animal. The analgesic effect of the test compound is determined by the percentage reduction in the licking/biting time compared to the vehicle-treated group.
Conclusion
This compound, as a potent TRPV1 agonist, holds significant promise as a therapeutic agent for the management of pain. While direct quantitative in-vivo data remains limited, its established relationship to the well-characterized resiniferatoxin provides a strong basis for its continued investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further validate the therapeutic potential of this compound and advance the development of novel, targeted analgesics. Further direct comparative studies are warranted to fully elucidate the pharmacological profile of this compound and solidify its position in the landscape of pain therapeutics.
References
A Head-to-Head Comparison of Tinyatoxin and Other Potent TRPV1 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of pain and sensory neuron modulation, the selection of an appropriate TRPV1 agonist is a critical decision. This guide provides a comprehensive, data-driven comparison of Tinyatoxin (TTX) with other prominent TRPV1 agonists, including the ultrapotent Resiniferatoxin (RTX), the benchmark agonist Capsaicin, and the common dietary component Piperine. This document is intended to serve as a practical resource, offering quantitative data, detailed experimental protocols, and a clear visualization of the underlying signaling pathways to inform experimental design and drug discovery efforts.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in nociception, inflammation, and thermoregulation. Its activation by a variety of agonists can lead to a range of effects from acute pain to long-lasting analgesia through desensitization. This compound, a naturally occurring analog of resiniferatoxin, has emerged as a subject of interest due to its high potency. Understanding its pharmacological profile in relation to other well-characterized agonists is essential for its effective utilization in research and therapeutic development.
Quantitative Comparison of TRPV1 Agonists
The following table summarizes the key quantitative parameters for this compound and other selected TRPV1 agonists. It is important to note that the data for this compound is less extensive than for more widely studied compounds like Resiniferatoxin and Capsaicin, with its potency often reported relative to RTX.[1]
| Parameter | This compound (TTX) | Resiniferatoxin (RTX) | Capsaicin | Piperine |
| CAS Number | 58821-95-7[2][3][4][5] | 57444-62-9[6][7][8][9][10] | 404-86-4[11][12][13][14][15] | 94-62-2[16][17][18][19] |
| Source | Euphorbia poissonii[2] | Euphorbia resinifera[7] | Capsicum species[11] | Piper nigrum (Black Pepper)[17] |
| Potency (Ki) | ~3 times less potent than RTX | ~43 pM[9] | ~1.81 nM | Not widely reported |
| Potency (EC50) | Not directly reported | ~0.106 nM - 0.27 nM | ~0.29 µM - 0.64 µM[11] | ~38 µM[16] |
| Relative Potency | ~300-350 times more potent than Capsaicin[2] | ~1,000-10,000 times more potent than Capsaicin[20] | Benchmark | Less potent than Capsaicin |
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by agonists like this compound initiates a cascade of intracellular events, primarily driven by the influx of cations, most notably calcium (Ca²⁺). This influx leads to depolarization of the sensory neuron, triggering the sensation of pain. Prolonged activation, however, leads to a state of desensitization, rendering the neuron less responsive to subsequent stimuli. This process is central to the analgesic properties of potent TRPV1 agonists.
Caption: Agonist binding to the TRPV1 channel leads to calcium influx, causing either acute pain signaling or long-term analgesia through desensitization.
Experimental Protocols
Accurate characterization and comparison of TRPV1 agonists rely on robust and standardized experimental protocols. The following sections detail the methodologies for two key in vitro assays.
Calcium Influx Assay
This assay is a fundamental method for determining the potency (EC50) of TRPV1 agonists by measuring the increase in intracellular calcium concentration upon channel activation.
Objective: To determine the half-maximal effective concentration (EC50) of TRPV1 agonists.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Test compounds (this compound, Resiniferatoxin, Capsaicin, Piperine) at various concentrations.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Culture TRPV1-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and a mild detergent like Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the wells and add the loading solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compounds to the respective wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | C36H38O8 | CID 76972186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Resiniferatoxin | CAS 57444-62-9 | Tocris Bioscience [tocris.com]
- 7. adipogen.com [adipogen.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Resiniferatoxin | 57444-62-9 | FR45558 | Biosynth [biosynth.com]
- 11. caymanchem.com [caymanchem.com]
- 12. scbt.com [scbt.com]
- 13. CAS 404-86-4: Capsaicin | CymitQuimica [cymitquimica.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Capsaicin | C18H27NO3 | CID 1548943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. scbt.com [scbt.com]
- 18. Piperine | 94-62-2 [chemicalbook.com]
- 19. CAS Common Chemistry [commonchemistry.cas.org]
- 20. adipogen.com [adipogen.com]
A Comparative Guide to the Reproducibility of Published Findings on Vanilloid Receptor Agonists: A Focus on Capsaicin
Initial searches for "Tinyatoxin" did not yield any specific published findings. It is possible that this is a rare compound or a potential misspelling. However, extensive research is available on structurally and functionally related compounds, particularly Capsaicin, the active component of chili peppers. This guide will therefore focus on the reproducibility of published findings regarding the effects of Capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.
Capsaicin is widely studied for its role in pain perception, inflammation, and various cellular signaling pathways. The reproducibility of experimental findings is crucial for its potential therapeutic applications. This guide provides a comparative overview of key findings, the methodologies used, and the signaling pathways involved.
Comparative Data on Capsaicin's Effects
The following table summarizes quantitative data from studies on the effects of Capsaicin. The focus is on endpoints relevant to its mechanism of action and potential therapeutic uses, including studies that have assessed the reproducibility of these measures.
| Endpoint | Study 1 Findings | Study 2 (Reproducibility) | Key Parameters | References |
| Dermal Blood Flow (DBF) Increase | 300 and 1000 µg capsaicin significantly increased DBF compared to placebo at all time points except 10 min. | The increase in DBF was reproducible at the two most proximal sites from the 30-min time point onwards when compared between arms (CCC ≥ 0.8). | Concentration: 300, 1000 µg; Time points: various; Reproducibility metric: Concordance Correlation Coefficient (CCC) | [1] |
| Spontaneous Pain (Intradermal Admin.) | Mean Area Under the Curve (AUC) data showed a period effect, with values increasing after the second dose. A potential arm effect was also noted. | Between-subject and within-day, within-subject variability were the main sources of variability. Optimizing study design could reduce this. | Endpoint: Spontaneous pain AUC; Variability sources: Period effect, arm effect, inter/intra-subject variability | [2] |
| Allodynia and Pinprick Hyperalgesia | A positive correlation was found between the area of allodynia and the area of pinprick hyperalgesia (r² = 0.835). | The tolerability and variability of intradermal capsaicin-induced pain are considered acceptable for pharmacological profiling. | Correlation: r² = 0.835; Endpoints: Area of allodynia, area of pinprick hyperalgesia | [2] |
| Nausea and Vomiting Reduction (Topical) | No significant difference in the immediate phase. Marked reduction in the delayed and extended phases. | Not directly assessed for reproducibility in the provided context, but the study was a randomized controlled trial. | Application: Topical ointment; Phases: Immediate, delayed, extended | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are summaries of protocols used in key studies on Capsaicin.
Capsaicin-Induced Dermal Blood Flow Measurement
-
Objective: To assess the reproducibility of capsaicin-induced changes in dermal blood flow.
-
Methodology:
-
Subjects: Healthy volunteers.
-
Treatment: Application of placebo, 300 µg, and 1000 µg of capsaicin to the skin.
-
Measurement: Dermal blood flow (DBF) was measured at various time points post-application using techniques like laser Doppler flowmetry.
-
Reproducibility Assessment: The concordance correlation coefficient (CCC) was used to compare the results between different application sites and study arms.[1]
-
Intradermal Capsaicin Pain Model
-
Objective: To evaluate the variability and reproducibility of pain and hypersensitivity induced by intradermal capsaicin.
-
Methodology:
-
Subjects: Healthy volunteers.
-
Procedure: Intradermal injection of capsaicin.
-
Endpoints Measured:
-
Spontaneous pain, assessed using a visual analog scale (VAS) and quantified as the area under the curve (AUC).
-
Area of allodynia (pain from a non-painful stimulus).
-
Area of pinprick hyperalgesia (increased sensitivity to a painful stimulus).
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to assess sources of variability.[2]
-
In Vivo Evaluation of Sustained-Release Capsaicin
-
Objective: To evaluate the pharmacokinetic profile of a sustained-release formulation of capsaicin.
-
Methodology:
-
Animal Model: Male rabbits.
-
Treatment Groups:
-
Free capsaicin suspension.
-
Solid dispersion of capsaicin.
-
Sustained-release matrix pellets of capsaicin.
-
-
Administration: Oral administration of a 60 mg/kg dose.
-
Sample Collection: Blood samples were collected from the ear vein at predetermined time points (0.5 to 24 hours).
-
Analysis: The concentration of capsaicin in the blood plasma was determined to evaluate its absorption and release profile.[4]
-
Signaling Pathways and Experimental Workflows
The effects of Capsaicin are primarily mediated through the activation of the TRPV1 receptor, which initiates a cascade of intracellular signaling events.
TRPV1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of Capsaicin to the TRPV1 receptor.
Caption: Capsaicin activates the TRPV1 receptor, leading to pain signaling and eventual desensitization.
Experimental Workflow for Assessing Analgesic Efficacy
This diagram outlines a typical workflow for a clinical trial evaluating the effectiveness of a Capsaicin-based analgesic.
Caption: A standard workflow for a randomized controlled trial of a Capsaicin-based treatment.
References
- 1. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the reproducibility of intradermal administration of capsaicin as a model for inducing human pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Preparation and In Vitro–In Vivo Evaluation of Sustained-Release Matrix Pellets of Capsaicin to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings for Tinyatoxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tinyatoxin, a potent vanilloid compound, focusing on the validation of its in vitro findings through in vivo studies. This compound is compared with its structural analogs, Resiniferatoxin (RTX) and Capsaicin, to offer a comprehensive perspective on its potential as a pharmacological tool and therapeutic agent. While in vitro data for this compound is available, specific in vivo quantitative data is limited; therefore, this guide also outlines established experimental protocols to facilitate further in vivo validation.
In Vitro Profile of this compound: A Potent TRPV1 Agonist
This compound, a secondary metabolite from Euphorbia poissonii, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and heat sensation.[1][2] In vitro studies have established its high affinity for the TRPV1 receptor, comparable to that of Resiniferatoxin (RTX) and significantly greater than Capsaicin.[1] This high affinity is attributed to its specific chemical structure.[1]
The mechanism of action for this compound involves binding to and activating TRPV1 channels on sensory nerves.[1] This activation leads to an influx of calcium ions, triggering a sensation of intense heat and pain.[1]
Comparative Analysis: this compound, Resiniferatoxin, and Capsaicin
This compound, RTX, and Capsaicin all exert their effects through the activation of the TRPV1 receptor, yet they exhibit significant differences in potency and in vivo effects. RTX is the most potent of the three, followed by this compound, with Capsaicin being the least potent.[2]
| Parameter | This compound (TTX) | Resiniferatoxin (RTX) | Capsaicin |
| TRPV1 Agonist Potency (Ki) | Approx. one-third as potent as RTX | 43 pM | ~700 nM[1] |
| Relative Potency to Capsaicin | 300 - 350 times more potent[2] | 1,000 - 10,000 times more potent[2] | 1 |
| Source | Euphorbia poissonii[2] | Euphorbia resinifera, Euphorbia poissonii[2] | Chili Peppers |
In Vivo Validation: Correlating In Vitro Potency with Physiological Effects
While specific quantitative in vivo data for this compound is not extensively available in published literature, its potent in vitro activity as a TRPV1 agonist strongly suggests it will elicit similar in vivo responses to RTX and capsaicin, namely analgesia, neurogenic inflammation, and desensitization. The primary difference is expected to be the dose required to achieve these effects, with this compound being more potent than capsaicin but less so than RTX.
Studies on extracts from Euphorbia species, which contain this compound, have demonstrated significant analgesic and anti-inflammatory activities in animal models, supporting the potential for this compound to produce these effects.
Key In Vivo Effects:
-
Analgesia: Activation of TRPV1 by agonists like this compound leads to a state of desensitization after the initial pain response, resulting in a long-lasting analgesic effect. This makes it a potential candidate for the development of novel pain therapies.
-
Neurogenic Inflammation: The initial activation of TRPV1 on sensory nerves can lead to the release of neuropeptides, causing vasodilation and plasma extravasation, characteristic of neurogenic inflammation.
-
Desensitization: Prolonged exposure to potent TRPV1 agonists results in the defunctionalization of sensory nerve endings, rendering them insensitive to further painful stimuli.
Experimental Protocols
To facilitate the in vivo validation of in vitro findings for this compound, the following established experimental protocols are provided.
In Vitro Agonist Potency Assessment: Calcium Imaging Assay
This assay measures the ability of a compound to increase intracellular calcium concentration in cells expressing the TRPV1 receptor, providing a functional measure of agonist potency.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
This compound, Resiniferatoxin, and Capsaicin stock solutions.
-
Cell culture medium and buffers (e.g., Hank's Balanced Salt Solution, HBSS).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Application: Add varying concentrations of this compound, RTX, or Capsaicin to the wells.
-
Data Acquisition: Measure the change in fluorescence intensity over time using a microplate reader or microscope.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC50 value.
In Vivo Analgesic Efficacy: Carrageenan-Induced Inflammatory Pain Model
This model assesses the ability of a compound to reduce pain-related behaviors in an animal model of inflammatory pain.
Objective: To evaluate the analgesic effect of this compound in a rodent model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound formulation for injection.
-
Carrageenan solution (1% in sterile saline).
-
Apparatus for measuring thermal withdrawal latency (e.g., hot plate) and mechanical withdrawal threshold (e.g., von Frey filaments).
Procedure:
-
Baseline Measurement: Measure the baseline thermal withdrawal latency and mechanical withdrawal threshold of the animals' paws.
-
Compound Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., subcutaneous, intraperitoneal).
-
Induction of Inflammation: After a predetermined time, inject carrageenan into the plantar surface of one hind paw to induce inflammation.
-
Behavioral Testing: At various time points after carrageenan injection, re-measure the thermal withdrawal latency and mechanical withdrawal threshold in both paws.
-
Data Analysis: Compare the changes in pain thresholds between the this compound-treated and vehicle-treated groups to determine the analgesic efficacy.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: TRPV1 Signaling Pathway Activation.
Caption: In Vitro and In Vivo Experimental Workflow.
References
A Comparative Analysis of Tinyatoxin and its Analogs on the TRPV1 Receptor Across Species
For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological effects of Tinyatoxin.
This compound (TTX) and the closely related compound Resiniferatoxin (RTX) are ultrapotent analogs of capsaicin, the active component in chili peppers.[1] Both natural compounds are neurotoxins found in plants of the Euphorbia genus.[2][3] They exert their powerful effects by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a crucial receptor in pain and heat sensation pathways.[1] This guide provides a comparative overview of this compound's effects, supported by experimental data on it and its more extensively studied analog, RTX, to illuminate its mechanism of action and potential applications in pain research.
Mechanism of Action: Potent Agonism of the TRPV1 Pathway
This compound and Resiniferatoxin are potent agonists of the TRPV1 receptor, a non-selective cation channel primarily found on sensory neurons.[1][4] Activation of this channel by these molecules leads to a significant influx of calcium and sodium ions.[4] This ion influx depolarizes the neuron, initially causing a potent burning sensation.[1]
However, the ultrapotent nature of these agonists leads to prolonged channel activation, which triggers a state of desensitization.[5] During desensitization, the neuron becomes unresponsive to further stimuli.[6] With sustained exposure or at high concentrations, this process can lead to cytotoxicity induced by calcium overload, resulting in the selective destruction of TRPV1-expressing neurons.[7] This has led to RTX being described as a "molecular scalpel" for its ability to precisely eliminate pain-sensing nerve fibers.[1][8]
Below is a diagram illustrating the signaling pathway of TRPV1 activation by agonists like this compound.
Comparative Potency of Vanilloid Receptor Agonists
While detailed comparative data for this compound across multiple species is limited, its potency is often benchmarked against the more extensively researched Resiniferatoxin and Capsaicin.[1] this compound is reported to be approximately one-third as potent as Resiniferatoxin but is still considered an ultrapotent analog of capsaicin.[2]
| Compound | Scoville Heat Units (SHU) | Relative Potency (vs. Capsaicin) | Target Receptor |
| Capsaicin | ~16,000,000 | 1x | TRPV1 |
| This compound (TTX) | ~5,300,000,000 | ~300-350x | TRPV1 |
| Resiniferatoxin (RTX) | ~16,000,000,000 | ~500-1000x | TRPV1 |
| Data sourced from various references.[2][3] |
The binding affinity of RTX for the TRPV1 receptor is about 500 times higher than that of pure capsaicin.[3] This significant difference in potency underscores the potential of these compounds in experimental applications requiring robust and sustained TRPV1 activation.
Species-Specific Effects
The effects of TRPV1 agonists can vary between species, which is an important consideration for experimental design. For instance, studies on capsaicin have shown differences in bladder motility and plasma extravasation in rats, guinea pigs, hamsters, and mice, which may correlate with the density of TRPV1-expressing sensory nerves.[9] Systemic administration of capsaicin or RTX in newborn rats has been used as a model to destroy TRPV1-positive cells for nociception studies.[10] While direct comparative studies on this compound are less common, it is expected to exhibit a similar, albeit less potent, profile to RTX in these models.
Experimental Protocols for Evaluation
To conduct a comparative pharmacological profiling of this compound and its analogs, the following experimental protocols are recommended.[1]
1. In Vitro: Calcium Influx Assay
This assay measures the ability of the compounds to increase intracellular calcium concentration in cells expressing the TRPV1 receptor.
-
Objective: To determine the half-maximal effective concentration (EC50) for TRPV1 activation.
-
Materials: HEK293 cells stably expressing human, rat, or other species' TRPV1; Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).
-
Methodology:
-
Culture TRPV1-expressing HEK293 cells in 96-well plates.
-
Load cells with a calcium-sensitive fluorescent dye.
-
Apply varying concentrations of this compound, Resiniferatoxin, or Capsaicin to the cells.
-
Measure the change in fluorescence intensity using a plate reader to quantify intracellular calcium levels.
-
Calculate EC50 values from the dose-response curves.
-
2. In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This technique provides detailed information on the ion channel's properties upon activation.
-
Objective: To characterize agonist-evoked currents, channel kinetics, and dose-response relationships.
-
Materials: Oocytes or mammalian cells expressing TRPV1; Patch-clamp rig.
-
Methodology:
-
Establish a whole-cell patch-clamp configuration on a single TRPV1-expressing cell.
-
Perfuse the cell with different concentrations of the agonist.
-
Record the agonist-evoked currents at various membrane potentials.
-
Analyze the current-voltage relationship, activation/deactivation kinetics, and dose-response curves.
-
3. In Vivo: Animal Models of Pain
These models assess the analgesic effects of the compounds.
-
Objective: To evaluate and compare the analgesic efficacy of this compound and its analogs.
-
Model: Carrageenan-induced inflammatory pain model in rodents (rats or mice).
-
Methodology:
-
Establish a baseline for thermal and mechanical pain sensitivity (e.g., using the Hargreaves test and von Frey filaments).
-
Induce inflammation by injecting carrageenan into the paw.
-
Administer the test compound (e.g., intrathecally or locally).
-
Measure thermal withdrawal latency and mechanical withdrawal thresholds at various time points post-administration.
-
Compare pain thresholds between compound-treated and vehicle-treated groups to determine analgesic efficacy.
-
Below is a diagram illustrating a typical experimental workflow for screening and characterizing TRPV1 agonists.
Conclusion
This compound, alongside Resiniferatoxin, represents a class of ultrapotent TRPV1 agonists with significant potential for pain research and the development of novel analgesics.[1] Their ability to induce profound and long-lasting desensitization and even selective ablation of nociceptive neurons makes them invaluable tools.[7] While much of the existing literature focuses on Resiniferatoxin, the available data suggests that this compound shares a similar mechanism of action with a slightly lower, yet still exceptionally high, potency. Further direct comparative studies across different species are warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Resiniferatoxin - Wikipedia [en.wikipedia.org]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPV1 - Wikipedia [en.wikipedia.org]
- 6. Mechanism of capsaicin action: recent learnings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resiniferatoxin: The Evolution of the “Molecular Scalpel” for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resiniferatoxin: Nature’s Precision Medicine to Silence TRPV1-Positive Afferents | MDPI [mdpi.com]
- 9. Species-related variations in the effects of capsaicin on urinary bladder functions: relation to bladder content of substance P-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Tinyatoxin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of toxins, with a focus on their potential application to Tinyatoxin. The information presented here is designed to assist researchers in selecting the most appropriate method for their specific needs, from initial screening to rigorous quantitative analysis in complex matrices. While specific data for this compound is not yet widely available, this guide draws upon established validation data for analogous toxins to provide a robust framework for method development and validation.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for toxin quantification is a critical decision that impacts the reliability and sensitivity of the results. The three most prevalent techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—each offer a unique set of advantages and limitations.
Table 1: Comparison of Key Performance Parameters for Toxin Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[1][2] | Antigen-antibody binding with enzymatic signal amplification.[3][4] |
| Linearity (R²) | > 0.99[2][5] | > 0.99[2] | > 0.98[6] |
| Limit of Detection (LOD) | 0.04 - 0.07 µg/mL[7][8][9] | 0.004 - 0.5 µg/kg[2][10] | 1.3 - 1.5 pg/mL[6][11] |
| Limit of Quantification (LOQ) | 0.1 - 0.64 µg/mL[7][8][9] | 0.009 - 1 µg/kg[2][10] | 2.0 pg/mL[12] |
| Accuracy (% Recovery) | 88.9% - 101.04%[7][13] | 74.0% - 120%[2][10][14] | 75% - 120%[11] |
| Precision (%RSD) | < 5%[7][13] | < 16.2%[2][14] | < 20%[11] |
| Specificity | Moderate | High | High (can have cross-reactivity)[12] |
| Throughput | Moderate | High | High |
| Cost | Low to Moderate | High | Low to Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. The following sections outline generalized methodologies for HPLC-UV, LC-MS/MS, and ELISA, which can be adapted for this compound quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique widely used for the quantification of various compounds, including toxins.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Detection:
-
Quantification:
-
A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for trace-level quantification of toxins.[10]
Methodology:
-
Sample Preparation:
-
Similar to HPLC-UV, the initial step involves extracting this compound from the sample matrix.
-
A cleanup step using solid-phase extraction (SPE) is often employed to minimize matrix effects.[10]
-
-
Chromatographic Separation:
-
The extract is introduced into an LC system, typically using a C18 column for separation.[10]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly used.[2]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is directed to a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[2]
-
-
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards. Isotope-labeled internal standards are often used to correct for matrix effects and improve accuracy.[15]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that is well-suited for screening large numbers of samples for the presence of a specific toxin.
Methodology:
-
Plate Coating:
-
Microtiter plates are coated with an antibody specific to this compound.
-
-
Sample and Standard Incubation:
-
Samples and a series of this compound standards are added to the wells of the microtiter plate.
-
In a competitive ELISA format, a known amount of enzyme-labeled this compound is also added. The sample/standard this compound and the enzyme-labeled this compound compete for binding to the coated antibody.[3]
-
-
Washing:
-
The plate is washed to remove any unbound components.[3]
-
-
Substrate Addition and Signal Development:
-
A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.[4]
-
-
Detection:
-
The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[3]
-
-
Quantification:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then interpolated from this curve.
-
Visualizing the Process
To better understand the interconnectedness of these methods and the pathways they investigate, the following diagrams provide a visual representation of a typical experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: A generalized workflow for the quantification of toxins in biological samples.
Caption: A potential signaling cascade initiated by this compound, leading to a physiological response.
Conclusion
The choice of an analytical method for this compound quantification will depend on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available resources. While LC-MS/MS currently represents the most sensitive and specific method for toxin analysis, HPLC-UV provides a reliable and more accessible alternative. ELISA is an excellent choice for high-throughput screening applications. It is imperative that regardless of the method chosen, a thorough validation is performed for this compound in the specific sample matrix to ensure the accuracy and reliability of the data. This includes establishing linearity, accuracy, precision, LOD, and LOQ for this compound itself. The information provided in this guide serves as a foundational resource to aid in the development and validation of robust analytical methods for this novel toxin.
References
- 1. "Analysis of Phycotoxin and Mycotoxin, contaminants in Foods, using Liq" by Ana Brana Magdalena [sword.mtu.ie]
- 2. mdpi.com [mdpi.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. ELISA Tests: Efficient immunoassays for food analysis | R-Biopharm [food.r-biopharm.com]
- 5. Development and validation of a HPLC-UV method for the determination in didanosine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a high-performance liquid chromatography analytical method for ochratoxin A quantification in cocoa beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an LC-MS/MS Method for the Ultra-Trace Analysis of Pacific Ciguatoxins in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an ELISA microarray assay for the sensitive and simultaneous detection of ten biodefense toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dramatically Enhancing the Sensitivity of Immunoassay for Ochratoxin A Detection by Cascade-Amplifying Enzyme Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a HPLC Method for the Quantitative Determination of Capsaicin in Collagen Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Assessing the Specificity of Tinyatoxin for TRPV1 over other TRP channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tinyatoxin's specificity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel over other members of the TRP channel family. Due to the limited availability of direct comparative data for this compound across a wide range of TRP channels, this guide leverages data from the closely related and well-studied ultrapotent TRPV1 agonist, Resiniferatoxin (RTX), and the archetypal TRPV1 agonist, Capsaicin, to provide a comprehensive assessment.
Quantitative Analysis of Agonist Potency
The following table summarizes the half-maximal effective concentration (EC50) values for this compound, Resiniferatoxin, and Capsaicin on various TRP channels. This data is crucial for understanding the potency and selectivity of these compounds.
| TRP Channel | This compound (EC50) | Resiniferatoxin (EC50) | Capsaicin (EC50) |
| TRPV1 | Approx. one-third as potent as RTX[1] | ~0.043 nM - 39 nM[2][3][4] | ~0.39 µM - 2.2 µM[5][6] |
| TRPV2 | Data not available | Data not available | Inactive[7] |
| TRPV3 | Data not available | Data not available | Inactive[8] |
| TRPV4 | Data not available | Data not available | Inactive |
| TRPA1 | Data not available | Data not available | Can activate at higher concentrations |
| TRPM8 | Data not available | Data not available | Can inhibit at higher concentrations[9] |
Note: The potency of this compound is primarily reported in relation to RTX. Direct EC50 values for this compound on various TRP channels are not widely available in the current literature, highlighting a significant area for future research.
Experimental Protocols
The determination of agonist specificity and potency relies on robust and reproducible experimental methodologies. The two primary techniques employed are calcium imaging assays and patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) upon agonist application to cells expressing the target TRP channel.
Objective: To determine the concentration-dependent activation of TRP channels by an agonist.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the specific human TRP channel of interest (e.g., TRPV1, TRPV2, etc.).
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cell and become fluorescent upon binding to calcium.
-
Agonist Application: A baseline fluorescence is established before the addition of the agonist (e.g., this compound) at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored using a fluorescence microscope or a plate reader. For Fura-2, ratiometric imaging is performed with excitation at 340 nm and 380 nm, and emission at 510 nm.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. The resulting dose-response curve is fitted to a sigmoidal function to calculate the EC50 value.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for determining agonist potency using a calcium imaging assay.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel in response to an agonist.
Objective: To characterize the electrophysiological response of TRP channels to an agonist.
Methodology:
-
Cell Preparation: Similar to the calcium imaging assay, cells expressing the target TRP channel are used.
-
Electrode Placement: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Recording Configurations:
-
Whole-cell: The membrane patch within the pipette is ruptured, allowing for the recording of currents from the entire cell membrane.
-
Inside-out/Outside-out: A small patch of the membrane is excised, allowing for the study of single-channel currents with precise control over the intracellular or extracellular environment, respectively.
-
-
Agonist Application: The agonist is applied to the bath solution (for whole-cell and outside-out) or the pipette solution (for inside-out).
-
Data Acquisition and Analysis: The resulting electrical currents are amplified, recorded, and analyzed to determine parameters such as current amplitude, activation and deactivation kinetics, and ion selectivity. Dose-response curves can be generated by applying a range of agonist concentrations.
TRPV1 Signaling Pathway
Activation of TRPV1 by an agonist like this compound initiates a cascade of events leading to neuronal excitation and the sensation of pain and heat.
TRPV1 Agonist Signaling Pathway
Caption: Simplified signaling pathway of TRPV1 activation by an agonist.
Conclusion
The available evidence strongly suggests that this compound is a potent and selective agonist for the TRPV1 channel. Its potency is comparable to that of Resiniferatoxin, one of the most potent known TRPV1 agonists. However, a comprehensive assessment of its specificity requires further investigation into its activity on other TRP channels. The lack of publicly available EC50 values for this compound on TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8 represents a critical knowledge gap. Future studies employing the standardized experimental protocols outlined in this guide are necessary to fully elucidate the selectivity profile of this compound and its potential as a therapeutic agent. Researchers in drug development should consider these data gaps when evaluating this compound for clinical applications.
References
- 1. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonate analogues of 5′-halogenated resiniferatoxin as TRPV1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Herbal Compounds and Toxins Modulating TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reciprocal effects of capsaicin and menthol on thermosensation through regulated activities of TRPV1 and TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Tinyatoxin Disposal: Ensuring Laboratory Safety
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of tinyatoxin, a potent phorbol ester. Adherence to these procedures is vital to mitigate the significant health risks associated with this compound and to ensure regulatory compliance. The primary and most secure method of disposal is through a certified hazardous waste management program. A secondary chemical decontamination procedure is also outlined for treating contaminated surfaces and equipment, to be performed with extreme caution by trained personnel.
Core Safety and Handling Precautions
This compound is a highly toxic and irritant compound. All handling, including preparation for disposal, must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Fully buttoned, preferably a disposable gown |
| Respiratory | Required if there is a risk of aerosol or dust generation |
Primary Disposal Pathway: Hazardous Waste Collection
The recommended and safest method for the disposal of all this compound waste, including pure compounds, solutions, and contaminated materials, is through your institution's Environmental Health and Safety (EHS) department for subsequent incineration at a licensed facility.
Experimental Protocol: Hazardous Waste Segregation and Collection
-
Waste Segregation : Isolate all this compound-contaminated waste from other laboratory waste streams. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Used PPE from handling this compound.
-
-
Container Management :
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Keep the container securely sealed at all times, except when adding waste.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
EHS Pickup :
-
Once the container is full, or before it exceeds your institution's holding time limits, contact your EHS department to arrange for a hazardous waste pickup.
-
Diagram 1: this compound Hazardous Waste Disposal Workflow
Secondary Procedure: Chemical Decontamination of Surfaces and Equipment
For the decontamination of work surfaces and non-disposable equipment, a 5% sodium hypochlorite (bleach) solution may be used.[1] This procedure should be performed with caution by trained personnel who have conducted a thorough risk assessment, as its efficacy for complete this compound degradation is not extensively documented.
Experimental Protocol: Surface and Equipment Decontamination
-
Solution Preparation : Prepare a 5% sodium hypochlorite solution.
-
Application :
-
Liberally apply the 5% sodium hypochlorite solution to the contaminated surface or equipment.
-
Ensure the entire contaminated area is thoroughly wetted.
-
-
Contact Time : Allow the solution to remain in contact with the surface for a minimum of 15 minutes.
-
Neutralization and Rinsing :
-
After the contact time, neutralize any remaining bleach with a sodium thiosulfate solution.
-
Thoroughly rinse the surface or equipment with water.
-
-
Waste Collection : All cleaning materials (e.g., wipes, paper towels) and rinseate must be collected as hazardous waste.
Table 2: Decontamination Solution and Contact Time
| Decontaminating Agent | Concentration | Minimum Contact Time |
| Sodium Hypochlorite | 5% | 15 minutes |
Important Considerations :
-
The effectiveness of sodium hypochlorite can be reduced by the presence of organic matter.[2][3] Ensure surfaces are cleaned of any gross contamination before applying the bleach solution.
-
Never mix bleach with other cleaning agents, especially those containing ammonia, as this can produce toxic gas.[4]
Diagram 2: Surface Decontamination Logical Flow
By strictly adhering to these disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible chemical stewardship. Always consult your institution's specific safety protocols and EHS guidelines.
References
Personal protective equipment for handling Tinyatoxin
Essential Safety Protocols for Handling Tinyatoxin
FOR IMMEDIATE USE BY QUALIFIED RESEARCH PERSONNEL ONLY.
This document provides critical safety and logistical information for the handling of this compound (TTX), an ultrapotent capsaicin analog. Due to the limited availability of specific safety data for this compound, this guidance incorporates precautionary measures derived from safety protocols for its potent structural analog, Resiniferatoxin (RTX), and the related compound, Capsaicin. Researchers must exercise extreme caution and adhere to these guidelines to mitigate the significant health risks associated with this compound.
This compound is a neurotoxin and a powerful irritant.[1] It is harmful if swallowed, comes into contact with the skin, or is inhaled, and it can cause severe skin and eye irritation.[2]
Quantitative Toxicity Data
| Compound | Scoville Heat Units (SHU) | Median Lethal Dose (LD50) | Notes |
| This compound | ~5,300,000,000 | Data Not Available | Approximately one-third as potent as Resiniferatoxin.[3] |
| Resiniferatoxin | ~16,000,000,000 | Data Not Available | 500 to 1,000 times "hotter" than pure capsaicin.[4][5] |
| Capsaicin | ~16,000,000 | 47.2 mg/kg (oral, mouse)[1] | The primary pungent component in chili peppers.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. All handling of this compound, in both powdered and solution forms, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize the risk of inhalation.[4][6]
| Protection Type | Handling Powdered this compound | Handling this compound Solution (Diluted) | Key Considerations |
| Hand Protection | Double-gloving with Nitrile or Neoprene gloves is strongly recommended.[4] | Nitrile or Latex gloves.[4][6] | Check gloves for integrity before each use. Be aware that this compound in solvents like DMSO can rapidly penetrate gloves.[4][6] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields and a full-face shield.[4] | Safety glasses with side shields or goggles.[4] | An eyewash station must be immediately accessible.[4] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N100) is required if not handled in a fume hood.[6][7] | Required if there is a risk of aerosolization and work is not performed in a fume hood.[8] | A respiratory protection program, including fit testing, must be in place.[9] |
| Protective Clothing | A disposable lab coat or suit is required.[6] | A standard lab coat is the minimum requirement.[6] | Contaminated clothing must be removed immediately and disposed of as hazardous waste.[6][10] |
| Footwear | Closed-toe shoes are mandatory.[4][6] | Closed-toe shoes are mandatory.[4][6] | Standard laboratory practice.[4] |
Experimental Protocols and Handling Procedures
Adherence to the following step-by-step procedures is critical for the safe handling of this compound.
Preparation and Handling:
-
Restricted Access: Designate a specific area for handling this compound that is clearly marked with warning signs. Access should be restricted to authorized and trained personnel only.
-
Pre-use Checklist: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood or biosafety cabinet is functioning correctly. Confirm the location of the nearest eyewash station and safety shower.[11]
-
Weighing and Reconstitution: Handle powdered this compound exclusively within a certified chemical fume hood.[4] When preparing solutions, add the solvent slowly to the powder to avoid generating dust.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Transport: When moving this compound solutions, use secondary containment to prevent spills.
Spill Response:
-
Evacuation and Alerting: In the event of a spill, immediately alert others in the vicinity and evacuate the area.[11]
-
Assessment: Only personnel trained in hazardous material spill response and wearing appropriate PPE should manage the cleanup.[11]
-
Containment: For small spills, cover with an absorbent material.[4] For powdered spills, gently cover with a damp cloth or absorbent pads to prevent aerosolization.[11]
-
Neutralization and Cleanup: There is no specific neutralizing agent for this compound. Carefully collect all contaminated materials using appropriate tools and place them into a sealed, labeled hazardous waste container.[9] Clean the spill area thoroughly with soap and water.[4]
-
Reporting: Report all spills to the appropriate environmental health and safety office.
Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated absorbent materials, must be treated as hazardous waste.[4]
-
Containerization: Collect all this compound waste in clearly labeled, sealed, and puncture-resistant containers.[9]
-
Disposal Method: Do not empty any this compound waste into drains or dispose of it with regular trash.[2] The recommended disposal method is incineration at a licensed hazardous waste facility.[2] All disposal must comply with local, state, and federal regulations.[8] Empty containers must also be disposed of as hazardous waste.[6]
Emergency First Aid Procedures
Immediate medical attention is required for any exposure to this compound.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove all contaminated clothing.[7] |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] |
| Inhalation | Move the individual to fresh air immediately.[7] If breathing is difficult, provide oxygen. |
| Ingestion | Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting.[7] |
Visualized Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Capsaicin Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 2. chemos.de [chemos.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Resiniferatoxin – the world's hottest chemical in painkiller research - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. spectrumrx.com [spectrumrx.com]
- 11. ehs.wwu.edu [ehs.wwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
